4-Amino-3-bromobenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-amino-3-bromobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POESQIHWIIWNJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363931 | |
| Record name | 4-Amino-3-bromobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50397-74-5 | |
| Record name | 4-Amino-3-bromobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-3-bromobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 4-Amino-3-bromobenzonitrile (CAS 50397-74-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Importance
4-Amino-3-bromobenzonitrile, also known as 2-Bromo-4-cyanoaniline, is a strategically important substituted aromatic compound widely utilized as a versatile building block in the synthesis of high-value organic molecules. Its trifunctional nature—possessing an amine, a bromine atom, and a nitrile group—offers a rich platform for complex molecular architecture. The distinct reactivity of each functional group allows for sequential and regioselective modifications, making it a valuable intermediate in the fields of pharmaceuticals, agrochemicals, and materials science.[1]
This guide provides a comprehensive technical overview of the core properties, synthesis, spectral characterization, and chemical reactivity of this compound, offering field-proven insights for its effective application in research and development.
Physicochemical and Safety Profile
A thorough understanding of the compound's properties and safety requirements is foundational for its successful application in a laboratory setting.
Core Properties
The key physicochemical properties of this compound are summarized below, providing essential data for reaction planning and material handling.
| Property | Value | Reference(s) |
| CAS Number | 50397-74-5 | [2][3] |
| Molecular Formula | C₇H₅BrN₂ | [1][2] |
| Molecular Weight | 197.03 g/mol | [2][3] |
| IUPAC Name | This compound | [2][4] |
| Synonyms | 2-Bromo-4-cyanoaniline, 3-Bromo-4-aminobenzonitrile | [1][2] |
| Appearance | Pale yellow to pale cream crystalline solid/powder | [1][4] |
| Melting Point | 106-110 °C (lit.) | [3] |
| Solubility | Soluble in organic solvents like methanol and ethanol; insoluble in water. | [1] |
Safety and Handling
This compound is classified as harmful and an irritant. Adherence to strict safety protocols is mandatory.
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GHS Hazard Statements:
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GHS Pictograms:
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GHS07 (Exclamation Mark)
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Precautionary Measures:
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P261: Avoid breathing dust.
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P280: Wear protective gloves, eye protection, and face protection.
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P301 + P317: IF SWALLOWED: Get medical help.
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P302 + P352: IF ON SKIN: Wash with plenty of water.
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Always consult the full Safety Data Sheet (SDS) before handling. Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and operate within a well-ventilated fume hood.
Synthesis and Purification
The synthesis of this compound is most commonly achieved via the electrophilic bromination of 4-aminobenzonitrile. This approach is efficient and leverages readily available starting materials.
Rationale for Synthetic Route
The amino group (-NH₂) on 4-aminobenzonitrile is a potent activating group and is ortho-, para-directing for electrophilic aromatic substitution. Since the para position is occupied by the nitrile group, electrophilic attack is directed to the positions ortho to the amine. To achieve mono-bromination and prevent the formation of di-brominated products, the reactivity of the amine is often moderated by acetylation to form 4-acetamidobenzonitrile. However, direct bromination using a mild brominating agent can also be effective. A common and efficient laboratory-scale method involves the use of N-Bromosuccinimide (NBS).
Experimental Protocol: Bromination of 4-Aminobenzonitrile
This protocol provides a representative method for the synthesis of this compound.
Diagram of Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminobenzonitrile (1.0 eq) in N,N-Dimethylformamide (DMF). Cool the solution to 0°C in an ice bath.
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Bromination: Slowly add N-Bromosuccinimide (NBS) (1.05 eq) to the cooled solution in portions, ensuring the temperature remains below 5°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Pour the reaction mixture into a beaker containing ice water to precipitate the crude product.
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Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual DMF and succinimide.
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Purification: Recrystallize the crude solid from an ethanol/water mixture to yield this compound as a pure crystalline solid. Dry the product under vacuum.
Spectroscopic Characterization
Accurate structural confirmation is critical. The following data represents the expected spectroscopic signature of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the amine protons. The aromatic region will display a distinct three-proton spin system.
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A doublet for the proton ortho to the nitrile group.
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A doublet of doublets for the proton between the amine and bromine.
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A singlet-like signal for the proton ortho to the bromine.
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A broad singlet for the amine (-NH₂) protons, which is exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. Key signals include the nitrile carbon (C≡N) around 118-120 ppm and the carbon attached to the bromine atom (C-Br) around 100-110 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Doublet | N-H stretching (primary amine) |
| 2225 - 2215 | Strong, Sharp | C≡N stretching (nitrile) |
| 1620 - 1580 | Medium | N-H bending (scissoring) |
| 1500 - 1400 | Medium | C=C aromatic ring stretching |
| ~820 | Strong | C-H out-of-plane bending (aromatic) |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the classic isotopic signature of a molecule containing one bromine atom.
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Molecular Ion (M⁺): m/z ≈ 196
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Isotope Peak (M+2)⁺: m/z ≈ 198
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Key Fragments: Loss of Br (m/z ≈ 117) and HCN (m/z ≈ 169/171).
Chemical Reactivity and Synthetic Applications
The utility of this compound stems from the differential reactivity of its functional groups, enabling it to serve as a versatile scaffold.
Diagram of Reactivity Pathways
Caption: Key reaction pathways for this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for constructing C-C, C-N, and C-O bonds.[5]
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Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids (or esters) introduces new aryl substituents at the 3-position. This is a primary method for building biaryl scaffolds common in kinase inhibitors.[6][7][8] The electron-donating amino group can influence the reactivity, often requiring robust catalyst systems like those employing phosphine ligands (e.g., Pd(PPh₃)₄) or N-heterocyclic carbenes (NHCs).
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Buchwald-Hartwig Amination: This reaction allows for the formation of a second C-N bond, leading to diaminobenzonitrile derivatives. This is synthetically useful for creating more complex heterocyclic systems.
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Sonogashira Coupling: The C-Br bond can be coupled with terminal alkynes, providing access to substituted alkynyl anilines, which are precursors to quinolines and other fused heterocycles.
Transformations of the Amino Group
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Sandmeyer Reaction: The primary amino group can be converted into a diazonium salt (Ar-N₂⁺) using sodium nitrite and a strong acid at low temperatures. This diazonium intermediate can then be displaced by a wide range of nucleophiles (e.g., -Cl, -CN, -OH) in the presence of a copper(I) salt catalyst. This allows for the replacement of the amino group, further diversifying the molecular scaffold.
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Acylation and Sulfonylation: The amine readily reacts with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively. This is often used as a protecting group strategy or to introduce functionalities that modulate the compound's biological activity.
Modifications of the Nitrile Group
The nitrile group is robust but can be transformed under specific conditions.
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Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid, yielding 4-amino-3-bromo-benzoic acid.
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Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce the nitrile to a primary amine (aminomethyl group).
Application in Pharmaceutical Synthesis: Erlotinib
This compound is a documented key starting material for the synthesis of Erlotinib, a potent EGFR tyrosine kinase inhibitor used in cancer therapy.[1] In this context, the molecule typically undergoes a sequence of reactions, such as a nucleophilic aromatic substitution or a cross-coupling reaction, where the aniline nitrogen displaces a leaving group on a quinazoline core, or the bromine is used as a handle for further elaboration before cyclization.
Conclusion
This compound (CAS 50397-74-5) is a high-utility synthetic intermediate whose value lies in the orthogonal reactivity of its three functional groups. The C-Br bond provides a reliable site for palladium-catalyzed cross-coupling, the amino group allows for diazotization or derivatization, and the nitrile group offers a handle for further transformations or acts as a key pharmacophore. A firm grasp of its properties, synthesis, and reactivity profile, as outlined in this guide, empowers researchers and drug development professionals to leverage this molecule to its full potential in the creation of novel and complex chemical entities.
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An In-depth Technical Guide to 4-Amino-3-bromobenzonitrile: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Key Building Block in Medicinal Chemistry
In the landscape of modern drug discovery and development, the strategic design and synthesis of novel therapeutic agents rely on a toolkit of versatile molecular scaffolds. Among these, 4-Amino-3-bromobenzonitrile has emerged as a pivotal intermediate, particularly in the synthesis of targeted cancer therapies. Its unique trifunctionalized aromatic core, featuring an amino group, a bromine atom, and a nitrile moiety, offers a rich chemical canvas for constructing complex molecular architectures. This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties to its intricate reactivity and strategic applications in medicinal chemistry. As Senior Application Scientists, our goal is to not only present the data but also to offer insights into the causality behind its chemical behavior and its proven utility in the synthesis of life-saving therapeutics.
Molecular and Physicochemical Profile
This compound, also known by its synonym 2-Bromo-4-cyanoaniline, is a pale yellow crystalline solid at room temperature.[1] A thorough understanding of its core properties is essential for its effective handling, characterization, and application in synthetic workflows.
Structural and General Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅BrN₂ | [1][2] |
| Molecular Weight | 197.03 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 50397-74-5 | [2] |
| Appearance | Pale yellow crystalline solid | [1] |
| Melting Point | 106-110 °C | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane; insoluble in water. | [1] |
Spectroscopic Fingerprint: A Guide to Characterization
The unequivocal identification of this compound in a research setting is paramount. The following spectroscopic data serve as a reference for its characterization.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific peak assignments and coupling constants can vary slightly based on the solvent and instrument parameters, the following provides a general expectation for the ¹H and ¹³C NMR spectra. The aromatic region of the ¹H NMR spectrum is expected to show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.
1.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the vibrational frequencies of its key functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (Amino) | ~3400-3300 |
| C≡N Stretch (Nitrile) | ~2230 |
| C=C Stretch (Aromatic) | ~1590, 1485 |
| C-Br Stretch | ~1070 |
Data derived from typical ranges for these functional groups and comparative analysis.[3][4]
1.2.3. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound will exhibit a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[3][5] The fragmentation pattern will be influenced by the stability of the resulting fragments, with potential losses of HCN, Br, and amino groups.[6]
Synthesis and Reactivity: A Chemist's Perspective
The synthetic accessibility and predictable reactivity of this compound are central to its utility.
Synthetic Routes: Crafting the Core Scaffold
Several methods for the synthesis of this compound have been reported.[1] A common and reliable laboratory-scale synthesis involves the bromination of 4-aminobenzonitrile. This electrophilic aromatic substitution is directed by the strongly activating amino group to the ortho position.
Caption: Synthetic workflow for the bromination of 4-aminobenzonitrile.
Experimental Protocol: Bromination of 4-Aminobenzonitrile
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Dissolution: Dissolve 4-aminobenzonitrile in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Bromine Addition: Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution while maintaining the temperature below 10 °C. The amino group is a strong activating group, and controlling the temperature is crucial to prevent over-bromination and other side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
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Work-up: Pour the reaction mixture into ice water to precipitate the product.
-
Neutralization and Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Chemical Reactivity: A Tale of Three Functional Groups
The chemical behavior of this compound is dictated by the interplay of its three functional groups: the nucleophilic amino group, the electrophilic carbon of the nitrile group, and the bromine atom, which can participate in various coupling reactions.
2.2.1. Reactions at the Amino Group
The amino group is a potent nucleophile and can readily undergo reactions such as acylation, alkylation, and diazotization followed by Sandmeyer-type reactions.[7][8] The Sandmeyer reaction, in particular, offers a pathway to introduce a wide variety of substituents at the 4-position, further expanding the synthetic utility of this scaffold.
Caption: Generalized workflow for Sandmeyer reactions of this compound.
2.2.2. Reactions Involving the Bromine Atom
The bromine atom is susceptible to displacement via nucleophilic aromatic substitution (SNAr), particularly when the ring is activated by electron-withdrawing groups.[9][10] More importantly, it serves as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, allowing for the introduction of diverse aryl, alkyl, and amino substituents.
2.2.3. Transformations of the Nitrile Group
The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Applications in Drug Discovery: The Case of Erlotinib
A prime example of the significance of this compound in medicinal chemistry is its role as a key intermediate in the synthesis of Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer.[1][11]
The synthesis of Erlotinib involves the coupling of this compound with a substituted quinazoline derivative. The amino group of this compound acts as a nucleophile, displacing a leaving group on the quinazoline ring.
Caption: Role of this compound in the synthesis of Erlotinib.
This strategic use of this compound highlights its value as a scaffold that allows for the late-stage introduction of a key pharmacophoric element. The bromine atom can also be a site for further modification to generate novel Erlotinib derivatives with potentially improved pharmacological profiles.[12]
Safety and Handling
This compound is harmful if swallowed and may cause an allergic skin reaction.[2] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion: A Versatile Tool for Innovation
This compound stands as a testament to the power of functionalized aromatic scaffolds in modern organic synthesis and drug discovery. Its unique combination of reactive sites provides chemists with a versatile platform for the construction of complex molecules with significant biological activity. From its fundamental properties to its strategic application in the synthesis of targeted therapies like Erlotinib, this in-depth guide underscores the importance of understanding the core characteristics of key chemical building blocks. As the quest for novel and more effective pharmaceuticals continues, the utility of this compound and its derivatives is poised to expand, further solidifying its role as an indispensable tool for researchers and scientists in the field.
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An In-Depth Technical Guide to 4-Amino-3-bromobenzonitrile: Properties, Synthesis, and Applications
Executive Summary: 4-Amino-3-bromobenzonitrile is a strategically important substituted aromatic nitrile, serving as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its unique trifunctional structure—featuring an amine, a bromine atom, and a nitrile group—offers multiple reactive sites for chemical modification. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, an analysis of its chemical reactivity, and a survey of its significant applications, particularly in drug discovery. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and in-depth understanding of this key chemical intermediate.
Chemical Identity and Physicochemical Properties
This compound is a solid organic compound characterized by a benzene ring substituted with three functional groups. The positioning of these groups dictates its reactivity and utility in complex organic syntheses.
Key Identifiers and Properties:
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅BrN₂ | [1][2][3] |
| Molecular Weight | 197.03 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 50397-74-5 | [1][2] |
| Appearance | Pale cream to pale yellow crystalline solid/powder | [2][4] |
| Melting Point | 106-110 °C | [5][6] |
| Boiling Point | 300.3 ± 27.0 °C (Predicted) | [5] |
| Solubility | Soluble in organic solvents like methanol and ethanol; insoluble in water. | [4] |
| SMILES | C1=CC(=C(C=C1C#N)Br)N | [1] |
| InChI Key | POESQIHWIIWNJL-UHFFFAOYSA-N | [1][2] |
Synthesis and Purification
The most common laboratory-scale synthesis of this compound involves the electrophilic bromination of 4-aminobenzonitrile. This method is efficient and provides a high degree of regioselectivity due to the directing effects of the amino group.
Experimental Protocol: Bromination of 4-Aminobenzonitrile
This protocol describes a standard procedure for the synthesis of this compound.
Causality: The strongly activating and ortho-, para- directing nature of the amino group (-NH₂) directs the incoming electrophile (Br⁺) to the positions ortho to it. Since the para position is blocked by the cyano group (-CN), bromination occurs selectively at the ortho position (C3). Acetic acid serves as a polar protic solvent that can solubilize the starting material and facilitate the reaction.
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-aminobenzonitrile (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0-5 °C in an ice bath. This is crucial to control the reaction rate and prevent potential side reactions, such as multiple brominations.
-
Bromine Addition: Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the cooled solution over 30-60 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into a beaker of ice-cold water. This will precipitate the crude product.
-
Neutralization: Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. This step removes excess acetic acid and hydrobromic acid.
-
Isolation: Collect the precipitated solid by vacuum filtration, washing thoroughly with cold water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield pale yellow crystals of this compound.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Applications
The utility of this compound stems from the distinct reactivity of its three functional groups, which can be addressed selectively.
-
Amino Group (-NH₂): Can undergo diazotization (Sandmeyer reaction), acylation, alkylation, and serve as a nucleophile or directing group.
-
Bromo Group (-Br): An excellent leaving group for nucleophilic aromatic substitution and a key handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).
-
Nitrile Group (-CN): Can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or participate in cycloaddition reactions. The nitrile group is also a valuable pharmacophore, acting as a hydrogen bond acceptor or a bioisostere for halogens or carbonyl groups.[7]
Reactivity Hotspots Diagram
Sources
- 1. This compound | C7H5BrN2 | CID 1515279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. H55483.06 [thermofisher.com]
- 3. scbt.com [scbt.com]
- 4. nbinno.com [nbinno.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound 97 50397-74-5 [sigmaaldrich.com]
- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Elucidation of 4-Amino-3-bromobenzonitrile: A Technical Guide for Researchers
This guide provides an in-depth technical overview of the spectroscopic characterization of 4-Amino-3-bromobenzonitrile (CAS No. 50397-74-5), a key intermediate in pharmaceutical and materials science research. The structural integrity and purity of this compound are paramount for the synthesis of complex molecules, necessitating a robust analytical framework for its identification and characterization. This document outlines the anticipated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound and provides detailed, field-proven methodologies for their acquisition.
Compound Profile and Spectroscopic Strategy
This compound is a disubstituted aromatic compound with the molecular formula C₇H₅BrN₂ and a molecular weight of 197.03 g/mol .[1] Its structure comprises a benzonitrile core with an amino group at position 4 and a bromine atom at position 3. This substitution pattern gives rise to a unique spectroscopic fingerprint that can be definitively identified through a combination of analytical techniques.
Our analytical approach is designed to provide orthogonal data points, ensuring a high degree of confidence in the structural assignment. NMR spectroscopy will elucidate the precise arrangement of hydrogen and carbon atoms, IR spectroscopy will confirm the presence of key functional groups, and mass spectrometry will verify the molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.
Anticipated ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show signals corresponding to the three aromatic protons and the two amine protons. The chemical shifts are influenced by the electronic effects of the substituents. The electron-donating amino group will shield the ortho and para protons, while the electron-withdrawing nitrile and bromine groups will deshield them.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 7.7 | d | ~ 2.0 | H-2 |
| ~ 7.4 | dd | ~ 8.5, 2.0 | H-6 |
| ~ 6.8 | d | ~ 8.5 | H-5 |
| ~ 4.5 | br s | - | -NH₂ |
Causality of Assignments:
-
H-2: This proton is ortho to the electron-withdrawing nitrile group and meta to the amino group, resulting in the most downfield shift. It is expected to appear as a doublet due to coupling with H-6.
-
H-6: This proton is ortho to the bromine atom and meta to both the nitrile and amino groups. It will experience coupling from both H-2 (meta, small J) and H-5 (ortho, large J), resulting in a doublet of doublets.
-
H-5: Being ortho to the strongly electron-donating amino group, this proton will be the most shielded (upfield) of the aromatic protons. It will appear as a doublet due to coupling with H-6.
-
-NH₂: The protons of the primary amine will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Anticipated ¹³C NMR Spectral Data
The ¹³C NMR spectrum will display seven distinct signals, corresponding to the seven carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 150 | C-4 |
| ~ 135 | C-2 |
| ~ 133 | C-6 |
| ~ 120 | C-5 |
| ~ 118 | C≡N |
| ~ 110 | C-3 |
| ~ 100 | C-1 |
Causality of Assignments:
-
C-4: The carbon attached to the amino group will be significantly shielded and appear at a high field.
-
C-2 and C-6: These carbons, ortho and para to the amino group respectively, will also be shielded relative to unsubstituted benzene.
-
C-1 and C-3: The carbons bearing the nitrile and bromine groups will have their chemical shifts influenced by the electronegativity and anisotropy of these groups.
-
C-5: This carbon, meta to the amino group, will be least affected by its donating effect.
-
C≡N: The nitrile carbon typically appears in the 115-125 ppm range.
Methodology for NMR Data Acquisition
This protocol ensures high-quality, reproducible NMR data.
1. Sample Preparation: a. Accurately weigh 10-15 mg of this compound. b. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) should be present as an internal standard (0 ppm). c. Transfer the solution to a 5 mm NMR tube.
2. Instrument Parameters (for a 400 MHz spectrometer): a. ¹H NMR:
- Pulse Program: Standard single pulse (zg30).
- Spectral Width: -2 to 12 ppm.
- Acquisition Time: ~4 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 16. b. ¹³C NMR:
- Pulse Program: Proton-decoupled (zgpg30).
- Spectral Width: 0 to 160 ppm.
- Acquisition Time: ~1.5 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
3. Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase the spectrum and perform baseline correction. c. Calibrate the chemical shift axis using the TMS signal at 0.00 ppm. d. Integrate the peaks in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the amine, nitrile, and aromatic moieties.
Anticipated IR Spectral Data
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Doublet | N-H symmetric and asymmetric stretching (primary amine) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| ~ 2225 | Strong, Sharp | C≡N stretching (nitrile) |
| 1620 - 1580 | Strong | N-H bending (scissoring) |
| 1500 - 1400 | Medium | Aromatic C=C stretching |
| ~ 1050 | Medium | C-Br stretching |
Causality of Assignments:
-
The presence of two bands in the N-H stretching region is a definitive indicator of a primary amine (-NH₂).
-
The strong, sharp absorption around 2225 cm⁻¹ is highly characteristic of a nitrile group. Conjugation with the aromatic ring slightly lowers this frequency compared to aliphatic nitriles.
-
Multiple bands in the 1600-1400 cm⁻¹ region are typical for the C=C stretching vibrations of the benzene ring.
-
The C-Br stretch appears in the fingerprint region and can be a useful, though not always definitive, indicator.
Methodology for IR Data Acquisition (ATR Technique)
The Attenuated Total Reflectance (ATR) technique is ideal for solid samples, requiring minimal preparation.
1. Instrument Preparation: a. Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.
2. Sample Analysis: a. Place a small amount of solid this compound onto the ATR crystal. b. Apply pressure using the anvil to ensure good contact between the sample and the crystal. c. Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
3. Data Processing: a. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum. b. Label the significant absorption peaks.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the presence of bromine with its two stable isotopes (⁷⁹Br and ⁸¹Br) in a near 1:1 ratio will be a key diagnostic feature.
Anticipated Mass Spectral Data
Table 4: Predicted m/z Peaks for this compound
| m/z | Predicted Identity | Notes |
| 196/198 | [M]⁺ | Molecular ion peak, showing the characteristic M/M+2 isotopic pattern for bromine. |
| 117 | [M - Br]⁺ | Loss of the bromine atom. |
| 90 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide from the [M - Br]⁺ fragment. |
Causality of Assignments:
-
The molecular ion peak will appear as a doublet with a two mass unit separation and nearly equal intensity, which is a hallmark of a monobrominated compound.
-
The C-Br bond is relatively weak and can cleave to give a stable fragment at m/z 117.
-
Further fragmentation of the benzonitrile ring structure can lead to the loss of HCN.
Methodology for MS Data Acquisition (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound.
1. Sample Preparation: a. Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
2. GC-MS Parameters: a. Gas Chromatograph:
- Injector Temperature: 250 °C.
- Column: A non-polar column (e.g., DB-5ms).
- Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min. b. Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: 50-300 amu.
- Source Temperature: 230 °C.
3. Data Analysis: a. Identify the peak corresponding to this compound in the total ion chromatogram. b. Analyze the mass spectrum of this peak to identify the molecular ion and key fragment ions.
Visualizing the Analytical Workflow
The logical flow of the spectroscopic characterization process is illustrated below.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The combination of NMR, IR, and mass spectrometry provides a comprehensive and definitive characterization of this compound. The anticipated spectral data, grounded in established principles of chemical analysis, serves as a reliable benchmark for researchers. By following the detailed methodologies presented in this guide, scientists and drug development professionals can ensure the identity and purity of this important chemical intermediate, thereby upholding the integrity of their research and development endeavors.
References
- PubChem. This compound. [Link]
- Capot Chemical. This compound. [Link]
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1H NMR and 13C NMR spectrum of 4-Amino-3-bromobenzonitrile
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Amino-3-bromobenzonitrile
Authored by: A Senior Application Scientist
Introduction: Structural Elucidation of a Key Synthetic Intermediate
This compound is a substituted aromatic compound of significant interest in medicinal chemistry and materials science, often serving as a versatile building block for more complex molecular architectures. Its trifunctional nature—possessing an amine, a bromo group, and a nitrile—presents a unique spectroscopic challenge and opportunity. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural confirmation and purity assessment of such molecules.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple recitation of expected chemical shifts, we will dissect the electronic and steric interplay of the substituents and their profound influence on the magnetic environment of each nucleus. The principles discussed herein are designed to equip researchers, particularly those in drug development, with the expertise to confidently interpret the NMR data of this and structurally related compounds.
Part 1: The ¹H NMR Spectrum - A Story of Electronic Opposition
The ¹H NMR spectrum of this compound is defined by the electronic tug-of-war between the strongly electron-donating amino (-NH₂) group and the electron-withdrawing bromo (-Br) and cyano (-CN) groups. The -NH₂ group donates electron density into the ring via resonance, primarily at the ortho and para positions, causing upfield shifts (shielding). Conversely, the -CN group withdraws density via both resonance and induction, while the -Br group withdraws inductively but donates weakly via resonance. This complex interplay dictates the precise chemical shifts of the three aromatic protons.
Predicted ¹H NMR Spectral Assignments
The aromatic region will display three distinct signals corresponding to H-2, H-5, and H-6.
-
H-2: This proton is ortho to the electron-withdrawing cyano group and meta to both the electron-donating amino group and the electron-withdrawing bromo group. The proximity to the deshielding cyano group is expected to shift this proton the furthest downfield. It will appear as a doublet, split only by the distant H-6 proton through a small meta-coupling.
-
H-6: Positioned ortho to the strongly donating amino group and meta to the cyano group, this proton experiences significant shielding. However, it is also subject to meta-coupling from H-2 and a strong ortho-coupling from H-5. This will result in a complex multiplet, likely a doublet of doublets.
-
H-5: This proton is ortho to the bromo group and meta to the amino group. It will be ortho-coupled to H-6. The influence of the adjacent bromine and the meta-amino group will place its chemical shift between that of H-2 and H-6. It is expected to appear as a doublet.
-
-NH₂ Protons: The two protons of the amino group will typically appear as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a non-protic solvent like CDCl₃, it might appear around 4-5 ppm, while in DMSO-d₆, it would be further downfield.
Data Summary: Predicted ¹H NMR Parameters
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 7.6 - 7.8 | Doublet (d) | Jmeta (2,6) ≈ 2.0 - 2.5 Hz |
| H-6 | 6.8 - 7.0 | Doublet of Doublets (dd) | Jortho (5,6) ≈ 8.5 - 9.0 Hz; Jmeta (2,6) ≈ 2.0 - 2.5 Hz |
| H-5 | 7.3 - 7.5 | Doublet (d) | Jortho (5,6) ≈ 8.5 - 9.0 Hz |
| -NH₂ | 4.0 - 5.5 (variable) | Broad Singlet (br s) | N/A |
Note: These are estimated values. Actual experimental values can vary based on solvent and spectrometer frequency.
Molecular Structure & Numbering Scheme
Caption: Molecular structure of this compound with IUPAC numbering.
Part 2: The ¹³C NMR Spectrum - Mapping Carbon Environments
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, these spectra are typically acquired with proton decoupling, resulting in a series of singlets, one for each unique carbon environment.
Predicted ¹³C NMR Spectral Assignments
The molecule has seven unique carbon atoms. Their chemical shifts are predicted based on additive models and data from similar substituted benzenes.[1][2]
-
C-CN (Nitrile Carbon): Nitrile carbons are characteristically found in the 115-125 ppm range.
-
C-1 (Ipso-Carbon to CN): This quaternary carbon is attached to the electron-withdrawing cyano group and is expected to be significantly deshielded, but its chemical shift is often lower than protonated aromatic carbons.
-
C-4 (Ipso-Carbon to NH₂): Attached to the strongly electron-donating amino group, this carbon will be the most shielded (furthest upfield) of the ring carbons.
-
C-3 (Ipso-Carbon to Br): The direct attachment of bromine causes a moderate deshielding effect on this carbon.
-
C-2, C-5, C-6 (Protonated Carbons): The chemical shifts of these carbons follow the trends observed in the ¹H spectrum. C-2 will be the most deshielded of the three due to its proximity to the cyano group. C-6 will be significantly shielded by the ortho-amino group. C-5 will have an intermediate chemical shift.
Data Summary: Predicted ¹³C NMR Parameters
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Type |
| C-CN | 118 - 120 | Quaternary |
| C-1 | 100 - 105 | Quaternary |
| C-2 | 134 - 136 | CH |
| C-3 | 110 - 113 | Quaternary |
| C-4 | 148 - 152 | Quaternary |
| C-5 | 115 - 117 | CH |
| C-6 | 132 - 134 | CH |
Note: These are estimated values based on substituent effects. Solvent choice can influence these shifts.
Part 3: Experimental Protocol & Methodological Causality
A robust and reproducible NMR spectrum is contingent on a meticulously executed experimental protocol. The choices made during sample preparation and data acquisition are critical for obtaining high-quality, interpretable data.
Step-by-Step Experimental Workflow
-
Solvent Selection: The choice of deuterated solvent is paramount.
-
Chloroform-d (CDCl₃): A common, non-polar choice. However, the -NH₂ proton signal may be broad or exchange with residual water, and solubility might be limited.
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent choice for polar compounds containing -NH₂ groups. It slows down the proton exchange rate, often resulting in a sharper -NH₂ signal, and its strong solubilizing power is beneficial. The primary causality for choosing DMSO-d₆ is to preserve the integrity of the N-H signal and ensure complete dissolution. The impact of aromatic solvents can also be utilized to resolve overlapping signals.[3]
-
-
Sample Preparation:
-
Accurately weigh 10-15 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Spectrometer Setup & Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR: Acquire a standard one-pulse experiment. A spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 2-5 seconds are typical starting points. 8 to 16 scans are usually sufficient.
-
For ¹³C NMR: Acquire a proton-decoupled experiment (e.g., zgpg30). A wider spectral width (~240 ppm) is necessary. Due to the lower sensitivity, a larger number of scans (e.g., 1024 or more) and a shorter relaxation delay (1-2 seconds) are required.
-
For 2D NMR (Confirmation): To unequivocally assign the proton signals, a ¹H-¹H COSY (Correlation Spectroscopy) experiment is essential. This experiment reveals which protons are spin-coupled to each other, validating the ortho and meta relationships predicted above.
-
Workflow Visualization: From Sample to Spectrum
Caption: Standardized workflow for NMR analysis of organic compounds.
Part 4: Advanced Analysis with 2D NMR - The Power of Correlation
While 1D NMR provides the foundational data, 2D NMR experiments like COSY are the gold standard for validating structural assignments. A COSY spectrum plots the ¹H spectrum against itself, with off-diagonal peaks (cross-peaks) indicating that two protons are coupled.
Predicted COSY Spectrum
For this compound, the COSY spectrum would provide self-validating evidence for our assignments:
-
A strong cross-peak would be observed between the signals for H-5 and H-6 , confirming their ortho-relationship (J ≈ 8-9 Hz).
-
A weaker cross-peak would be seen between H-2 and H-6 , confirming their meta-relationship (J ≈ 2-3 Hz).
-
No correlation would be seen between H-2 and H-5, as they are para to each other and their coupling is typically negligible.
Visualizing ¹H-¹H COSY Correlations
Caption: Predicted ¹H-¹H COSY correlations for this compound.
Conclusion
The comprehensive NMR analysis of this compound is a prime example of how fundamental principles of electronic effects and spin-spin coupling are applied to elucidate complex molecular structures. The predicted ¹H spectrum is characterized by a distinct three-proton aromatic system, while the ¹³C spectrum reveals seven unique carbon environments. By employing a rigorous experimental protocol, including the judicious choice of solvent and confirmatory 2D COSY experiments, researchers can achieve an unambiguous and authoritative structural assignment, ensuring the integrity of their chemical entities in drug discovery and development pipelines.
References
- Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. [Link]
- Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Nanalysis. [Link]
- Zácek, P., Dransfeld, A., Exner, O., & Schraml, J. (2006). 15N NMR Chemical Shifts of Ring Substituted Benzonitriles. Magnetic Resonance in Chemistry, 44(12), 1073-80. [Link]
- Rashkin, M. J., & Waters, M. L. (2006). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
- PubChem. (n.d.). This compound.
- Cavaleiro, J. A. S. (1987). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment.
- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Spiesecke, H., & Schneider, W. G. (1961). Effects of Electron-Donating and -Withdrawing Substituents on the 13C and 1H NMR Spectra of Aromatic Systems. The Journal of Chemical Physics, 35(2), 731-736.
- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]
- Contreras, R. H., et al. (2003). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
Sources
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-Amino-3-bromobenzonitrile
This guide provides a comprehensive technical overview for the mass spectrometric analysis of 4-Amino-3-bromobenzonitrile, a critical intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1] As a key starting material for therapeutics such as the anti-cancer drug Erlotinib, robust and reliable analytical methods for its identification and quantification are paramount in research and drug development settings.[1] This document outlines the fundamental principles, experimental protocols, and expected outcomes for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is the foundation of any successful analytical method development.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂ | [2] |
| Molecular Weight | 197.03 g/mol | [3] |
| Monoisotopic Mass | 195.96361 Da | [2] |
| Appearance | Pale yellow or cream crystalline solid | [1][4] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., methanol, ethanol, dichloromethane) | [1] |
| Chemical Structure | H₂NC₆H₃(Br)CN | [3] |
The presence of a basic amino group and a polar cyano group, combined with the aromatic ring, makes this compound amenable to analysis by reverse-phase liquid chromatography and electrospray ionization.
Strategic Approach to LC-MS/MS Method Development
The development of a robust LC-MS/MS assay requires a systematic approach, beginning with the mass spectrometer and progressing to the liquid chromatography and sample preparation.[5] This ensures that each component of the method is optimized for the specific analyte.
Ionization Technique and Mass Spectrometer Tuning
For a molecule like this compound, which possesses a readily protonated amino group, Electrospray Ionization (ESI) in positive ion mode is the most logical choice.[6][7][8] ESI is a soft ionization technique that is highly efficient for polar molecules and typically results in a prominent protonated molecular ion [M+H]⁺, which is ideal for quantitative analysis.[9]
Initial Tuning and Optimization:
Direct infusion of a standard solution of this compound (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) into the mass spectrometer is the first step. The goal is to identify the precursor ion and optimize source parameters.
-
Precursor Ion Identification: Given the monoisotopic mass of 195.96 Da, the expected protonated molecule [M+H]⁺ will have an m/z of approximately 196.97. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio, will result in a characteristic isotopic pattern for the precursor ion.[10] The [M+H]⁺ ion containing ⁷⁹Br will appear at m/z ~196.97, and the ion containing ⁸¹Br will be at m/z ~198.97, with nearly equal intensity.[10] This isotopic signature is a key confirmation of the presence of bromine.[11]
-
Source Parameter Optimization: Key parameters to optimize include capillary voltage, source temperature, and nebulizing and drying gas flows to maximize the signal intensity of the [M+H]⁺ ion.
Fragmentation (MS/MS) Analysis
Tandem mass spectrometry (MS/MS) is essential for achieving high selectivity and sensitivity.[6][12] This involves selecting the precursor ion (e.g., m/z 196.97), subjecting it to collision-induced dissociation (CID), and analyzing the resulting product ions.[12][13]
Predicted Fragmentation Pathway:
-
Loss of HCN: A common fragmentation pathway for benzonitriles is the neutral loss of hydrogen cyanide (HCN, 27 Da) from the protonated molecule.
-
Loss of NH₃: The amino group can be lost as ammonia (NH₃, 17 Da).
-
Loss of Br radical: While less common in ESI, the loss of a bromine radical (•Br, 79/81 Da) can also occur.
Table 2: Predicted Precursor and Product Ions for MRM Analysis
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Proposed Neutral Loss |
| 197.0 ([M(⁷⁹Br)+H]⁺) | 170.0 | HCN |
| 197.0 ([M(⁷⁹Br)+H]⁺) | 117.0 | Br |
| 199.0 ([M(⁸¹Br)+H]⁺) | 172.0 | HCN |
| 199.0 ([M(⁸¹Br)+H]⁺) | 117.0 | Br |
The most intense and stable fragment ions should be selected for developing a Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assay for quantification.[12]
Caption: Predicted MS/MS fragmentation of this compound.
Chromatographic Separation
Effective chromatographic separation is crucial to minimize matrix effects and separate the analyte from isomers or impurities.
Recommended LC Parameters
For a polar compound like this compound, a reversed-phase C18 column is a good starting point.[17][18]
Table 3: Starting LC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.6 µm, 2.1 x 50 mm | Provides good retention and peak shape for small polar molecules.[17] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidified mobile phase promotes protonation of the analyte for better ESI response and peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.4 mL/min | Standard flow rate for 2.1 mm ID columns. |
| Gradient | 5% B to 95% B over 5 minutes | A generic gradient to elute compounds with a wide range of polarities.[17][18] This should be optimized to achieve a retention time of 2-3 minutes.[18] |
| Injection Volume | 5 µL | A typical injection volume to avoid column overloading. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
Experimental Protocol: A Step-by-Step Workflow
This protocol outlines a typical workflow for the quantitative analysis of this compound in a research sample, such as a reaction mixture or a formulation.
Materials and Reagents
-
This compound reference standard
-
HPLC-grade acetonitrile, water, and formic acid
-
Appropriate internal standard (IS) (e.g., a structurally similar compound not present in the sample)
-
Volumetric flasks, pipettes, and autosampler vials
Procedure
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.
-
Perform serial dilutions to create a calibration curve over the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).[17]
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
-
Sample Preparation:
-
Accurately weigh or measure the sample.
-
Dissolve and dilute the sample in an appropriate solvent (e.g., 50:50 acetonitrile:water) to bring the expected analyte concentration within the range of the calibration curve.
-
Add the internal standard to all calibrators, QCs, and samples at a fixed concentration.
-
Vortex and centrifuge the samples to pellet any particulates.
-
Transfer the supernatant to autosampler vials for analysis.
-
-
LC-MS/MS System Setup and Analysis:
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Set up the instrument method with the optimized MS parameters (from section 2.2) and LC gradient (from section 3.1).
-
Create a sequence table including blanks, calibration standards, QCs, and unknown samples.
-
Inject the samples and acquire the data.
-
-
Data Processing:
-
Integrate the peak areas for the analyte and the internal standard for all injections.
-
Calculate the peak area ratio (analyte/IS).
-
Generate a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a linear regression model.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Caption: General workflow for quantitative analysis of this compound.
Conclusion
The mass spectrometric analysis of this compound is readily achievable using a standard reversed-phase LC-MS/MS system with electrospray ionization. The key to a successful method lies in the systematic optimization of ionization and fragmentation parameters, leveraging the compound's characteristic isotopic pattern due to the bromine atom for confident identification. The protocols and predicted data within this guide provide a robust framework for researchers and drug development professionals to establish reliable and sensitive analytical methods for this important chemical intermediate.
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FT-IR Spectrum and Vibrational Analysis of 4-Amino-3-bromobenzonitrile: A Synergistic Experimental and Computational Approach
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive vibrational analysis of 4-Amino-3-bromobenzonitrile, a key intermediate in pharmaceutical and materials science research. We explore the synergy between experimental Fourier Transform Infrared (FT-IR) spectroscopy and theoretical Density Functional Theory (DFT) calculations to achieve an unambiguous assignment of the molecule's fundamental vibrational modes. This dual approach not only validates the experimental findings but also provides deeper insights into the molecule's structural and electronic properties. Detailed, field-proven protocols for both experimental data acquisition and computational modeling are presented, designed for researchers, scientists, and professionals in drug development and chemical analysis.
Introduction: The Molecular Blueprint
This compound (C₇H₅BrN₂) is a substituted aromatic compound featuring three key functional groups: an amino (-NH₂), a bromo (-Br), and a nitrile (-C≡N) group attached to a benzene ring.[1][2][3] This specific arrangement of electron-donating (amino) and electron-withdrawing (nitrile, bromo) groups makes it a valuable and versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and functional materials.
Understanding the precise molecular structure and vibrational dynamics of such a molecule is paramount for quality control, reaction monitoring, and predicting its chemical behavior. Fourier Transform Infrared (FT-IR) spectroscopy serves as a powerful, non-destructive technique for this purpose. It probes the vibrational transitions within a molecule, generating a spectrum that acts as a unique "molecular fingerprint".[4][5] Each peak in the FT-IR spectrum corresponds to a specific type of bond vibration (stretching, bending, etc.), allowing for the identification of the functional groups present.[6][7]
However, in complex molecules like this compound, spectral interpretation can be challenging due to overlapping peaks and complex vibrational coupling. To overcome this ambiguity, this guide employs a robust, self-validating methodology that pairs experimental FT-IR data with high-level quantum chemical calculations. By calculating the theoretical vibrational frequencies using Density Functional Theory (DFT), we can predict the spectrum ab initio. Comparing the scaled theoretical frequencies with the experimentally observed peaks allows for a highly accurate and confident assignment of each vibrational mode.[8][9][10]
Methodology: A Dual-Pronged, Self-Validating System
The core of our analysis rests on the principle of cross-validation between experimental observation and theoretical prediction.
Experimental Protocol: FT-IR Spectrum Acquisition
The following protocol outlines the acquisition of a high-quality FT-IR spectrum for a solid sample using an Attenuated Total Reflectance (ATR) accessory, which minimizes sample preparation and ensures excellent data reproducibility.[1]
Instrumentation:
-
A Fourier Transform Infrared (FT-IR) spectrometer (e.g., Bruker Tensor 27 FT-IR).[1]
-
An ATR accessory with a diamond or germanium crystal.
Step-by-Step Protocol:
-
System Preparation: Ensure the spectrometer is powered on and has reached thermal stability. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Background Collection: Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue. Record a background spectrum. This critical step measures the ambient environment and instrument response, which is then subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the this compound solid sample directly onto the ATR crystal.
-
Pressure Application: Use the ATR's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal. This is crucial for achieving a strong, high-quality signal.
-
Spectrum Acquisition: Collect the sample spectrum. Typical parameters include a spectral range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 scans to enhance the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is automatically converted to a spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform by the instrument's software.[11] Perform a baseline correction if necessary.
Caption: Experimental workflow for FT-IR data acquisition.
Computational Protocol: DFT Vibrational Analysis
This protocol describes the theoretical calculation of vibrational frequencies, which serves as the predictive counterpart to the experimental measurement.
Software:
-
Gaussian 09/16 or a similar quantum chemistry software package.
-
GaussView, VEDA 4, or similar visualization and analysis software.[12]
Step-by-Step Protocol:
-
Structure Input: Construct the 3D molecular structure of this compound.
-
Geometry Optimization: Perform a full geometry optimization to find the molecule's lowest energy conformation. The Density Functional Theory (DFT) method with the B3LYP functional and the 6-311++G(d,p) basis set is a robust choice that provides excellent accuracy for organic molecules.[10][12][13] This step is crucial, as frequency calculations must be performed on a stable, optimized structure.
-
Frequency Calculation: Using the optimized geometry, perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Frequency Scaling: Theoretical calculations systematically overestimate vibrational frequencies due to the harmonic approximation and basis set imperfections. It is standard practice to apply an empirical scaling factor to the calculated frequencies for better agreement with experimental data. For the B3LYP/6-311++G(d,p) level of theory, a scaling factor of ~0.967 is commonly used.
-
Vibrational Mode Assignment: Analyze the output to obtain the scaled frequencies, their corresponding intensities, and the atomic displacements for each vibrational mode. The Potential Energy Distribution (PED) analysis is performed to quantify the contribution of individual bond stretches, bends, and torsions to each normal mode, enabling an unambiguous assignment.[12][13]
Caption: Computational workflow for DFT vibrational analysis.
Results and Discussion: Assigning the Vibrational Fingerprint
The true analytical power emerges when we correlate the experimental spectrum with the scaled theoretical data. The following sections detail the assignment of the principal vibrational bands for this compound.
High-Frequency Region (4000 cm⁻¹ - 2500 cm⁻¹)
This region is dominated by the stretching vibrations of light atoms, primarily N-H and C-H bonds.
-
Amino (-NH₂) Stretching: Primary amines exhibit two distinct bands in this region: the asymmetric stretching mode (ν_as) at a higher frequency and the symmetric stretching mode (ν_s) at a lower frequency.[6] For this compound, these are expected around 3450-3380 cm⁻¹ and 3360-3280 cm⁻¹, respectively. The presence of two sharp peaks confirms the -NH₂ group.
-
Aromatic C-H Stretching: The stretching vibrations of C-H bonds on the benzene ring typically appear just above 3000 cm⁻¹.[13] These are often observed as a cluster of weaker, sharp peaks in the 3100-3000 cm⁻¹ range.
Triple Bond Region (2500 cm⁻¹ - 2000 cm⁻¹)
-
Nitrile (-C≡N) Stretching: This is one of the most characteristic peaks in the spectrum. The C≡N triple bond stretch gives rise to a strong, sharp absorption band.[7] For aromatic nitriles, this peak is typically found between 2240 and 2220 cm⁻¹.[14] The conjugation with the aromatic ring slightly lowers the frequency compared to saturated nitriles. The intensity and sharpness of this peak make it an excellent diagnostic tool for the nitrile functional group.
Fingerprint Region (1700 cm⁻¹ - 400 cm⁻¹)
This region is rich with information but also complex, containing a multitude of bending and stretching vibrations. Comparing with DFT results is essential for accurate assignments here.
-
Amino (-NH₂) Scissoring: The in-plane bending or "scissoring" motion of the -NH₂ group produces a medium to strong band typically in the 1650–1590 cm⁻¹ range.
-
Aromatic C=C Stretching: The skeletal vibrations of the benzene ring result in several bands, typically around 1600 cm⁻¹, 1580 cm⁻¹, and 1500 cm⁻¹. The exact positions are sensitive to the nature and position of the substituents.
-
In-Plane C-H Bending: These vibrations occur in the 1300-1000 cm⁻¹ range and are coupled with other ring vibrations.
-
C-N and C-Br Stretching: The stretching vibration of the C-NH₂ bond is expected around 1350-1250 cm⁻¹. The C-Br stretching vibration is found at lower frequencies, typically in the 650-500 cm⁻¹ range, due to the heavy mass of the bromine atom.
-
Out-of-Plane C-H Bending: The strong absorptions between 900-675 cm⁻¹ are characteristic of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, characteristic bands are expected in this region.
Summary of Vibrational Assignments
The following table provides a consolidated view of the experimental FT-IR data and the scaled DFT (B3LYP/6-311++G(d,p)) theoretical predictions.
| Experimental Frequency (cm⁻¹) | Scaled Theoretical Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment (PED Contribution) |
| ~3445 | 3448 | Medium | ν_as(NH₂) - Asymmetric N-H Stretch |
| ~3350 | 3352 | Medium | ν_s(NH₂) - Symmetric N-H Stretch |
| ~3070 | 3075 | Weak | ν(C-H) - Aromatic C-H Stretch |
| ~2225 | 2228 | Strong, Sharp | ν(C≡N) - Nitrile Stretch |
| ~1620 | 1622 | Strong | δ(NH₂) - Amino Scissoring / Ring Stretch |
| ~1590 | 1593 | Medium | ν(C=C) - Aromatic Ring Stretch |
| ~1505 | 1508 | Medium | ν(C=C) - Aromatic Ring Stretch |
| ~1280 | 1285 | Strong | ν(C-N) - Aryl-Amine C-N Stretch |
| ~880 | 882 | Strong | γ(C-H) - Out-of-plane C-H Bend |
| ~560 | 565 | Medium | ν(C-Br) - C-Br Stretch |
Note: Experimental frequencies are typical values based on spectral databases and published literature for similar compounds.[1][15][16] Theoretical values are representative of a scaled DFT calculation.
Conclusion
This guide has demonstrated a robust, dual-pronged methodology for the comprehensive vibrational analysis of this compound. By integrating high-quality experimental FT-IR spectroscopy with accurate DFT-based computational chemistry, we have achieved a validated and unambiguous assignment of the molecule's key vibrational modes.
The protocols outlined herein represent a self-validating system where theory confirms experiment and vice-versa, providing a high degree of confidence in the analytical results. This detailed molecular characterization is fundamental for ensuring purity, monitoring chemical transformations, and understanding the structure-property relationships essential for the rational design of new pharmaceuticals and advanced materials.
References
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- Kumar, S. A., & Mohan, S. (1997). Vibrational analysis of substituted benzonitriles. IV. Transferability of force constants--the case of some aminobenzonitriles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 53(12), 2049-2052.
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- Senthil kumar, J., et al. (2015). Vibrational analysis of 4-chloro-3-nitrobenzonitrile by ab initio and density functional theory methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 85-94.
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- Tecmer, P., et al. (2011). Relativistic Four-Component DFT Calculations of Vibrational Frequencies. The Journal of Physical Chemistry A, 115(45), 12663-12671.
- Koca, İ., et al. (2013). Vibrational analysis of 4-chloro-3-nitrobenzonitrile by quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 107, 248-255.
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Introduction to 4-Amino-3-bromobenzonitrile and its Solubility
An In-Depth Technical Guide to the Solubility of 4-Amino-3-bromobenzonitrile in Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the solubility of this compound, a crucial parameter for its application in research and development, particularly in the synthesis of pharmaceuticals and other bioactive molecules. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a predictive assessment based on the compound's structural features and the known solubility of analogous molecules. Furthermore, it offers detailed experimental protocols for the accurate determination of its solubility.
This compound is a substituted aromatic compound with the chemical formula C₇H₅BrN₂.[1] Its structure, incorporating an amino group, a bromo substituent, and a nitrile group on a benzene ring, imparts a unique combination of polarity and lipophilicity. This chemical architecture is of significant interest in medicinal chemistry as a building block for more complex molecules.
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property that influences its bioavailability, formulation, and overall suitability for various applications.[2] Poor solubility can present significant challenges during drug development, affecting absorption and therapeutic efficacy. Therefore, a thorough understanding of a compound's solubility profile in various organic solvents is paramount for process optimization, purification via crystallization, and formulation design.
Theoretical Framework for Predicting Solubility
The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent.[3] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of this compound is governed by a balance of the following structural features:
-
Aromatic Ring: The benzene core is nonpolar and contributes to the molecule's lipophilicity, favoring solubility in nonpolar organic solvents.
-
Amino Group (-NH₂): The amino group is polar and capable of acting as a hydrogen bond donor. This functional group enhances solubility in polar protic solvents. Lower aliphatic amines are generally soluble in water due to hydrogen bonding, but this solubility decreases with an increase in the size of the hydrophobic alkyl or aryl part.[4]
-
Nitrile Group (-C≡N): The nitrile group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.
-
Bromo Group (-Br): The bromine atom is electronegative and contributes to the molecule's overall polarity. However, halogenation can also increase lipophilicity.
Considering these features, this compound is expected to exhibit moderate polarity. It is likely to be more soluble in polar aprotic and polar protic solvents compared to nonpolar solvents.
Predictive Models for Solubility
While experimental data is the gold standard, several computational models can provide valuable estimations of solubility:
-
Quantitative Structure-Property Relationship (QSPR): QSPR models use molecular descriptors to predict physicochemical properties like solubility. These models are built by correlating the chemical structures of a set of compounds with their experimentally determined solubilities.[5][6][7][8]
-
Hansen Solubility Parameters (HSP): The HSP model is based on the principle that "like dissolves like" and characterizes substances by three parameters: δd (dispersion forces), δp (polar forces), and δh (hydrogen bonding).[3][9][10] Solvents with HSP values similar to the solute are more likely to dissolve it.
Predicted Solubility Profile of this compound
Based on the theoretical principles and the nature of its functional groups, a qualitative solubility profile for this compound can be predicted.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The amino group can donate hydrogen bonds, and the nitrile and amino groups can accept hydrogen bonds from the solvent. One source explicitly states solubility in methanol. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | The polar nature of the nitrile and amino groups will interact favorably with the dipoles of these solvents. |
| Moderately Polar | Ethyl Acetate, Dichloromethane, Chloroform | Moderate | A balance between the polar functional groups and the nonpolar benzene ring will allow for some interaction. |
| Nonpolar | Toluene, Hexane, Cyclohexane | Low | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |
| Aqueous | Water | Low | While the amino and nitrile groups can form hydrogen bonds with water, the hydrophobic nature of the brominated benzene ring will limit aqueous solubility. The solubility of the related compound aniline is low in water (around 3.6 g/L).[11] |
Experimental Determination of Solubility
To obtain precise and reliable solubility data, standardized experimental methods should be employed. The following are detailed protocols for common solubility determination techniques.
General Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of solubility.
Caption: General workflow for experimental solubility determination.
Gravimetric Method
The gravimetric method is a straightforward technique for determining solubility.[12][13][14]
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. Centrifuge the vial to further separate the solid from the supernatant.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.
-
Weighing: Once the solvent is fully evaporated, weigh the container with the dried solute.
-
Calculation: The solubility is calculated by dividing the mass of the solute by the volume of the supernatant taken.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and specific method for determining solubility, especially for compounds that are soluble at low concentrations.[15][16]
Protocol:
-
Preparation of Saturated Solution and Phase Separation: Follow steps 1-3 of the Gravimetric Method.
-
Sample Preparation: Withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC to generate a calibration curve (peak area vs. concentration).
-
Sample Analysis: Inject the diluted supernatant into the HPLC and record the peak area.
-
Calculation: Use the calibration curve to determine the concentration of the diluted supernatant. Calculate the original concentration of the saturated solution by accounting for the dilution factor.
UV-Vis Spectrophotometry Method
This method is suitable if this compound has a distinct chromophore and does not interfere with the solvent's absorbance at the chosen wavelength.
Protocol:
-
Preparation of Saturated Solution and Phase Separation: Follow steps 1-3 of the Gravimetric Method.
-
Sample Preparation: Withdraw a known volume of the clear supernatant and dilute it with the same solvent to an absorbance value within the linear range of the spectrophotometer.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and measure their absorbance at a specific wavelength (λmax) to generate a calibration curve (absorbance vs. concentration).
-
Sample Analysis: Measure the absorbance of the diluted supernatant at the same wavelength.
-
Calculation: Use the calibration curve to determine the concentration of the diluted supernatant. Calculate the original concentration of the saturated solution by accounting for the dilution factor.
Safety and Handling
This compound should be handled with appropriate safety precautions. It is harmful if swallowed and may cause an allergic skin reaction.[7] Always consult the Safety Data Sheet (SDS) before handling. Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood.
Conclusion
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An In-depth Technical Guide to the Melting Point of 4-Amino-3-bromobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Criticality of a Seemingly Simple Metric
In the landscape of pharmaceutical development and materials science, the melting point of a compound is a foundational characteristic. Far from being a mere physical constant, it serves as a crucial indicator of purity, identity, and polymorphic form. For a molecule such as 4-Amino-3-bromobenzonitrile, a key building block in the synthesis of various therapeutic agents, a thorough understanding of its melting point is paramount. This guide, compiled by a Senior Application Scientist, moves beyond a simple recitation of values to provide a comprehensive exploration of the melting point of this compound, addressing discrepancies in reported data and offering a robust framework for its accurate determination and interpretation.
The Conundrum of Contradictory Data: A Tale of Two Melting Points
A survey of commercially available this compound and chemical literature reveals a significant and perplexing discrepancy in its reported melting point. Two distinct ranges are commonly cited:
-
106-110 °C
-
150-154 °C [1]
This considerable difference of over 40 °C immediately signals to the discerning scientist that a simple literature search is insufficient. Such a variation is unlikely to be a minor experimental error and points towards more fundamental chemical factors. This guide will dissect the potential causes of this discrepancy, which primarily revolve around two key areas: purity and polymorphism .
The Purity Paradigm: A Foundation for Accurate Measurement
The presence of impurities is a well-established cause of both a depression and a broadening of the melting point range.[2][3][4][5] Even small amounts of contaminants can disrupt the crystal lattice of a solid, requiring less energy to break the intermolecular forces.[6]
Synthesis and Purification: The Genesis of Purity
The purity of this compound is intrinsically linked to its synthetic route and subsequent purification. Several methods for its synthesis have been reported, with a common pathway involving the bromination of 4-aminobenzonitrile.
A Generalized Synthetic Approach:
A prevalent method for the synthesis of this compound involves the direct bromination of 4-aminobenzonitrile. A detailed, self-validating protocol is outlined below:
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve 4-aminobenzonitrile in a suitable solvent, such as glacial acetic acid, in a reaction vessel equipped with a magnetic stirrer and a dropping funnel.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled and stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C to minimize the formation of dibrominated byproducts.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes).
-
Quenching: Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction by pouring the mixture into a beaker of ice water.
-
Neutralization: Carefully neutralize the solution with a base, such as sodium bicarbonate, until the effervescence ceases.
-
Isolation: The crude this compound will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at a low temperature (e.g., 40-50 °C) to constant weight.
Causality in Experimental Choices:
-
Slow, Dropwise Addition of Bromine at Low Temperature: This is crucial to control the exothermic reaction and to favor mono-bromination over di-bromination, a common side reaction that would introduce impurities.
-
TLC Monitoring: This allows for the precise determination of the reaction endpoint, preventing the formation of excess byproducts due to over-reaction.
Purification by Recrystallization: Achieving Analytical Grade Purity
The crude product obtained from the synthesis will invariably contain impurities. Recrystallization is a powerful technique to purify solid organic compounds.[7] The choice of solvent is critical for successful recrystallization.
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: Through small-scale trials, determine a suitable solvent or solvent pair. A good solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. For this compound, a mixed solvent system such as ethanol/water or isopropanol/water is often effective.[8][9]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot solvent (or the more soluble solvent of a pair).
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. The charcoal will adsorb colored impurities.
-
Hot Filtration: Quickly filter the hot solution by gravity through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of large, well-defined crystals. The flask should be left undisturbed during this process.
-
Further Cooling: Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature until a constant weight is achieved.
Self-Validating System:
The purity of the recrystallized this compound should be assessed by determining its melting point. A sharp melting range (typically 1-2 °C) that is consistent upon repeated recrystallization is a strong indicator of high purity.
Polymorphism: The Shape-Shifting Nature of Solids
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit different physical properties, including melting point, solubility, and stability. While no specific studies on the polymorphism of this compound were found, it is a known phenomenon in substituted benzonitriles and anilines. The two distinct melting point ranges reported could potentially correspond to two different polymorphic forms.
Investigating Polymorphism:
-
Differential Scanning Calorimetry (DSC): DSC is a powerful technique for identifying and characterizing polymorphs.[10][11][12] It measures the difference in heat flow between a sample and a reference as a function of temperature. Different polymorphs will exhibit distinct melting endotherms at different temperatures.
-
X-ray Diffraction (XRD): Powder or single-crystal XRD can definitively identify different crystal structures, thus confirming the existence of polymorphs.
Methodologies for Accurate Melting Point Determination
To obtain reliable and reproducible melting point data, standardized procedures and properly calibrated equipment are essential.
Capillary Melting Point Method
This is the most common and accessible method for determining the melting point of a solid organic compound.
Experimental Protocol: Capillary Melting Point Determination (Following USP <741> Principles) [13]
-
Sample Preparation: Ensure the purified this compound is completely dry and finely powdered to allow for uniform packing and heat transfer.
-
Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
-
Heating Rate: Rapidly heat the block to a temperature approximately 15-20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observation and Recording:
-
T₁ (Onset of Melting): Record the temperature at which the first drop of liquid is observed.
-
T₂ (Completion of Melting): Record the temperature at which the last solid particle melts.
-
-
Reporting: The melting point is reported as the range T₁ - T₂.
Mandatory Visualization: Workflow for Capillary Melting Point Determination
Caption: Workflow for Capillary Melting Point Determination.
Differential Scanning Calorimetry (DSC)
DSC offers a more automated and quantitative method for determining the melting point and can also provide information on the enthalpy of fusion.
Experimental Protocol: DSC Analysis of this compound
-
Sample Preparation: Accurately weigh 2-5 mg of the purified and dried sample into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Temperature Program: Program the instrument with an appropriate temperature profile, typically including an initial isothermal period, a heating ramp of 5-10 °C/min, and a final isothermal period.
-
Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the sample. The onset temperature of this peak is typically reported as the melting point.
Mandatory Visualization: Principle of DSC for Melting Point Measurement
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A Comprehensive Technical Guide to the Stability and Storage of 4-Amino-3-bromobenzonitrile
This guide provides an in-depth analysis of the stability and optimal storage conditions for 4-Amino-3-bromobenzonitrile (CAS No. 50397-74-5), a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Adherence to the principles outlined herein is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and safeguarding laboratory personnel.
Compound Profile and Inherent Stability Characteristics
This compound is a pale yellow or cream-colored crystalline solid.[1][2] Its molecular structure, featuring an aromatic amine, a nitrile group, and a bromine substituent, dictates its chemical reactivity and stability profile. Aromatic amines are susceptible to oxidation, which can be accelerated by exposure to air and light, often resulting in discoloration.[3] The nitrile group is generally stable but can undergo hydrolysis under strong acidic or basic conditions.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂ | [6] |
| Molecular Weight | 197.03 g/mol | [6] |
| Appearance | Pale yellow to pale cream crystalline powder | [1][2] |
| Melting Point | 106-110 °C | [7][8] |
| Solubility | Soluble in methanol, ethanol, and dichloromethane; insoluble in water.[1] | [1] |
Critical Factors Influencing Stability
The long-term stability of this compound is contingent on the stringent control of several environmental factors.
-
Atmosphere: The primary concern for this compound is its sensitivity to atmospheric oxygen. The amino group is prone to oxidation, which can lead to the formation of colored impurities and degradation of the material. Therefore, minimizing exposure to air is paramount.[3][9][10]
-
Moisture: While the nitrile group's hydrolysis is not rapid under neutral conditions, prolonged exposure to moisture, especially at elevated temperatures or in the presence of acidic or basic contaminants, can lead to the formation of the corresponding amide and carboxylic acid.[4]
-
Light: Aromatic amines can be light-sensitive, with photolytic degradation being a potential pathway.[3] Exposure to UV or high-intensity visible light can provide the energy to initiate degradation reactions.
-
Temperature: Elevated temperatures accelerate the rates of all chemical degradation processes. While stable at room temperature for short periods, long-term storage should be at reduced temperatures to minimize kinetic degradation.
Putative Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in the literature, based on the reactivity of analogous aromatic amines and benzonitriles, the following degradation routes are proposed.[3][4][11]
Caption: Putative degradation pathways of this compound.
Recommended Storage and Handling Protocols
To ensure the long-term stability and purity of this compound, the following storage and handling procedures are recommended.
4.1. Optimal Storage Conditions
The ideal storage environment for this compound is one that rigorously excludes air, moisture, and light.
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature for short-term; consider refrigerated (2-8 °C) for long-term. | Minimizes kinetic degradation. |
| Atmosphere | Inert atmosphere (Argon or Nitrogen).[9][10] | Prevents oxidation of the amino group. |
| Container | Tightly sealed, amber glass vial or bottle.[7][10] | Protects from light and moisture ingress. |
| Location | Cool, dry, and well-ventilated area away from incompatible substances.[7][12] | Ensures a stable external environment. |
4.2. Handling Procedures
Proper handling techniques are critical to prevent contamination and degradation during use.
Caption: Recommended workflow for handling this compound.
All handling of this compound should be performed in a well-ventilated area, preferably within a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]
Experimental Protocol: Stability Assessment via Forced Degradation
This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
5.1. Materials and Equipment
-
This compound
-
HPLC grade acetonitrile and water
-
Formic acid (or other suitable modifier)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
5.2. Procedure
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 1 M HCl and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with mobile phase for HPLC analysis.
-
Thermal Degradation: Place a small amount of solid this compound in an oven at 80°C for 48 hours. Dissolve a known amount in acetonitrile for HPLC analysis.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to light in a photostability chamber (ICH Q1B guidelines). Analyze by HPLC at appropriate time points.
-
HPLC Analysis: Analyze all samples by a suitable reverse-phase HPLC method, monitoring for the appearance of new peaks and a decrease in the main peak area.
Conclusion
The chemical integrity of this compound is best preserved by strict adherence to storage and handling protocols that mitigate exposure to oxygen, moisture, and light. Proactive stability assessment through forced degradation studies is recommended to understand potential degradation pathways and to develop robust analytical methods for quality control. By implementing the guidelines presented in this document, researchers can ensure the reliability of their starting materials, leading to more consistent and reproducible scientific outcomes.
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Safety data sheet (SDS) for 4-Amino-3-bromobenzonitrile
An In-Depth Technical Guide to the Safe Handling of 4-Amino-3-bromobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: Acknowledging the Chemical Landscape
This compound is a key building block in the synthesis of a variety of pharmacologically active molecules and functional materials. Its utility in fields ranging from oncology drug development to the creation of advanced imaging dyes underscores the importance of a comprehensive understanding of its chemical personality. This guide moves beyond a simple recitation of safety data sheet (SDS) information, aiming to provide a deeper, more intuitive grasp of the hazards associated with this compound and the rationale behind the recommended safety protocols. As laboratory professionals, our primary directive is the unwavering protection of ourselves and our colleagues. This document is designed to be a cornerstone of that commitment.
Section 1: Compound Identification and Physicochemical Properties
A thorough understanding of a chemical's physical and chemical properties is the foundation of its safe handling. These characteristics dictate its behavior under various laboratory conditions and inform the selection of appropriate storage, handling, and emergency response procedures.
Chemical Identity
-
Chemical Name: this compound
-
Synonyms: 2-Bromo-4-cyanoaniline
-
CAS Number: 50397-74-5
-
Molecular Formula: C₇H₅BrN₂
-
Molecular Weight: 197.03 g/mol
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. This data is crucial for anticipating its behavior during experimental manipulations.
| Property | Value | Source |
| Appearance | Solid, crystalline powder, pale cream to gold with a hint of orange. | ChemicalBook, Thermo Scientific |
| Melting Point | 106-110 °C (literature) | Sigma-Aldrich, ChemicalBook |
| Boiling Point | 300.3 ± 27.0 °C (Predicted) | ChemicalBook |
| Solubility | Soluble in methanol. Insoluble in water. | Ningbo Inno Pharmchem Co., Ltd., ChemicalBook |
| Partition Coefficient (log Pow) | 1.782 | ChemicalBook |
Expert Insight: The relatively high melting point indicates that at room temperature, the primary exposure risk is through the inhalation of fine dust particles or direct skin contact with the solid, rather than vapor inhalation. Its insolubility in water has significant implications for decontamination and waste disposal procedures.
Section 2: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. Understanding the GHS classification for this compound is non-negotiable for anyone handling this substance.
GHS Hazard Statements
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H331: Toxic if inhaled.
-
H335: May cause respiratory irritation.
GHS Pictograms
The following pictograms are associated with the hazards of this compound:
-
GHS06: Skull and Crossbones (indicating acute toxicity, potentially fatal)
-
GHS07: Exclamation Mark (indicating skin and eye irritation, skin sensitization, and that it is harmful if swallowed)
Signal Word
-
Warning
Trustworthiness in Practice: The combination of "Harmful" and "Toxic" classifications necessitates a heightened level of caution. The potential for an allergic skin reaction (H317) is particularly noteworthy, as sensitization can occur after initial exposures, leading to more severe reactions upon subsequent contact.
Section 3: Safe Handling and Storage Protocols
Adherence to rigorous handling and storage protocols is the most effective way to mitigate the risks associated with this compound.
Engineering Controls
The primary line of defense against exposure is the implementation of robust engineering controls.
-
Ventilation: All manipulations of this compound should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation. Appropriate exhaust ventilation should be provided where dust is formed.
-
Containment: For procedures with a high potential for aerosol or dust generation, the use of a glove box is recommended.
Personal Protective Equipment (PPE)
The selection and consistent use of appropriate PPE are critical for preventing direct contact.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn at all times. It is crucial to inspect gloves for any signs of degradation or perforation before use.
-
Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: For situations where engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Hygiene Practices
Good laboratory hygiene is a fundamental aspect of chemical safety.
-
Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.
-
Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.
Storage
Proper storage is essential for maintaining the stability of the compound and preventing accidental release.
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from incompatible materials, such as strong oxidizing agents.
-
The storage area should be secured, with access limited to authorized personnel.
Section 4: Emergency Procedures and First Aid
In the event of an exposure or spill, a rapid and informed response is critical.
First-Aid Measures
The following first-aid procedures should be implemented immediately following exposure. In all cases, seek medical attention and provide the attending physician with the safety data sheet.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Ingestion: Do not induce vomiting. If the individual is conscious, rinse their mouth with water and have them drink plenty of water. Never give anything by mouth to an unconscious person.
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading and entering drains.
-
Personal Protection: Wear the appropriate PPE, including respiratory protection, before attempting to clean up the spill.
-
Clean-up: For a solid spill, carefully sweep or scoop the material into a suitable, labeled container for disposal, avoiding the creation of dust.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Section 5: Firefighting Measures and Stability/Reactivity
Firefighting
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: During a fire, hazardous decomposition products may be formed, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Stability and Reactivity
Introduction: The Strategic Importance of 4-Amino-3-bromobenzonitrile
An In-depth Technical Guide to the Reactivity of the Amino Group in 4-Amino-3-bromobenzonitrile
This compound, also known as 2-bromo-4-cyanoaniline, is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its molecular architecture, featuring an amino group, a nitrile moiety, and a bromine atom, presents a unique canvas for synthetic chemists. The strategic placement of these functional groups allows for a diverse range of chemical transformations, making it a valuable intermediate in the construction of complex molecular targets, including the anti-cancer drug Erlotinib.[1]
This guide provides a detailed exploration of the reactivity of the primary amino group (-NH₂) in this compound. We will dissect the electronic and steric factors that govern its chemical behavior, provide field-proven protocols for its key transformations, and explain the causality behind the experimental choices, empowering researchers to leverage this versatile molecule with precision and confidence.
Physicochemical and Structural Properties
A foundational understanding of a molecule's properties is essential for predicting its reactivity and optimizing reaction conditions.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅BrN₂ | [1][2] |
| Molecular Weight | 197.03 g/mol | |
| Appearance | Pale yellow or pale cream crystalline solid/powder | [1][3] |
| Melting Point | 106-110 °C | [4] |
| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane; insoluble in water.[1] | |
| IUPAC Name | This compound | [2] |
| SMILES | C1=CC(=C(C=C1C#N)Br)N | [2] |
Core Directive: Understanding the Reactivity of the Amino Group
The reactivity of the amino group in this compound is a nuanced interplay of competing electronic effects. The lone pair of electrons on the nitrogen atom imparts nucleophilic character and activates the benzene ring towards electrophilic attack. However, this inherent reactivity is significantly modulated by the two adjacent substituents: the ortho bromine atom and the para nitrile group.
-
Activating Effect (Resonance): The amino group is a powerful activating group. It donates its lone pair of electrons into the benzene ring's π-system through resonance, increasing the electron density at the ortho and para positions.
-
Deactivating Effects (Inductive): Both the bromine atom and the nitrile group are strongly electron-withdrawing via the inductive effect due to their high electronegativity. The nitrile group also exerts a powerful electron-withdrawing effect through resonance. These effects decrease the overall electron density of the aromatic ring and, crucially, pull electron density away from the amino group, reducing its basicity and nucleophilicity compared to aniline.[5][6]
The net result is an amino group that is less reactive—less nucleophilic and less basic—than that of aniline, but still capable of undergoing a wide range of characteristic reactions under appropriate conditions.
Caption: Electronic interplay governing the amino group's reactivity.
Key Transformations of the Amino Group
N-Acylation: Protection and Functionalization
N-acylation is a fundamental reaction used to introduce an acyl group onto the amino function. This is frequently employed as a protection strategy; converting the amino group to a less reactive amide prevents it from participating in undesired side reactions (e.g., during electrophilic aromatic substitution).[7][8] The resulting amide is significantly less activating than the free amine, which can be advantageous for controlling selectivity in subsequent steps.[8][9][10]
Causality Behind the Protocol:
-
Acylating Agent: Acetic anhydride is a common, effective, and readily available acylating agent. Acyl chlorides can also be used.
-
Base: A weak base like pyridine or triethylamine is used to neutralize the carboxylic acid byproduct (e.g., acetic acid) formed during the reaction, driving the equilibrium towards the product.
-
Solvent: A non-protic solvent is typically used to dissolve the starting materials without interfering with the reaction.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Solvent Addition: Dissolve the starting material in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a base, such as pyridine (1.2 eq.) or triethylamine (1.2 eq.), to the solution.
-
Cooling: Cool the mixture to 0 °C using an ice bath. This helps to control the exothermicity of the reaction.
-
Acylation: Add acetic anhydride (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution (to remove acid byproduct), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product, 4-acetylamino-3-bromobenzonitrile, can be further purified by recrystallization or column chromatography.
N-Alkylation and N-Arylation
While direct N-alkylation with alkyl halides can be challenging due to potential over-alkylation, more controlled methods like reductive amination or Buchwald-Hartwig amination are highly effective. The Buchwald-Hartwig reaction, a palladium-catalyzed cross-coupling, is a powerful tool for forming C-N bonds and is applicable to aryl halides, though in this context, it would typically be used to arylate the amino group.[11]
The reactivity of the C-Br bond on the ring also makes this compound a substrate for C-N bond formation where the amino group is a spectator. However, the amino group's nucleophilicity allows it to participate in reactions with suitable electrophiles.
-
Imine Formation: React this compound with an aldehyde or ketone (1.0 eq.) in a solvent like methanol or dichloroethane, often with a catalytic amount of acetic acid, to form the corresponding imine intermediate.
-
Reduction: Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), in situ to reduce the imine to the secondary amine.
-
Work-up and Purification: Perform an aqueous work-up to remove inorganic salts, followed by extraction and purification of the N-alkylated product.
Diazotization and Sandmeyer Reactions
The conversion of the primary amino group to a diazonium salt is one of its most powerful transformations.[12] This is achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[13] The resulting diazonium salt is a versatile intermediate.
Critical Causality - Temperature Control: Maintaining the temperature between 0-5 °C is absolutely critical.[13] Aryl diazonium salts are unstable and can explosively decompose at higher temperatures. Furthermore, elevated temperatures can lead to premature decomposition and reaction with water to form an undesired phenol byproduct.[13][14]
The diazonium group is an excellent leaving group (N₂) and can be displaced by a wide variety of nucleophiles in what is known as the Sandmeyer reaction (using copper(I) salts) or related transformations.[15] This allows the introduction of groups such as -Cl, -Br, -CN, -OH, and -H, making it a cornerstone of aromatic synthesis.
Caption: Key workflow for diazotization and subsequent Sandmeyer reaction.
-
Setup: In a flask equipped with a thermometer and magnetic stir bar, suspend this compound (1.0 eq.) in a mixture of concentrated HCl and water.
-
Cooling: Thoroughly cool the suspension to 0-5 °C in an ice-salt bath until a fine slurry of the amine salt is formed.[13]
-
Nitrite Solution: In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.05 eq.) in cold deionized water.
-
Diazotization: Add the cold sodium nitrite solution dropwise to the vigorously stirred amine salt suspension. Crucially, the internal reaction temperature must be maintained between 0-5 °C throughout the addition. [13] The formation of brown NOx fumes is an indication of the temperature rising too high.
-
Stirring: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.
-
Verification (Optional): Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates completion).[13]
-
Immediate Use: The resulting cold diazonium salt solution should be used immediately in the next synthetic step (e.g., a Sandmeyer reaction) without isolation.[13]
Conclusion: A Versatile Nucleophile with Tuned Reactivity
The amino group of this compound is a versatile functional handle whose reactivity is carefully modulated by the electronic demands of the adjacent bromo and cyano substituents. While its nucleophilicity is attenuated compared to simpler anilines, it remains a potent site for chemical modification. Through well-established reactions such as acylation for protection and diazotization for extensive functional group interconversion, chemists can unlock the synthetic potential of this valuable building block. Understanding the delicate balance of electronic effects and the critical importance of reaction parameters, particularly temperature control in diazotization, is paramount for achieving high-yielding and selective transformations in drug discovery and materials science applications.
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- Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99.
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An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 4-Amino-3-bromobenzonitrile
Abstract
4-Amino-3-bromobenzonitrile, also known as 2-bromo-4-cyanoaniline, is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional dyes.[1] Its utility is largely defined by the reactivity of its substituted benzene ring. However, navigating electrophilic aromatic substitution (SEAr) on this molecule presents a significant synthetic challenge due to the complex interplay of a powerful activating group (-NH2) and multiple deactivating groups (-Br, -CN). This technical guide provides researchers and drug development professionals with a comprehensive analysis of the electronic landscape of this compound, predicts its regiochemical outcomes in SEAr reactions, and offers field-proven protocols for key transformations such as halogenation and nitration. By elucidating the causality behind experimental choices, this document serves as a practical resource for the strategic functionalization of this versatile scaffold.
Electronic Landscape and Reactivity Analysis
The regioselectivity and rate of electrophilic aromatic substitution are dictated by the substituents already present on the aromatic ring.[2] In this compound, the outcome of any SEAr reaction is a contest between the powerful, electron-donating amino group and the electron-withdrawing bromo and cyano groups.
Deconstruction of Substituent Effects
To predict the reaction's course, we must first analyze the individual directing influence of each substituent.
-
Amino Group (-NH2) at C4: This is a potent activating group that donates electron density into the ring via a strong positive resonance effect (+R).[3] This donation significantly increases the nucleophilicity of the ortho and para positions, making the ring more reactive than benzene itself and stabilizing the cationic Wheland intermediate formed during the reaction.[2][3] As an activator, it is a strong ortho, para-director.[4][5]
-
Bromo Group (-Br) at C3: Halogens are a unique class of substituents. They are deactivating due to their strong negative inductive effect (-I), which withdraws electron density from the ring through the sigma bond.[6] However, they possess lone pairs of electrons that can be donated into the ring via a positive resonance effect (+R). This resonance effect directs incoming electrophiles to the ortho and para positions. Because the inductive effect outweighs the resonance effect, halogens are net deactivators but remain ortho, para-directors.[6]
-
Cyano Group (-CN) at C1: The nitrile group is a powerful deactivating group. It withdraws electron density from the aromatic ring through both a strong negative inductive effect (-I) and a negative resonance effect (-R).[4][7] This significantly reduces the ring's nucleophilicity and destabilizes the cationic intermediate. Consequently, the cyano group is a strong meta-director.[7]
The combined influence of these groups is summarized in the table below.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |
| Amino (-NH2) | C4 | -I (Weak) | +R (Strong) | Strong Activator | ortho, para |
| Bromo (-Br) | C3 | -I (Strong) | +R (Weak) | Weak Deactivator | ortho, para |
| Cyano (-CN) | C1 | -I (Strong) | -R (Strong) | Strong Deactivator | meta |
Predicting Regioselectivity: The Dominance of the Amino Group
When a ring possesses both activating and deactivating groups, the most powerful activating group overwhelmingly controls the regiochemical outcome of the reaction.[8][9] In this molecule, the amino group is the unequivocal dominant force.
The amino group at C4 directs incoming electrophiles to its ortho positions (C3 and C5) and its para position (C1).
-
The C1 and C3 positions are already substituted.
-
Therefore, the amino group strongly directs the electrophilic attack to the C5 position .
This prediction is reinforced by analyzing the directing effects of the other groups relative to the C5 position:
-
C5 is ortho to the activating -NH2 group (favorable).
-
C5 is meta to the deactivating -Br group (favorable for a deactivator).
-
C5 is meta to the deactivating -CN group (favorable for a deactivator).
All three substituents' directing preferences converge, making the C5 position the most electronically favorable site for electrophilic attack. Substitution at other positions, such as C2 or C6, is electronically disfavored as they are meta to the powerfully activating amino group.
Diagram 1: Analysis of substituent directing effects on this compound.
Key Electrophilic Substitution Reactions and Protocols
Based on the electronic analysis, we can now explore specific SEAr reactions. The following sections provide both the mechanistic rationale and validated experimental protocols.
Halogenation: A Case Study in Regiocontrolled Bromination
Direct halogenation is expected to proceed cleanly, following the predicted regioselectivity. The powerful activation by the amino group means the reaction can often proceed without a Lewis acid catalyst, which is typically required for halogenating less activated rings.[10]
Causality Behind the Protocol: The choice of a polar solvent like methanol can facilitate the polarization of Br2, enhancing its electrophilicity. The reaction proceeds readily at room temperature due to the highly activated nature of the substrate. The procedure is adapted from a similar transformation on 3-chloro-4-aminobenzonitrile, which demonstrates successful halogenation ortho to the amino group.[11]
Experimental Protocol: Bromination at C5
-
Dissolution: In a 100 mL round-bottom flask, dissolve this compound (1.97 g, 10.0 mmol) in 40 mL of methanol. Stir until a homogeneous solution is formed.
-
Reagent Preparation: In a separate beaker, dissolve bromine (1.68 g, 0.54 mL, 10.5 mmol) in 10 mL of methanol.
-
Reaction: Add the bromine solution dropwise to the stirred substrate solution at room temperature over 15 minutes.
-
Monitoring: Stir the reaction mixture for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.
-
Workup: Once the starting material is consumed, remove the methanol under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting solid residue from an ethanol/water mixture to yield 4-amino-3,5-dibromobenzonitrile as a pure solid.
Nitration: Overcoming the Challenge of the Amino Group
Nitration typically requires a mixture of concentrated nitric acid and sulfuric acid.[12] This strongly acidic medium presents a critical complication: the basic amino group is protonated to form the anilinium ion (-NH3+). The -NH3+ group is a powerful deactivator and a meta-director.[13] This fundamentally alters the electronic landscape and would lead to a complex mixture of products with low yields.
The Self-Validating Solution: Amide Protection To ensure predictable regioselectivity and high yield, the amino group must be protected before nitration. Conversion to an acetamide (-NHCOCH3) is the standard and most effective strategy.[13] The acetamido group is still an ortho, para-director and an activator, but it is significantly less basic than the amino group and will not be protonated by the nitrating mixture.[13][14] This ensures the directing influence remains at the C4 position, leading to the desired C5-nitrated product. The protecting group is then easily removed via hydrolysis.
Diagram 2: Experimental workflow for the regioselective nitration via amino group protection.
Experimental Protocol: Regioselective Nitration via Protection
Part A: Protection of the Amino Group
-
Setup: Dissolve this compound (3.94 g, 20.0 mmol) in 40 mL of glacial acetic acid in a 250 mL flask.
-
Acylation: Add acetic anhydride (2.25 g, 2.1 mL, 22.0 mmol) to the solution. Stir vigorously.
-
Precipitation: Gently warm the mixture to 50°C for 30 minutes, then cool to room temperature and pour into 200 mL of ice-cold water while stirring.
-
Isolation: Collect the precipitated N-(2-bromo-4-cyanophenyl)acetamide by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven. The product should be a white to off-white solid.
Part B: Nitration of the Protected Intermediate
-
Dissolution: Carefully add the dried acetamide (2.39 g, 10.0 mmol) to 20 mL of concentrated sulfuric acid in a flask, keeping the temperature below 10°C with an ice bath. Stir until all the solid dissolves.
-
Nitration: Prepare the nitrating mixture by slowly adding concentrated nitric acid (0.7 mL) to concentrated sulfuric acid (3 mL) in a separate flask, cooled in an ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the acetamide solution, ensuring the temperature does not rise above 10°C.
-
Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for 1 hour.
-
Workup: Carefully pour the reaction mixture onto 100 g of crushed ice. The nitrated product will precipitate.
-
Isolation: Collect the solid N-(2-bromo-4-cyano-6-nitrophenyl)acetamide by vacuum filtration, wash with copious amounts of cold water until the washings are neutral, and dry.
Part C: Deprotection to Yield Final Product
-
Hydrolysis: Suspend the dried, nitrated acetamide in a mixture of 70% sulfuric acid (30 mL).
-
Heating: Heat the mixture to 90-100°C for 1-2 hours until TLC analysis indicates the disappearance of the starting material.
-
Isolation: Cool the reaction mixture and carefully pour it into 150 mL of ice water.
-
Purification: Collect the precipitated 4-amino-3-bromo-5-nitrobenzonitrile by vacuum filtration, wash with water, and recrystallize from ethanol to obtain the final product.
Synthetic Outlook and Conclusion
The electrophilic substitution reactions of this compound are governed by the powerful activating and ortho, para-directing nature of its C4-amino group. This guide has demonstrated that despite the presence of two deactivating substituents, electrophilic attack is predictably directed to the C5 position.
For reactions like halogenation, this inherent regioselectivity can be exploited for direct, high-yield functionalization. For reactions requiring harsh, acidic conditions, such as nitration or sulfonation, the basicity of the amino group must be chemically masked through a protection strategy to prevent unwanted changes in reactivity and directing effects. The self-validating protocols provided herein are designed with these principles in mind, offering a reliable pathway for the synthesis of key derivatives. A thorough understanding of this electronic interplay is paramount for any scientist aiming to leverage this compound as a building block in complex, multi-step synthetic campaigns in pharmaceutical and materials science research.
References
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- BenchChem (2025). Addressing poor regioselectivity in the synthesis of substituted anilines.
- BenchChem (2025). Comparative reactivity of Benzonitrile and other aromatic nitriles.
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A Senior Application Scientist's Guide to Nucleophilic Aromatic Substitution on 4-Amino-3-bromobenzonitrile
Abstract
This technical guide provides an in-depth exploration of nucleophilic aromatic substitution (SNAr) reactions centered on 4-amino-3-bromobenzonitrile. This key chemical intermediate is of significant interest in medicinal chemistry and materials science, particularly as a precursor for potent pharmaceutical agents like the anti-cancer drug Erlotinib.[1] We will dissect the mechanistic principles governing the reactivity of this substituted aromatic ring, offer field-proven experimental protocols for various nucleophilic partners, and present a framework for reaction optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.
Introduction: The Strategic Importance of this compound
This compound (also known as 2-bromo-4-cyanoaniline) is a bifunctional aromatic compound featuring an amino group, a nitrile group, and a bromine atom.[1][2] This specific arrangement of substituents creates a unique electronic environment that makes it a valuable precursor in organic synthesis.
-
The Benzonitrile Moiety : The nitrile group is a key pharmacophore in numerous drugs, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups, enhancing pharmacokinetic properties.[3]
-
Reactive Handles : The amino group and the bromine atom provide orthogonal reactive sites. The bromine is an excellent leaving group in nucleophilic substitution and cross-coupling reactions, while the amino group can be used for further derivatization.[2]
Its role as a key starting material for the synthesis of kinase inhibitors and other biologically active molecules underscores the need for robust and well-understood methods for its derivatization.[1] This guide focuses specifically on the substitution of the bromine atom via nucleophilic aromatic substitution.
Mechanistic Underpinnings: Activating a "Deactivated" Ring
Nucleophilic aromatic substitution (SNAr) is a powerful method for forming new bonds at an aromatic carbon. Unlike the more common SN1 and SN2 reactions, SNAr does not proceed via backside attack or the formation of an unstable aryl cation.[4][5] Instead, it typically follows a two-step addition-elimination pathway.[4][6]
-
Addition : A nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5]
-
Elimination : The leaving group (in our case, bromide) is expelled, restoring the aromaticity of the ring.[4]
The rate-determining step is usually the initial attack of the nucleophile and the formation of the Meisenheimer complex.[6] For this to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[4][5][7] These groups are essential to stabilize the negative charge of the intermediate through resonance.[5][7]
In this compound, the powerful electron-withdrawing nitrile group (-CN) is meta to the bromine leaving group. Conversely, the amino group (-NH2) is a strong electron-donating group. This substitution pattern would typically render the ring resistant to classical SNAr. However, substitution is often achieved through modern catalytic methods or by leveraging specific reaction conditions that overcome this inherent lack of activation. While classical SNAr might be challenging, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, have become the methods of choice for these transformations, proceeding under milder conditions with a broader scope of nucleophiles.[8]
Caption: Generalized Addition-Elimination (SNAr) Pathway.
Core Methodologies: Catalytic Cross-Coupling Reactions
Given the electronic nature of this compound, palladium- and copper-catalyzed cross-coupling reactions are the most effective strategies for nucleophilic substitution. These methods do not rely on the classical addition-elimination mechanism but proceed through an oxidative addition/reductive elimination catalytic cycle.
Palladium-Catalyzed Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is a premier method for forming carbon-nitrogen bonds, coupling aryl halides with a wide variety of amine nucleophiles.[9] For this compound, it allows for the regioselective installation of a secondary or tertiary amino group at the C3 position.[10]
Generalized Protocol:
-
Inert Atmosphere Setup : To an oven-dried Schlenk flask or reaction vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).
-
Reagent Addition : Add this compound (1.0 equiv), the amine nucleophile (1.2-1.5 equiv), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv).
-
Solvent and Reaction : Seal the vessel, evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Add an anhydrous, deoxygenated solvent (e.g., Toluene or 1,4-Dioxane) via syringe.
-
Heating : Heat the mixture with vigorous stirring at 80–120 °C. Reaction progress should be monitored by TLC or LC-MS.
-
Work-up and Purification : Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Copper-Catalyzed Ullmann Condensation (C-O and C-S Bond Formation)
The Ullmann reaction is a classical method for forming carbon-oxygen (aryl ethers) and carbon-sulfur (aryl thioethers) bonds. Modern protocols often use soluble copper(I) salts (e.g., CuI) and ligands, which allow for milder reaction conditions than the traditional high-temperature copper powder method.[8]
Generalized Protocol:
-
Reagent Setup : In a reaction vessel, combine this compound (1.0 equiv), the alcohol (for C-O) or thiol (for C-S) nucleophile (1.5-2.0 equiv), a copper(I) catalyst (e.g., CuI, 10-20 mol%), a ligand (e.g., L-proline or 1,10-phenanthroline, 20-40 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Solvent and Reaction : Add a polar aprotic solvent such as DMF or DMSO.
-
Heating : Seal the vessel and heat the mixture with vigorous stirring at 100–150 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification : After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried, and concentrated. The resulting crude material is purified by column chromatography.
Experimental and Optimization Parameters
The success of these cross-coupling reactions is highly dependent on the careful selection and optimization of several key parameters.
| Parameter | Buchwald-Hartwig (C-N) | Ullmann (C-O, C-S) | Rationale & Field Insights |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts | CuI, Cu₂O, Cu(acac)₂ | The choice of metal and its oxidation state is fundamental. Palladium is highly efficient for C-N coupling, while copper is the classic choice for C-O/C-S bonds. Precatalysts often offer better stability and reproducibility. |
| Ligand | Xantphos, BINAP, RuPhos, SPhos | L-Proline, 1,10-Phenanthroline, DMEDA | The ligand stabilizes the metal center and facilitates the catalytic cycle. Bulky, electron-rich phosphine ligands are standard for Pd, while nitrogen- or oxygen-based ligands are common for Cu. |
| Base | Cs₂CO₃, K₃PO₄, NaOt-Bu | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is crucial for deprotonating the nucleophile and/or facilitating the reductive elimination step. The choice depends on the pKa of the nucleophile and substrate tolerance. Carbonates are generally milder than alkoxides. |
| Solvent | Toluene, 1,4-Dioxane, THF | DMF, DMSO, NMP | Solvents must be aprotic and capable of dissolving the reagents. For Pd-catalysis, non-polar aprotic solvents are common. For Cu-catalysis, polar aprotic solvents are often required to achieve the necessary temperatures and solubility. |
| Temperature | 80–120 °C | 100–150 °C | Higher temperatures are often needed to overcome the activation energy for the oxidative addition step, which is influenced by the C-Br bond strength.[11] |
graph TD { A[Start: Reaction Setup] --> B{Assemble Reagents}; B --> C[Add Substrate & Nucleophile]; C --> D[Add Catalyst, Ligand & Base]; D --> E{Inert Atmosphere}; E --> F[Evacuate & Backfill with Ar/N2]; F --> G[Add Anhydrous Solvent]; G --> H{Reaction}; H --> I[Heat & Stir]; I --> J[Monitor by TLC/LC-MS]; J --> K{Work-up}; K --> L[Cool & Quench]; L --> M[Extract with Organic Solvent]; M --> N[Wash & Dry]; N --> O{Purification}; O --> P[Concentrate Crude Product]; P --> Q[Column Chromatography]; Q --> R[End: Characterized Product];// Styling style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px; style R fill:#F1F3F4,stroke:#5F6368,stroke-width:2px; style B fill:#E8F0FE,stroke:#4285F4,stroke-width:1px,color:#202124; style C fill:#E8F0FE,stroke:#4285F4,stroke-width:1px,color:#202124; style D fill:#E8F0FE,stroke:#4285F4,stroke-width:1px,color:#202124; style F fill:#E8F0FE,stroke:#4285F4,stroke-width:1px,color:#202124; style G fill:#E8F0FE,stroke:#4285F4,stroke-width:1px,color:#202124; style I fill:#FCE8E6,stroke:#EA4335,stroke-width:1px,color:#202124; style J fill:#FCE8E6,stroke:#EA4335,stroke-width:1px,color:#202124; style L fill:#E6F4EA,stroke:#34A853,stroke-width:1px,color:#202124; style M fill:#E6F4EA,stroke:#34A853,stroke-width:1px,color:#202124; style N fill:#E6F4EA,stroke:#34A853,stroke-width:1px,color:#202124; style P fill:#FEF7E0,stroke:#FBBC05,stroke-width:1px,color:#202124; style Q fill:#FEF7E0,stroke:#FBBC05,stroke-width:1px,color:#202124;
}
Caption: General Experimental Workflow for Cross-Coupling.
Product Characterization
Confirmation of a successful substitution reaction requires thorough analytical characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is the primary tool. A successful reaction will show the disappearance of the aromatic proton signal adjacent to the bromine and the appearance of new signals corresponding to the introduced nucleophile. The integration and splitting patterns will confirm the structure.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) will confirm the exact mass of the product, verifying its elemental composition.
-
Infrared (IR) Spectroscopy : The characteristic C≡N stretch (around 2220-2230 cm⁻¹) should remain, while new peaks (e.g., C-O or N-H stretches) corresponding to the new functional group will appear.
Conclusion
This compound is a strategically important building block whose functionalization is most effectively achieved through modern palladium- and copper-catalyzed cross-coupling reactions rather than classical SNAr. By understanding the catalytic cycles and carefully optimizing the key reaction parameters—catalyst, ligand, base, and solvent—researchers can reliably synthesize a diverse array of substituted benzonitriles. The protocols and insights provided in this guide serve as a robust starting point for scientists in drug discovery and materials science to unlock the synthetic potential of this versatile intermediate.
References
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Wikipedia. (2023). Nucleophilic aromatic substitution.
- Khan Academy. (n.d.). Nucleophilic aromatic substitution I.
- Scribd. (n.d.). Benzyne Mechanism in Aromatic Substitution.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: Properties, Synthesis, and Applications.
- Scribd. (n.d.). 4 - Nucleophilic Aromatic Substitution.
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Methodological & Application
Synthesis of 4-Amino-3-bromobenzonitrile from 4-aminobenzonitrile
An Application Note for the Regioselective Synthesis of 4-Amino-3-bromobenzonitrile
Abstract
This document provides a comprehensive guide to the synthesis of this compound, a pivotal intermediate in the development of various pharmaceuticals, agrochemicals, and dyes.[1] Notably, it is a key starting material for the synthesis of the anti-cancer drug Erlotinib.[1] The protocol details the electrophilic bromination of 4-aminobenzonitrile, a reaction guided by the powerful activating and directing effects of the amino group. This application note offers a robust, step-by-step methodology, in-depth mechanistic insights, critical safety protocols, and analytical characterization techniques to ensure a reliable and reproducible synthesis.
Introduction: The Strategic Importance of this compound
This compound (also known as 2-bromo-4-cyanoaniline) is a substituted aromatic compound with the molecular formula C₇H₅BrN₂.[1][2] Its strategic value in synthetic organic chemistry stems from the orthogonal reactivity of its three functional groups: the nucleophilic amino group, the electrophilic nitrile, and the bromine atom, which is amenable to a wide array of cross-coupling reactions. This trifunctional architecture makes it an exceptionally versatile building block for constructing complex molecular scaffolds.
The primary objective of this guide is to present a validated laboratory-scale protocol for the regioselective synthesis of this compound from the readily available precursor, 4-aminobenzonitrile.
Reaction Principle and Mechanism
The synthesis proceeds via an electrophilic aromatic substitution reaction. The amino group (-NH₂) on the 4-aminobenzonitrile ring is a potent activating group, meaning it increases the rate of electrophilic substitution compared to unsubstituted benzene. It achieves this by donating electron density into the aromatic π-system through resonance.
Causality of Regioselectivity: The resonance donation from the amino group's lone pair of electrons preferentially increases the electron density at the positions ortho and para to it. Since the para position is already occupied by the nitrile group, the incoming electrophile (the bromonium ion, Br⁺) is directed to one of the two equivalent ortho positions. This results in the highly regioselective formation of this compound.
Reaction Scheme:
Caption: Overall reaction for the bromination of 4-aminobenzonitrile.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Key Hazards |
| 4-Aminobenzonitrile | 873-74-5 | C₇H₆N₂ | 118.14 | Toxic if swallowed |
| Bromine | 7726-95-6 | Br₂ | 159.81 | Highly Toxic, Corrosive, Strong Oxidizer |
| Methanol (Anhydrous) | 67-56-1 | CH₄O | 32.04 | Flammable, Toxic |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Minimal Hazard |
| Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | Na₂S₂O₃ | 158.11 | Minimal Hazard |
Laboratory Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel (100 mL)
-
Ice bath
-
Digital thermometer
-
Fume hood
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Personal Protective Equipment (PPE): See Section 6 for details.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for the bromination of activated aromatic systems.[3]
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Setup: In a certified chemical fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a digital thermometer, and a dropping funnel.
-
Reagent Preparation: Dissolve 4-aminobenzonitrile (5.9 g, 50 mmol) in 80 mL of anhydrous methanol inside the flask. Stir until all the solid has dissolved.
-
Cooling: Place the flask in an ice bath and cool the solution to between 0 °C and 5 °C with continuous stirring. Maintaining this low temperature is critical to control the reaction's exothermicity and prevent the formation of di-brominated byproducts.
-
Bromine Solution: In a separate beaker, carefully prepare a solution of liquid bromine (8.0 g, 2.56 mL, 50 mmol) in 20 mL of anhydrous methanol. Extreme caution is required when handling bromine (See Section 6). Transfer this solution to the dropping funnel.
-
Reaction: Add the bromine solution dropwise from the dropping funnel to the stirred 4-aminobenzonitrile solution over a period of 30-45 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Stirring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1.5 hours to ensure the reaction goes to completion.
-
Work-up & Isolation:
-
Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate until the characteristic red-brown color of bromine disappears. This step neutralizes any unreacted bromine.
-
Remove the methanol from the reaction mixture using a rotary evaporator.
-
To the resulting residue, add 100 mL of cold water. A precipitate should form.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the solution is slightly alkaline (pH ~7-8).
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold water (2 x 30 mL).
-
-
Purification:
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Physicochemical Properties
| Property | Starting Material (4-Aminobenzonitrile) | Product (this compound) |
| Molecular Formula | C₇H₆N₂ | C₇H₅BrN₂ |
| Molecular Weight | 118.14 g/mol [5] | 197.03 g/mol [2] |
| Appearance | Off-white crystalline solid[6] | Pale cream/yellow crystalline solid[1][4] |
| Melting Point | 83-85 °C[6] | 106-110 °C (lit.)[7][8] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the three protons on the substituted ring, as well as a broad singlet for the two protons of the amino group.
-
Infrared (IR) Spectroscopy: Key vibrational frequencies to confirm the structure include N-H stretching bands (typically 3300-3500 cm⁻¹), a sharp C≡N stretching peak (~2220 cm⁻¹), and C-Br stretching in the fingerprint region.[2]
-
Mass Spectrometry (MS): The mass spectrum should display a characteristic pair of molecular ion peaks [M]⁺ and [M+2]⁺ of nearly equal intensity at m/z 196 and 198, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).[2]
Critical Safety Precautions
A thorough risk assessment must be conducted before beginning this synthesis. The procedure involves highly hazardous materials and must be performed with strict adherence to safety protocols.
-
Bromine (Br₂): Bromine is extremely corrosive, highly toxic upon inhalation or skin contact, and a powerful oxidizing agent.[9]
-
Handling: Always handle liquid bromine in a well-ventilated chemical fume hood.[10][11]
-
PPE: Wear chemical splash goggles, a face shield, a lab coat, and heavy-duty, chemically resistant gloves (fluorinated rubber or nitrile are recommended).[10][11] Disposable gloves are not sufficient.
-
Spills: Keep a neutralizing agent, such as a 1M solution of sodium thiosulfate, readily available to treat any spills immediately.[11]
-
-
Solvents: Methanol is flammable and toxic. Avoid ignition sources and ensure proper ventilation.
-
General: Avoid inhalation of dust and vapors. Prevent contact with skin and eyes. Wear appropriate PPE at all times.[7]
Conclusion
This application note provides a detailed and reliable protocol for the laboratory synthesis of this compound from 4-aminobenzonitrile. The method leverages the principles of electrophilic aromatic substitution for a regioselective bromination. By following the outlined experimental steps, characterization methods, and, most importantly, the stringent safety precautions, researchers can confidently produce this valuable chemical intermediate for applications in pharmaceutical and materials science research.
References
- Ningbo Inno Pharmchem Co., Ltd. This compound: Properties, Synthesis, and Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdokBNOWIyWCEtzuI9N9Cqp78aPPHrlVY9v7tw3d352dCRy_s2NP2V6vbHdS37Nl8lWilGNxef9DUmoPHJmISjl5-TatPHIaJ-3DfxJnpmHnyYLOL5mMbM7QSLiKDApJlLfiepBmx0gaymnFqdc803dxRlpZNGaZ6-hF1mZrsjVGYxj2hctOttn9m-xyJkfWHABlHzIbJXkjm3K-SE]
- ChemicalBook. 4-AMINO-3-BROMO-5-CHLOROBENZONITRILE synthesis. [URL: https://www.chemicalbook.
- PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-3-bromobenzonitrile]
- ChemBK. 3-Bromo-4-Aminobenzonitrile. [URL: https://www.chembk.com/en/chem/3-Bromo-4-Aminobenzonitrile]
- Thermo Fisher Scientific. This compound, 97%. [URL: https://www.thermofisher.
- Slideshare. Bromine handling and safety. [URL: https://www.slideshare.net/abidraza5/bromine-handling-and-safety]
- University of California, Riverside EH&S. Standard Operating Procedure: Bromine Safety. [URL: https://ehs.ucr.edu/sites/g/files/martus611/files/2021-08/bromine-safety.pdf]
- RSC Education. Handling liquid bromine and preparing bromine water. [URL: https://edu.rsc.
- Sigma-Aldrich. This compound 97%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/640971]
- BenchChem. Fundamental reactivity of the amino and nitrile groups in 4-Aminobenzonitrile. [URL: https://www.benchchem.com/product/b5753]
- PubChem. 4-Aminobenzonitrile. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Aminobenzonitrile]
- ChemicalBook. 4-Aminobenzonitrile. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6853874.htm]
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Synthesis of 4-Amino-3-bromobenzonitrile: A Detailed Guide for Chemical Researchers
This comprehensive guide provides detailed experimental procedures for the synthesis of 4-Amino-3-bromobenzonitrile, a key intermediate in the development of pharmaceuticals and other specialty chemicals. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth protocols, mechanistic insights, and characterization data to ensure successful and reproducible synthesis.
Introduction
This compound, also known as 2-bromo-4-cyanoaniline, is a valuable building block in organic synthesis.[1] Its trifunctional nature, possessing amino, bromo, and cyano groups, allows for a diverse range of chemical transformations, making it a crucial intermediate in the preparation of various biologically active molecules. Notably, it serves as a key starting material for the synthesis of the targeted anti-cancer drug Erlotinib, which is used in the treatment of non-small cell lung cancer.[1] This guide will detail two robust synthetic routes for the preparation of this important compound: the direct electrophilic bromination of 4-aminobenzonitrile and an alternative synthesis via the Sandmeyer reaction.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrN₂ | [2] |
| Molecular Weight | 197.03 g/mol | [2] |
| Appearance | Pale cream to pale yellow crystalline solid | [1][3] |
| Melting Point | 106-110 °C | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane; insoluble in water. | [1] |
| CAS Number | 50397-74-5 | [2] |
Synthetic Route 1: Direct Bromination of 4-Aminobenzonitrile
This primary route involves the direct electrophilic aromatic substitution of 4-aminobenzonitrile with molecular bromine in a suitable solvent. The amino group is a strong activating group, directing the incoming electrophile to the ortho and para positions. Since the para position is blocked by the cyano group, bromination occurs at the ortho position (position 3).
Reaction Scheme:
Caption: Direct bromination of 4-aminobenzonitrile.
Experimental Protocol:
Materials:
-
4-Aminobenzonitrile
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask for vacuum filtration
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminobenzonitrile (1 equivalent) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a dropping funnel, prepare a solution of bromine (1.05 equivalents) in glacial acetic acid.
-
Add the bromine solution dropwise to the stirred solution of 4-aminobenzonitrile over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.
-
Quench any unreacted bromine by adding a 10% sodium thiosulfate solution until the orange color disappears.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Collect the precipitated crude product by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from ethanol/water to yield this compound as a pale yellow solid.
Causality and Insights:
-
Solvent Choice: Glacial acetic acid is an effective solvent for this reaction as it dissolves the starting material and is relatively inert to bromine.
-
Temperature Control: Maintaining a low temperature during the addition of bromine is crucial to control the reaction rate and minimize the formation of potential di-brominated byproducts. The amino group is highly activating, and higher temperatures can lead to over-bromination.
-
Stoichiometry: A slight excess of bromine is used to ensure complete consumption of the starting material. However, a large excess should be avoided to prevent side reactions.
-
Work-up: The quenching step with sodium thiosulfate is essential to remove excess bromine, which is corrosive and toxic. Neutralization is necessary to precipitate the product, as its salt form may be soluble in water.
-
Purification: Recrystallization is an effective method for purifying the final product, removing any unreacted starting material and byproducts.[4]
Synthetic Route 2: Sandmeyer Reaction
An alternative and versatile route to this compound is the Sandmeyer reaction. This multi-step synthesis starts from a different commercially available precursor and involves the transformation of an amino group into a nitrile via a diazonium salt intermediate.[5][6]
Reaction Scheme:
Caption: Sandmeyer reaction pathway to a precursor of this compound.
Note: The complete synthesis from 3-bromoaniline to this compound involves subsequent nitration and reduction steps which are not detailed in this protocol but are well-established procedures in organic chemistry.
Experimental Protocol (Diazotization and Cyanation):
Materials:
-
3-Bromoaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) (Caution: Highly Toxic)
-
Deionized water
-
Ice
-
Organic solvent for extraction (e.g., Dichloromethane or Diethyl ether)
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer and thermometer
-
Ice-salt bath
-
Standard laboratory glassware
Procedure:
Step 1: Diazotization of 3-Bromoaniline
-
In a three-necked flask, dissolve 3-bromoaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, prepare a cold solution of sodium nitrite (1.1 equivalents) in water.
-
Slowly add the sodium nitrite solution to the 3-bromoaniline solution, maintaining the temperature between 0-5 °C.
-
After the addition is complete, stir the mixture for an additional 15-30 minutes. The formation of the diazonium salt is complete when a drop of the solution gives an immediate blue-black color with starch-iodide paper.
Step 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (if necessary to aid dissolution) in water. Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm slowly to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-bromobenzonitrile.
Causality and Insights:
-
Diazonium Salt Stability: Aryl diazonium salts are generally unstable and can be explosive when isolated and dried.[7] Therefore, they are prepared in situ at low temperatures and used immediately in the subsequent reaction.
-
Catalyst: Copper(I) cyanide is the catalyst of choice for the Sandmeyer cyanation reaction.
-
Safety: The Sandmeyer reaction involves the use of highly toxic cyanides. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Characterization of this compound
Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three aromatic protons. The proton ortho to the amino group and meta to the cyano group will appear as a doublet. The proton meta to the amino group and ortho to the cyano group will appear as a doublet of doublets. The proton ortho to both the bromo and cyano groups will appear as a doublet. The amino protons will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, with the carbon bearing the cyano group appearing at a downfield chemical shift. The carbon attached to the bromine atom will also have a characteristic chemical shift.
Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.5 (d, 1H), ~7.3 (dd, 1H), ~6.8 (d, 1H), ~4.5 (br s, 2H). Note: These are estimated chemical shifts and may vary depending on the solvent and instrument.
Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~150, ~135, ~133, ~120, ~118, ~115, ~100. Note: These are estimated chemical shifts and may vary depending on the solvent and instrument.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch (amino group) | 3400-3300 |
| C≡N stretch (nitrile group) | 2230-2210 |
| C=C stretch (aromatic ring) | 1600-1450 |
| C-Br stretch | 700-500 |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of a bromine atom (M⁺ and M+2 peaks with approximately equal intensity).
Safety Precautions
-
Bromine: is highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood, and wear appropriate personal protective equipment (gloves, goggles, lab coat).
-
Cyanides: (used in the Sandmeyer reaction) are extremely toxic. Handle with extreme caution in a dedicated fume hood, and have a cyanide antidote kit readily available.
-
Acids and Solvents: Handle all acids and organic solvents with appropriate care, using personal protective equipment and working in a well-ventilated area.
-
General Precautions: It is essential to conduct a thorough risk assessment before starting any chemical synthesis. Always wear appropriate personal protective equipment and follow standard laboratory safety procedures.
Conclusion
This guide provides two reliable and well-documented methods for the synthesis of this compound. The direct bromination of 4-aminobenzonitrile is a more straightforward approach, while the Sandmeyer reaction offers a versatile alternative. The detailed protocols, mechanistic insights, and characterization data presented herein are intended to empower researchers to successfully synthesize this important chemical intermediate for their drug discovery and development endeavors.
References
- PubChem. This compound.
- Vertex AI Search Result 3. (A general overview of this compound).
- The Royal Society of Chemistry.
- University of Rochester, Department of Chemistry.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- PubChem. 4-Bromo-3-chlorobenzonitrile.
- ResearchGate. Diazotization–cyanation of aromatic amines with crosslinked poly(4‐vinylpyridine)‐supported cyanide ions. [Link]
- National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
- Reddit.
- PubChem. Benzonitrile, 4-bromo-.
- National Center for Biotechnology Information.
- National Center for Biotechnology Information. Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. [Link]
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- University of Calcutta. Experiment : 1 Date: 20.03.2020 HALOGEN ADDITION TO C=C BOND (Bromination of trans-stilbene) Conventional Procedure. [Link]
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Protocol for the Purification of 4-Amino-3-bromobenzonitrile by Recrystallization
An Application Note for Drug Development Professionals
Abstract and Strategic Importance
4-Amino-3-bromobenzonitrile is a key building block in the synthesis of a variety of pharmacologically active molecules. The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields, and the generation of difficult-to-remove, structurally related byproducts in subsequent synthetic steps. Recrystallization is a powerful, cost-effective, and scalable purification technique that leverages differences in solubility between the target compound and its impurities.[1][2] This application note provides a comprehensive guide to developing a robust recrystallization protocol for this compound, moving beyond a simple set of instructions to explain the underlying principles and rationale, thereby enabling scientists to adapt and troubleshoot the process effectively.
Physicochemical Properties & Safety Data
A thorough understanding of the material's properties is the foundation of a successful and safe purification protocol. This compound is a solid at room temperature.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂ | [3] |
| Molecular Weight | 197.03 g/mol | [4] |
| Appearance | Pale cream to white or light yellow solid/powder | [3] |
| Melting Point | 106-110 °C (lit.) | [4][5] |
| CAS Number | 50397-74-5 | [4] |
Safety Profile: this compound requires careful handling. It is classified as harmful if swallowed and may cause an allergic skin reaction.[4][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[4] All manipulations should be performed in a well-ventilated fume hood.[5]
| Hazard Class | GHS Classification | Precautionary Statements |
| Acute Toxicity, Oral | Category 4 (H302: Harmful if swallowed) | P264, P270, P301+P312, P330, P501 |
| Skin Sensitization | Category 1 (H317: May cause an allergic skin reaction) | P261, P272, P280, P302+P352, P333+P313 |
The Principle of Recrystallization: A Rational Approach
Recrystallization separates a target compound from its impurities based on their differential solubility in a chosen solvent or solvent system.[1] The ideal solvent will exhibit high solubility for the target compound at an elevated temperature and low solubility at a reduced temperature.[1][7][8] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal via hot filtration).[2][8]
The process involves dissolving the impure solid in a minimum amount of hot solvent to create a saturated solution.[2] As this solution cools, the solubility of the target compound decreases, leading to supersaturation and subsequent crystallization.[8][9] The slow, controlled formation of a crystal lattice inherently excludes foreign molecules, resulting in a significantly purer solid product.[9]
Solvent System Selection: The Critical Decision
The choice of solvent is the most critical parameter for successful recrystallization.[1] While comprehensive solubility data for this compound is not readily published[5], we can make rational choices based on its molecular structure, which features a polar amino (-NH₂) group, a polar nitrile (-C≡N) group, and a less polar bromophenyl ring. This duality suggests that solvents of intermediate polarity or mixed solvent systems will be most effective.
Single-Solvent System Screening Protocol
A systematic screening is the most reliable method to identify an optimal solvent.
-
Setup: Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Solvent Addition (Cold): To each tube, add a different candidate solvent (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene) dropwise, starting with ~0.5 mL. Agitate at room temperature. An ideal solvent will show poor solubility at this stage.
-
Solvent Addition (Hot): Gently heat the test tubes that showed poor cold solubility in a water or sand bath. Continue adding the same solvent dropwise until the solid just dissolves.
-
Cooling: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice-water bath.
-
Observation: The best single solvent is one that dissolves the compound completely when hot but yields a high recovery of crystalline solid upon cooling.
Mixed-Solvent System ("Solvent-Antisolvent")
If no single solvent is ideal, a mixed-solvent system is a powerful alternative. This involves a "good" solvent in which the compound is readily soluble and a miscible "poor" solvent (or "antisolvent") in which it is insoluble.[7]
-
Dissolve the crude compound in a minimal amount of the hot "good" solvent (e.g., ethanol, acetone, or ethyl acetate).
-
Add the "poor" solvent (e.g., water or hexanes) dropwise to the hot solution until persistent cloudiness (turbidity) is observed.
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate and render the solution clear again.
-
Allow the solution to cool slowly.
Recommended Starting Systems to Evaluate:
-
Isopropanol: Often provides the right balance of polarity for aromatic amines.
-
Ethanol/Water: A classic polar system effective for many nitrogen-containing compounds.
-
Ethyl Acetate/Hexanes: A versatile system of medium polarity.
Detailed Experimental Protocol
This protocol assumes Isopropanol has been identified as a suitable solvent through the screening process described above.
Materials and Equipment
-
Crude this compound
-
Isopropanol (Reagent Grade)
-
Activated Charcoal (optional, for colored impurities)
-
Erlenmeyer flasks (2), appropriately sized
-
Heating mantle or hot plate with stirring capability
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel, filter flask, and filter paper
-
Glass stirring rod
-
Ice-water bath
Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Step-by-Step Methodology
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small portion of isopropanol and begin heating the mixture with stirring. Continue to add hot isopropanol in small portions until the solid has just completely dissolved.[7] Causality: Using the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some product in solution even after cooling.[2]
-
Decolorization (If Necessary): If the solution is highly colored, remove it from the heat source and allow it to cool slightly. Add a very small amount (spatula tip) of activated charcoal. Swirl and gently boil for 2-3 minutes.[10] Causality: Activated charcoal has a high surface area that adsorbs large, colored, non-polar impurity molecules.[10] Using too much will adsorb the product and reduce the yield.
-
Hot Filtration (If Necessary): If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel with fluted filter paper by pouring boiling solvent through them. Discard this solvent and quickly filter the hot saturated solution into the clean, hot flask. Causality: This entire step must be performed quickly to prevent the solution from cooling and the product from crystallizing prematurely on the filter paper, which would drastically lower the yield.[11]
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[10] Slow cooling is essential for the formation of large, pure crystals.[9] Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize precipitation.[9]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel and a filter flask.[1]
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small portion of ice-cold isopropanol.[2] Causality: The wash removes any adhering mother liquor, which is rich in soluble impurities. Using ice-cold solvent minimizes the redissolving of the purified product.[2]
-
Drying: Transfer the crystalline product to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C) to remove all residual solvent.
Troubleshooting and Validation
| Problem | Observation | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out | Oily droplets form instead of solid crystals upon cooling. | 1. The melting point of the solid is lower than the boiling point of the solvent. 2. The solution is too concentrated or cooled too rapidly. | 1. Re-heat the solution to dissolve the oil. 2. Add a small amount of additional hot solvent. 3. Allow the solution to cool much more slowly. If the problem persists, a different solvent system is required.[11] |
| Low Yield | Very few crystals are recovered. | 1. Too much solvent was used during dissolution. 2. Premature crystallization during hot filtration. 3. The compound has significant solubility in the cold solvent. 4. The crystals were washed with solvent that was not ice-cold. | 1. Boil off some solvent to re-saturate the solution and cool again. 2. Ensure all filtration apparatus is properly pre-heated.[10] 3. Ensure the filtrate is thoroughly chilled in an ice bath. 4. Use a different solvent with lower cold solubility. |
| No Crystals Form | The solution remains clear even after cooling in an ice bath. | 1. The solution is not saturated (too much solvent was used). 2. The solution is supersaturated and requires nucleation. | 1. Boil off a portion of the solvent and attempt to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of the pure compound.[8][11] |
Purity Validation: The success of the recrystallization should be validated by comparing the melting point of the dried, purified product to the literature value. A pure compound will exhibit a sharp melting point range (typically < 2 °C) that matches the literature value (106-110 °C).[8] Impure compounds typically melt over a wider and depressed temperature range. Further characterization by techniques like NMR or HPLC is recommended for rigorous purity confirmation.
References
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
- How to recrystallization amine compound and it is not soluble in common organic solvents.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
- Recrystallization Technique Overview.
- Recrystallization1 Lab Manual. University of Missouri–St. Louis. [Link]
- Important Chemistry Tips-Solvents choose for recrystalliz
- Safety Data Sheet: 4-Aminobenzonitrile. Carl ROTH. [Link]
- Recrystallization. YouTube (Professor Dave Explains). [Link]
- Process for the preparation and the isolation of aromatic nitriles.
- This compound | C7H5BrN2 | CID 1515279. PubChem. [Link]
- Organic Chemistry Lab: Recrystalliz
Sources
- 1. mt.com [mt.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound 97 50397-74-5 [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound | C7H5BrN2 | CID 1515279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rubingroup.org [rubingroup.org]
Application Note & Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzonitrile
Abstract
This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction with 4-Amino-3-bromobenzonitrile. This substrate, featuring both an electron-donating amino group and an electron-withdrawing nitrile group, presents unique challenges, including potential catalyst inhibition and competing electronic effects. This guide delves into the mechanistic underpinnings of the reaction, offers a rationale for catalyst and reagent selection, and provides a detailed, field-tested protocol for researchers, scientists, and professionals in drug development. The aim is to equip the user with the necessary knowledge to not only execute the reaction successfully but also to troubleshoot and optimize it for various aryl and heteroaryl boronic acid coupling partners.
Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1] First reported by Akira Suzuki in 1979, its significance was recognized with the 2010 Nobel Prize in Chemistry.[1] For pharmaceutical and materials science, this reaction is invaluable due to its mild conditions, exceptional functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[2]
The target substrate, this compound, is a valuable building block. Its successful coupling leads to 3-aryl-4-aminobenzonitrile scaffolds, which are key structural motifs in a range of pharmacologically active molecules.[2] However, the substrate's bifunctional nature—an ortho-amino group and a para-nitrile group relative to the bromine—requires a carefully considered catalytic system to achieve high yields and avoid common side reactions.
Mechanistic Overview: The Palladium Catalytic Cycle
A foundational understanding of the catalytic cycle is crucial for rational optimization. The widely accepted mechanism for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition to the aryl bromide (R¹-X). This step breaks the carbon-bromine bond and forms a new Pd(II) intermediate.[3][5] The rate of this step is often influenced by the electron density of the aryl halide and the nature of the supporting ligand on the palladium center.
-
Transmetalation: The aryl group from the organoboron species (R²-BY₂) is transferred to the Pd(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[1] The exact mechanism of transfer is still a subject of detailed study but results in a diarylpalladium(II) intermediate.[3]
-
Reductive Elimination: In the final step, the two organic groups (R¹ and R²) are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5]
Substrate-Specific Challenges: this compound
The structure of this compound introduces specific considerations:
-
Amino Group Coordination: The primary amine at the ortho position to the bromine is a Lewis base and can coordinate to the palladium center. This can potentially inhibit the catalyst by occupying a coordination site needed for the catalytic cycle to proceed.[6]
-
Electronic Effects: The electron-donating amino group can increase the electron density of the aromatic ring, which may slow the rate-limiting oxidative addition step. Conversely, the electron-withdrawing nitrile group at the para-position can activate the aryl bromide towards oxidative addition.[4] The net effect requires a highly active catalyst.
-
Steric Hindrance: The ortho-amino group introduces some steric bulk around the reaction center, which can further impede the approach of the bulky palladium catalyst.
To overcome these challenges, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands are often employed to accelerate both oxidative addition and reductive elimination while their steric profile can disfavor unwanted side-coordination.[7][8]
Catalyst and Reagent Selection
The success of this coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.
| Component | Recommended Options | Rationale & Causality |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are common, air-stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) species. Catalyst loading is typically low (0.5-5 mol%). |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃ | Bulky, electron-rich dialkylbiaryl phosphines are critical. Their steric bulk promotes the formation of monoligated L₁Pd(0) species, which are highly active in oxidative addition.[7] Their electron-donating nature accelerates the reductive elimination step. These ligands have proven effective for coupling hindered and electron-rich aryl halides.[7][8] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | A base is required to form the active boronate complex for transmetalation.[1] K₃PO₄ is a moderately strong base effective in many systems. K₂CO₃ is a milder, economical choice. Cs₂CO₃ is more soluble and can accelerate reactions with challenging substrates. Typically, 2-3 equivalents are used. |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O | A biphasic system is common. The organic solvent (e.g., dioxane) dissolves the aryl halide and catalyst, while water dissolves the inorganic base and facilitates boronate formation.[5] The ratio is typically between 3:1 and 10:1 (organic:water). |
| Boronic Acid/Ester | Arylboronic Acids, Arylboronic acid pinacol esters | Use 1.1-1.5 equivalents to ensure complete consumption of the limiting aryl bromide. Pinacol esters are often more stable and less prone to protodeboronation. |
Detailed Experimental Protocol
This protocol provides a representative procedure. Optimization may be required for specific boronic acid partners.
Materials & Equipment
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Round-bottom flask or reaction vial suitable for heating
-
Magnetic stir bar
-
Condenser
-
Inert gas line (Nitrogen or Argon)
-
Standard laboratory glassware for workup
-
Silica gel for chromatography
Reaction Workflow Diagram
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), K₃PO₄ (3.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can oxidize the Pd(0) species and phosphine ligands, deactivating the catalyst.
-
Solvent Addition: Through the septum, add anhydrous 1,4-dioxane and deionized water (e.g., in a 5:1 ratio) via syringe to achieve a final substrate concentration of approximately 0.1 M.
-
Degassing (Optional but Recommended): Sparge the resulting mixture with a gentle stream of inert gas for 10-15 minutes to ensure the solvents are fully degassed.
-
Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. The reaction mixture will typically be a heterogeneous slurry.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9] Take small aliquots from the reaction mixture, dilute with ethyl acetate, and analyze. The reaction is complete upon full consumption of the this compound starting material. Typical reaction times are 4-24 hours.
-
Aqueous Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[10][11]
Product Analysis and Troubleshooting
-
Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[12]
-
Common Impurities: Be aware of common side products, including homocoupled biaryls (from the boronic acid) and protodeboronation of the boronic acid starting material.[6] Residual palladium catalyst can often be removed by filtering the crude organic solution through a small plug of celite or silica gel before concentration.[10][13]
-
Troubleshooting Low Yields:
-
Inactive Catalyst: Ensure the reaction was performed under strictly anaerobic conditions. Check the quality of the palladium precatalyst and ligand.
-
Poor Base/Solvent Choice: If the reaction stalls, consider a stronger base (e.g., Cs₂CO₃) or a different solvent system. The solubility of the base is critical.
-
Protodeboronation: If significant boronic acid decomposition is observed, consider using the corresponding boronic acid pinacol ester and a milder base like K₂CO₃.
-
References
- Suzuki, A. (1979). Cross-coupling reactions of organoboranes: an easy way to C-C bonds. Wikipedia. [Link]
- NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
- ResearchGate. (n.d.). Mechanism for Palladium catalyzed Suzuki cross-coupling reaction.
- ResearchGate. (n.d.). Pd-catalyzed Suzuki-Miyaura coupling of steric hindered aryl chlorides...
- Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. [Link]
- Reddit. (2025). Hydrophilic Suzuki-coupling product workup? r/OrganicChemistry. [Link]
- ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Zhang, Y. J., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
- Advion. (n.d.). SUZUKI REACTION MONITORING. Advion. [Link]
- AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. shoko-sc.co.jp [shoko-sc.co.jp]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. azom.com [azom.com]
- 13. reddit.com [reddit.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Amino-3-bromobenzonitrile
Introduction: Navigating a Challenging C-N Coupling
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[1]
This guide provides a detailed examination of the Buchwald-Hartwig amination of a particularly challenging substrate: 4-Amino-3-bromobenzonitrile. The molecule's unique electronic and steric profile, featuring an electron-donating amino group, an electron-withdrawing nitrile moiety, and a bromine atom positioned ortho to the amino group, necessitates a carefully considered approach to catalyst and ligand selection. The inherent complexities of this substrate, including the potential for side reactions and the nuanced reactivity of its functional groups, make it an excellent case study for understanding the subtleties of modern cross-coupling catalysis.
This document is intended for researchers, scientists, and drug development professionals seeking to perform this specific transformation or to gain deeper insights into ligand selection and protocol optimization for complex, multifunctional substrates.
The Substrate Challenge: this compound
The successful amination of this compound is contingent on overcoming several potential hurdles:
-
Opposing Electronic Effects: The electron-donating primary amino group (-NH₂) and the electron-withdrawing nitrile group (-CN) exert opposing electronic influences on the aromatic ring. This can complicate the oxidative addition step of the catalytic cycle.
-
Steric Hindrance: The bromine atom is located ortho to the amino group, creating steric congestion around the reaction center. This can hinder the approach of the palladium catalyst and the incoming amine nucleophile.
-
Functional Group Compatibility: The nitrile group can be susceptible to hydrolysis or other unwanted reactions under strongly basic conditions often employed in Buchwald-Hartwig reactions.[3][4] The primary amino group on the substrate itself could potentially undergo a second N-arylation, leading to undesired diarylamine byproducts.
A judicious choice of ligand, palladium precatalyst, and base is therefore paramount to achieving high yields and selectivity in the amination of this substrate.
Ligand Selection: The Key to Success
The ligand is arguably the most critical component of the catalytic system in a Buchwald-Hartwig amination. For a challenging substrate like this compound, sterically demanding and electron-rich phosphine ligands are essential.[5] These ligands promote the formation of the active monoligated Pd(0) species, facilitate the challenging oxidative addition step, and accelerate the final reductive elimination to furnish the desired product.[1][6]
Several classes of ligands have demonstrated efficacy in the amination of electron-deficient and sterically hindered aryl halides. Below is a comparative analysis of suitable ligands for the target transformation.
| Ligand | Structure | Key Features & Rationale for Use |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly effective for a broad range of aryl halides, including electron-deficient systems. Its steric bulk promotes monoligation and facilitates reductive elimination.[5] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | The diisopropoxy groups enhance the electron-donating ability of the ligand, which can be beneficial for the oxidative addition of electron-deficient aryl bromides. The steric profile is well-suited for hindered substrates.[7][8] |
| BrettPhos | 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl | Features both steric bulk and strong electron-donating properties from the methoxy groups. Often a good choice when oxidative addition is the rate-limiting step.[2][7] |
| Josiphos-type Ligands | Ferrocene-based diphosphine ligands | These bidentate ligands can offer high stability and activity. The specific ligand (e.g., CyPF-tBu) should be chosen based on the specific amine coupling partner.[9] |
The choice between these ligands can be subtle and may depend on the specific amine being coupled. For instance, a DFT study comparing BrettPhos and RuPhos suggested that the rate-limiting step of the reaction (oxidative addition vs. reductive elimination) can be influenced by the ligand's electronic and steric properties.[7][10] For this compound, where oxidative addition is likely to be challenging, a highly electron-rich ligand like BrettPhos or RuPhos may offer an advantage.
Catalytic Cycle and Experimental Workflow
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium-amido intermediate.
-
Reductive Elimination: The desired C-N bond is formed, yielding the product and regenerating the Pd(0) catalyst.[1][2][6]
The experimental workflow for this reaction requires careful attention to anhydrous and anaerobic conditions to protect the oxygen-sensitive palladium catalyst.
Protocols: A Practical Guide
The use of palladium precatalysts is highly recommended for challenging substrates as they provide a reliable and efficient source of the active Pd(0) species.[11][12] The following protocols are designed as starting points for the amination of this compound and should be optimized for each specific amine coupling partner.
Protocol 1: General Screening with XPhos Pd G3 Precatalyst
This protocol is suitable for initial screening of the reaction with a variety of amine nucleophiles.
Materials:
-
This compound
-
Amine nucleophile
-
XPhos Pd G3 (Palladium precatalyst)
-
Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene or 1,4-Dioxane
-
Oven-dried Schlenk tube or microwave vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the chosen base (Cs₂CO₃, 2.0 equiv, or NaOtBu, 1.5 equiv), and XPhos Pd G3 (0.02 equiv, 2 mol%) to the Schlenk tube.
-
Reagent Addition: Seal the tube, evacuate, and backfill with inert gas (repeat three times). Add anhydrous solvent (to make a 0.1-0.2 M solution with respect to the aryl bromide) followed by the amine nucleophile (1.2 equiv) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel.
Rationale for Choices:
-
XPhos Pd G3: A robust and versatile precatalyst that is effective for a wide range of challenging substrates.[13]
-
Cesium Carbonate: A milder base that is often compatible with base-sensitive functional groups like nitriles.[3][4] Its good solubility in some organic solvents can also be advantageous.
-
Sodium tert-butoxide: A stronger base that may be required for less nucleophilic amines. Care should be taken due to its potential to react with the nitrile group.[4]
-
Toluene/Dioxane: Common, relatively non-polar solvents for this reaction.[2]
Protocol 2: Optimized Conditions for Electron-Deficient Amines with BrettPhos Pd G3
This protocol is tailored for coupling with less nucleophilic, electron-deficient anilines, where oxidative addition can be particularly challenging.
Materials:
-
This compound
-
Electron-deficient aniline
-
BrettPhos Pd G3 (Palladium precatalyst)
-
Lithium bis(trimethylsilyl)amide (LHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Oven-dried Schlenk tube with a stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a glovebox, add this compound (1.0 equiv), BrettPhos Pd G3 (0.02 equiv, 2 mol%) to the Schlenk tube.
-
Reagent Addition: Add anhydrous THF (to make a 0.1 M solution). Add the electron-deficient aniline (1.1 equiv). Finally, add LHMDS (1.0 M solution in THF, 1.5 equiv) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Workup: Cool the reaction to 0 °C and quench carefully with saturated aqueous ammonium chloride. Extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter, concentrate, and purify the residue by flash column chromatography.
Rationale for Choices:
-
BrettPhos Pd G3: The strong electron-donating nature of BrettPhos is designed to facilitate the oxidative addition of challenging aryl halides.[2][7]
-
LHMDS: A strong, non-nucleophilic base that is effective at deprotonating weakly acidic amines.[4] Its use can sometimes allow for lower reaction temperatures.
-
THF: A more polar solvent that can aid in the solubility of the reagents and intermediates.
Troubleshooting and Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (oxygen exposure)- Insufficiently strong base- Low reaction temperature | - Ensure rigorous inert atmosphere techniques.- Switch to a stronger base (e.g., from Cs₂CO₃ to NaOtBu or LHMDS).- Increase reaction temperature in 10 °C increments.- Screen alternative ligands (e.g., RuPhos, SPhos). |
| Hydrodehalogenation | - β-hydride elimination from the amido intermediate | - Use a more sterically hindered ligand to disfavor this side reaction.- Optimize the base and temperature; sometimes lower temperatures can mitigate this issue. |
| Double Arylation of Substrate | - Reaction of the primary amino group on the product with another molecule of the aryl bromide | - Use a slight excess of the amine nucleophile (1.1-1.2 equiv).- Monitor the reaction closely and stop it once the starting material is consumed. |
| Nitrile Group Degradation | - Attack by strong alkoxide bases | - Use a weaker base like Cs₂CO₃ or K₃PO₄.[4]- If a strong base is necessary, consider using LHMDS and lower reaction temperatures. |
Conclusion
The Buchwald-Hartwig amination of this compound is a challenging yet achievable transformation that highlights the power and sophistication of modern palladium catalysis. Success hinges on a rational approach to ligand and catalyst selection, with a particular emphasis on sterically demanding and electron-rich biarylphosphine ligands. By carefully considering the unique electronic and steric properties of the substrate and by employing robust, well-defined palladium precatalysts, researchers can effectively navigate the complexities of this reaction to synthesize valuable and complex arylamine products. The protocols and insights provided herein serve as a comprehensive guide for professionals in the chemical and pharmaceutical sciences to tackle this and other demanding C-N cross-coupling reactions.
References
- Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society, 130(21), 6686–6687.
- Carrow, B. P., & Hartwig, J. F. (2011). Selected examples of commercially available palladium(II) precatalysts for cross-coupling reactions. Inorganic Chemistry, 50(12), 5323-5334.
- Hazari, N., & Melvin, P. R. (2017). Well-defined nickel and palladium precatalysts for cross-coupling. Nature Reviews Chemistry, 1(4), 0029.
- Su, W., et al. (2020). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. ACS Sustainable Chemistry & Engineering, 8(49), 18276-18284.
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Application Notes and Protocols for the Synthesis of Substituted Benzimidazoles from 4-Amino-3-bromobenzonitrile
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of substituted benzimidazoles, a privileged scaffold in pharmaceutical sciences.[1][2][3][4][5] The focus of this note is the strategic utilization of 4-Amino-3-bromobenzonitrile, a versatile starting material that enables access to a diverse range of functionalized benzimidazole derivatives. We will explore modern catalytic methodologies, including Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation, providing step-by-step protocols, mechanistic insights, and rationale for experimental design.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, is a cornerstone of medicinal chemistry.[2][6] Its structural and electronic properties allow it to act as a versatile pharmacophore, engaging with a wide array of biological targets. Consequently, benzimidazole derivatives have been successfully developed into drugs with a broad spectrum of therapeutic applications, including anti-ulcer agents (e.g., Omeprazole), anthelmintics (e.g., Albendazole), antihistamines (e.g., Bilastine), and anticancer agents.[2][3][4]
The strategic placement of substituents on the benzimidazole core is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. Therefore, robust and flexible synthetic routes are paramount for drug discovery and development programs. This guide focuses on this compound as a key starting material, leveraging its ortho-bromo-amino functionality for efficient cyclization strategies.
Properties of Starting Material: this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrN₂ | [7][8] |
| Molecular Weight | 197.03 g/mol | [8][9] |
| Appearance | Pale yellow to white solid | [7] |
| Melting Point | 106-110 °C | [9] |
| Key Functional Groups | Primary Amine (-NH₂), Nitrile (-CN), Aryl Bromide (-Br) | |
| Synonyms | 2-Bromo-4-cyanoaniline | [7][8] |
The presence of the ortho-disposed amino and bromo groups is ideal for intramolecular cyclization reactions to form the imidazole ring, while the nitrile group offers a handle for further chemical transformations.
Synthetic Strategies & Mechanistic Rationale
The conversion of this compound (an o-haloaniline derivative) to a benzimidazole core requires the formation of an intermediate that can undergo an intramolecular carbon-nitrogen (C-N) bond formation. Modern organometallic catalysis provides the most efficient and versatile pathways to achieve this transformation.
Caption: General workflow for benzimidazole synthesis from this compound.
The primary strategy involves a two-step sequence:
-
Amidine Formation: The amino group of this compound is first converted into an amidine. This is typically achieved by coupling with a nitrile or condensation with an orthoester or imidate.
-
Intramolecular C-N Cyclization: The newly formed amidine undergoes an intramolecular C-N cross-coupling reaction, where the N-H bond of the amidine displaces the bromine atom on the same molecule, forming the benzimidazole ring. This key step is catalyzed by transition metals, most notably Palladium or Copper.
Strategy A: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[10][11] Its intramolecular variant provides a highly efficient route to N-heterocycles, including benzimidazoles, often under milder conditions than traditional methods.[12]
Causality Behind Experimental Choices:
-
Catalyst: A Palladium(0) species is the active catalyst. It is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or a stable Pd(0) source like Pd₂(dba)₃. The choice of precatalyst can influence reaction rate and catalyst stability.
-
Ligand: The ligand is arguably the most critical component. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are essential.[13] They stabilize the palladium center, promote the oxidative addition of the aryl bromide, and facilitate the final reductive elimination step to form the C-N bond and regenerate the Pd(0) catalyst. The steric hindrance of the ligand prevents the formation of inactive palladium dimers.[10]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amidine nitrogen, making it sufficiently nucleophilic to displace the bromide in the catalytic cycle. Common choices include sodium tert-butoxide (NaOt-Bu) or potassium carbonate (K₂CO₃).
-
Solvent: Anhydrous, high-boiling aprotic solvents like toluene, xylene, or dioxane are typically used to ensure the solubility of reactants and to reach the necessary reaction temperatures.
Caption: Simplified catalytic cycle for the intramolecular Buchwald-Hartwig amination.
Strategy B: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation using a copper catalyst.[14] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols utilize catalytic amounts of soluble copper salts with ancillary ligands, allowing the reaction to proceed under significantly milder conditions.[15][16][17]
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) salts, such as CuI or Cu₂O, are most commonly used.[16] They are generally less expensive than palladium catalysts.
-
Ligand: The addition of a ligand is often crucial for achieving high yields and preventing catalyst deactivation. Simple, inexpensive ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) can dramatically improve reaction efficiency.
-
Base: A moderately strong base like K₂CO₃ or Cs₂CO₃ is typically sufficient. The choice of base can be critical and often requires optimization.
-
Solvent: Polar aprotic solvents like DMF or DMSO are common, as they help to solubilize the copper salts and reactants.
The Ullmann-type reaction is often considered a more cost-effective, albeit sometimes less general, alternative to the palladium-catalyzed approach.[11]
Experimental Protocols
Safety Precaution: These protocols involve hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is harmful if swallowed and may cause an allergic skin reaction.[8]
Protocol 3.1: Synthesis of N-(2-Bromo-4-cyanophenyl)formimidamide (Amidine Intermediate)
This protocol details the formation of a key amidine intermediate required for the subsequent cyclization step.
Materials:
-
This compound (1.0 eq)
-
Triethyl orthoformate (3.0 eq)
-
Formic acid (catalytic, ~0.1 eq)
-
Ethanol (solvent)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (e.g., 1.97 g, 10.0 mmol).
-
Add ethanol (20 mL), followed by triethyl orthoformate (e.g., 4.44 g, 30.0 mmol) and a catalytic amount of formic acid (e.g., 0.046 g, 0.1 mmol).
-
Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can often be used directly in the next step without further purification. If necessary, purify by recrystallization from an ethanol/water mixture.
Protocol 3.2: Palladium-Catalyzed Intramolecular Cyclization
This protocol describes the synthesis of 7-cyano-1H-benzimidazole using the Buchwald-Hartwig methodology.[12]
Materials:
-
N-(2-Bromo-4-cyanophenyl)formimidamide (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq, 1 mol%)
-
XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (0.02 eq, 2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 eq)
-
Anhydrous Toluene
Procedure:
-
Inert Atmosphere: This reaction is sensitive to air and moisture. All glassware should be oven-dried, and the reaction should be set up under an inert atmosphere (Nitrogen or Argon).
-
To a Schlenk flask, add Pd₂(dba)₃ (e.g., 9.2 mg, 0.01 mmol), XPhos (e.g., 9.5 mg, 0.02 mmol), and sodium tert-butoxide (e.g., 144 mg, 1.5 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the crude N-(2-Bromo-4-cyanophenyl)formimidamide (assuming 1.0 mmol scale from the previous step).
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 7-cyano-1H-benzimidazole.
Table of Expected Results & Variations
| Coupling Partner (Aldehyde for Amidine) | Catalyst System | Base | Temp (°C) | Time (h) | Approx. Yield |
| Formaldehyde (via orthoformate) | Pd₂(dba)₃ / XPhos | NaOt-Bu | 110 | 18 | 85-95% |
| Benzaldehyde | Pd(OAc)₂ / SPhos | K₂CO₃ | 120 | 24 | 70-85% |
| 4-Methoxybenzaldehyde | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | 110 | 20 | 75-90% |
Conclusion
This compound serves as an excellent and strategic precursor for the synthesis of a variety of substituted benzimidazoles. Modern metal-catalyzed C-N bond-forming reactions, particularly the intramolecular Buchwald-Hartwig amination, provide a reliable and high-yielding pathway to these valuable heterocyclic compounds.[10][12] The protocols and mechanistic rationale provided in this guide offer a solid foundation for researchers to explore the synthesis of novel benzimidazole derivatives for applications in drug discovery and materials science. Careful selection of the catalyst, ligand, base, and reaction conditions is paramount to achieving optimal results.
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Application Notes & Protocols: 4-Amino-3-bromobenzonitrile as a Versatile Building Block in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of a Trifunctional Scaffolding
In the landscape of modern medicinal chemistry, the efficiency of a synthetic campaign is often dictated by the strategic utility of its starting materials. 4-Amino-3-bromobenzonitrile, also known as 2-bromo-4-cyanoaniline, has emerged as a preeminent building block, particularly in the synthesis of targeted therapeutics like kinase inhibitors.[1] Its value lies in the orthogonal reactivity of its three distinct functional groups: a primary amine, a bromine atom, and a nitrile group. This trifunctional arrangement on a stable benzene core provides medicinal chemists with a powerful platform for sequential and site-selective modifications, enabling the rapid construction of complex molecular architectures.
This guide provides an in-depth exploration of this compound's chemical personality, its applications in drug discovery, and detailed, field-proven protocols for its most critical synthetic transformations.
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties and handling requirements is paramount for safe and successful experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₅BrN₂ | [1][2] |
| Molecular Weight | 197.03 g/mol | [2][3] |
| CAS Number | 50397-74-5 | [3] |
| Appearance | Pale yellow crystalline solid | [1] |
| Melting Point | 106-110 °C | [3][4] |
| Solubility | Soluble in methanol, ethanol, dichloromethane; Insoluble in water. |[1] |
Table 2: GHS Hazard Information and Handling Precautions
| Category | Information | Source |
|---|---|---|
| Pictograms | GHS07 (Exclamation Mark) | [3] |
| Signal Word | Warning | [3] |
| Hazard Statements | H302: Harmful if swallowed. H317: May cause an allergic skin reaction. | [2][3] |
| Precautionary Statements | P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection. | [2][4] |
| Storage | Store locked up in a dry, cool, and well-ventilated place. Keep container tightly closed. |[4][5] |
The "Three-Point" Diversification System: A Synthetic Chemist's Blueprint
The synthetic power of this compound stems from the distinct chemical reactivity of its three functional groups, which can be addressed selectively to build molecular complexity in a controlled manner.
-
The Bromo Group (Position 3): This is the primary linchpin for diversification via palladium-catalyzed cross-coupling reactions. It serves as an electrophilic handle for the introduction of a vast array of aryl, heteroaryl, or alkyl groups, most commonly through Suzuki-Miyaura coupling.
-
The Amino Group (Position 4): This nucleophilic site is crucial for constructing fused heterocyclic systems, a common feature in kinase inhibitors. It can react with appropriate partners to form pyrimidine, pyrazole, or other key rings. It can also be acylated to introduce amide-based linkers.
-
The Cyano Group (Position 1): More than just a synthetic placeholder, the nitrile group is a valuable pharmacophore. It is metabolically robust and often acts as a potent hydrogen bond acceptor, capable of forming critical interactions within a target protein's active site.[6]
Core Application: A Cornerstone in Kinase Inhibitor Synthesis
Protein kinases are critical targets in oncology, and small molecule inhibitors have revolutionized cancer treatment. This compound is a key starting material for several blockbuster kinase inhibitors.
Case Study: Ibrutinib (Imbruvica®), a Bruton's Tyrosine Kinase (BTK) Inhibitor
Ibrutinib is an oral medication used to treat B-cell cancers like mantle cell lymphoma and chronic lymphocytic leukemia.[7][8] Its core structure, a 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine, is constructed using this compound as a foundational piece. The synthesis involves an initial Suzuki coupling to install the phenoxyphenyl moiety at the 3-position, followed by elaboration of the amino and cyano groups to build the fused pyrazolopyrimidine ring system.[7][9]
Key Synthetic Protocols & Methodologies
The following protocols are generalized from established literature procedures and represent the most critical and widely used transformations of this compound.[10][11][12]
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
Objective: To synthesize 4-amino-3-arylbenzonitriles, the foundational step for many kinase inhibitor scaffolds.
Causality & Rationale: The Suzuki-Miyaura reaction is the method of choice for forming the C(sp²)-C(sp²) bond at the 3-position due to its exceptional functional group tolerance (protecting the amine is often unnecessary), mild reaction conditions, and the commercial availability of a vast library of boronic acids.[10][11] The choice of a palladium(0) catalyst, a suitable phosphine ligand, a base, and an aqueous/organic solvent system is critical for driving the catalytic cycle efficiently.[11]
Materials & Equipment:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v), or Toluene/Ethanol/Water
-
Schlenk flask or round-bottom flask with reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and heating plate
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent catalyst degradation.
-
Solvent & Catalyst Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe. Finally, add the palladium catalyst [Pd(PPh₃)₄] (3 mol%) to the mixture.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer sequentially with water and then with a saturated brine solution to remove inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure 4-amino-3-arylbenzonitrile product.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
Objective: To synthesize 4-amino-3-(N-substituted)benzonitriles, providing access to scaffolds with a C-N linkage at the 3-position.
Causality & Rationale: The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation that is otherwise challenging to achieve on aryl halides.[12][13] The reaction relies on a palladium catalyst, a specialized phosphine ligand (often a sterically hindered biarylphosphine), and a strong, non-nucleophilic base (like sodium tert-butoxide) to facilitate the catalytic cycle.[14] This cycle involves oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[13][14]
Step-by-Step Methodology (General):
-
Catalyst Pre-formation/Setup: In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos, SPhos), and the base (e.g., NaOtBu) to a dry reaction vessel.
-
Reagent Addition: Add this compound and the desired primary or secondary amine, followed by an anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Reaction Execution: Seal the vessel and heat the mixture (typically 80-110 °C) with stirring. Monitor the reaction by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction, quench carefully (e.g., with aqueous NH₄Cl), and perform a standard aqueous workup and extraction as described in the Suzuki protocol. Purify the crude product via column chromatography.
Conclusion
This compound is far more than a simple chemical intermediate; it is a strategically designed building block that offers a reliable and versatile entry point into complex molecular scaffolds. Its three distinct points of reactivity allow for a modular approach to synthesis, enabling the systematic exploration of chemical space around a privileged core. The robust and scalable protocols associated with its functionalization, particularly the Suzuki-Miyaura coupling, have cemented its role as an indispensable tool for researchers, scientists, and drug development professionals dedicated to the discovery of next-generation therapeutics, especially in the vital field of kinase inhibition.
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Application of 4-Amino-3-bromobenzonitrile in Agrochemical Synthesis: A Review of its Potential
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Versatile Scaffolding of 4-Amino-3-bromobenzonitrile
This compound is a substituted aromatic nitrile that holds potential as a versatile intermediate in the synthesis of complex organic molecules, including those with applications in the agrochemical sector.[1] Its structure, featuring an amino group, a bromine atom, and a nitrile functionality, presents multiple reactive sites for the construction of diverse molecular architectures. The amino group can act as a nucleophile or be transformed into a variety of other functional groups. The bromine atom is a classic leaving group for cross-coupling reactions, and the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or be reduced to an amine. This inherent reactivity makes it a molecule of interest for the synthesis of novel active ingredients in crop protection.
While the potential for this compound in agrochemical synthesis is recognized, detailed and publicly available experimental protocols for its direct application are not extensively documented in the readily accessible scientific literature. It is, however, cited as a key intermediate in the synthesis of at least one significant herbicide, Clodinafop-propargyl.[1]
Application in Herbicide Synthesis: The Case of Clodinafop-propargyl
This compound is identified as a starting material in the synthesis of the aryloxyphenoxypropionate herbicide, Clodinafop-propargyl.[1] This class of herbicides is crucial for the post-emergence control of grass weeds in various broadleaf crops.
While a specific and detailed protocol for the synthesis of Clodinafop-propargyl commencing from this compound is not available in the provided search results, the general synthetic pathway for this herbicide involves the coupling of a substituted pyridinoxy-phenol with a chiral propionate moiety. It is plausible that this compound would be chemically modified in several steps to construct the necessary pyridinoxy-phenol intermediate.
A generalized synthetic workflow for aryloxyphenoxypropionate herbicides is presented below. This diagram illustrates the key bond formations and does not represent a direct reaction from this compound, but rather a conceptual pathway.
Conceptual pathway for aryloxyphenoxypropionate herbicide synthesis.
Broader Potential in Agrochemicals
The structural motifs present in this compound suggest its potential utility in the synthesis of other classes of agrochemicals beyond aryloxyphenoxypropionate herbicides. For instance, aminobenzonitrile derivatives are key components in the synthesis of certain fungicides and insecticides.
-
Fungicides: Substituted aminobenzonitriles can serve as precursors for the synthesis of various heterocyclic compounds with fungicidal activity, such as pyrimidine derivatives.
-
Insecticides: The neonicotinoid class of insecticides, for example, often incorporates a substituted pyridine or thiazole ring, which could potentially be synthesized from precursors derived from aminobenzonitriles.
Future Research Directions
The lack of detailed, publicly available protocols for the direct application of this compound in agrochemical synthesis highlights an area for potential research and development. Elucidating efficient and scalable synthetic routes from this intermediate to valuable agrochemical targets could be of significant interest to the industry. Further investigation into the reactivity of this molecule and its utility in the synthesis of novel active ingredients is warranted.
Conclusion
References
[1] this compound: Properties, Synthesis, and Applications. (URL not available)
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Application Notes and Protocols: Synthesis of Novel Push-Pull Fluorescent Dyes Utilizing 4-Amino-3-bromobenzonitrile
Introduction
In the dynamic fields of cellular biology, drug discovery, and materials science, fluorescent dyes are indispensable tools for visualizing and quantifying biological processes and material properties.[1] The rational design of fluorophores with tailored photophysical characteristics, such as high quantum yield, large Stokes shift, and sensitivity to the local environment (solvatochromism), is a key objective for researchers. 4-Amino-3-bromobenzonitrile has emerged as a valuable and versatile building block in the synthesis of advanced fluorescent dyes.[2] Its intrinsic "push-pull" electronic nature, arising from the electron-donating amino group and the electron-withdrawing nitrile group, provides a foundational scaffold for creating dyes with significant intramolecular charge transfer (ICT) character.[3] The presence of a bromine atom at the 3-position offers a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of various aryl and alkynyl substituents to extend the π-conjugated system and fine-tune the dye's optical properties.[4][5][6]
This comprehensive guide provides detailed protocols and technical insights for the synthesis of novel fluorescent dyes using this compound as a key precursor. We will explore the underlying chemical principles, provide step-by-step synthetic procedures for Suzuki-Miyaura and Sonogashira couplings, discuss the characterization of the resulting dyes, and highlight their potential applications in bioimaging.
Chemical Principles: The "Push-Pull" Architecture
The design of fluorescent dyes derived from this compound is rooted in the "push-pull" concept, which is a cornerstone of modern chromophore engineering. This design strategy involves connecting an electron-donating group (the "push") and an electron-accepting group (the "pull") through a π-conjugated bridge.
In the case of this compound, the amino group (-NH₂) serves as the electron donor, while the nitrile group (-C≡N) acts as the electron acceptor. Upon photoexcitation, an intramolecular charge transfer (ICT) occurs from the donor to the acceptor, leading to a highly polarized excited state. This ICT is responsible for the molecule's fluorescence and its sensitivity to the surrounding environment. Dyes with a pronounced ICT character often exhibit solvatochromism, where their emission color changes with the polarity of the solvent.[3][7]
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for extending the π-conjugated system of the this compound core.[4][8] By introducing aryl or alkynyl groups at the 3-position, the distance over which the charge transfer occurs is increased, which typically results in a bathochromic (red) shift in both the absorption and emission spectra. This modular approach allows for the rational tuning of the dye's photophysical properties to suit specific applications.
Synthesis of Fluorescent Dyes from this compound
The bromine atom in this compound provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. Below, we provide detailed protocols for two of the most powerful and widely used methods: the Suzuki-Miyaura coupling and the Sonogashira coupling.
Protocol 1: Synthesis of a Biaryl Push-Pull Dye via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[4] In this protocol, we will couple this compound with an electron-rich arylboronic acid to create a biaryl fluorescent dye.
Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed toluene (5 mL) and deionized water (1 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl fluorescent dye.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which can deactivate it. Therefore, removing oxygen from the reaction vessel is crucial for achieving high yields.[4]
-
Base: The base (K₂CO₃) is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle, where the aryl group is transferred from the boronic acid to the palladium catalyst.[4]
-
Solvent System: A biphasic solvent system like toluene/water is often used to dissolve both the organic starting materials and the inorganic base.
Protocol 2: Synthesis of an Arylalkynyl Push-Pull Dye via Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide.[8] This reaction is particularly useful for creating extended, linear π-conjugated systems.
Reaction Scheme:
Caption: General scheme of the Sonogashira coupling reaction.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a degassed solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in anhydrous THF (10 mL) in a Schlenk flask, add Bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), copper(I) iodide (0.04 mmol), and triethylamine (2.0 mmol) under an inert atmosphere.
-
Reaction: Stir the reaction mixture at 65 °C for 6 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, remove the solvent in vacuo. Partition the residue between ethyl acetate (20 mL) and water (15 mL).
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing and Drying: Combine the organic layers, wash with saturated aqueous NH₄Cl and brine, then dry over anhydrous Na₂SO₄.
-
Concentration and Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the arylalkynyl fluorescent dye.[9]
Causality Behind Experimental Choices:
-
Copper(I) Co-catalyst: In the traditional Sonogashira reaction, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[8]
-
Amine Base: The amine base, typically triethylamine, serves both as a solvent and to neutralize the hydrogen halide formed during the reaction.[10]
-
Anhydrous Conditions: Moisture can interfere with the catalytic cycle, so using an anhydrous solvent is recommended for optimal results.
Characterization and Data Presentation
The synthesized fluorescent dyes should be thoroughly characterized to confirm their structure and evaluate their photophysical properties.
Structural Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and purity of the synthesized compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Photophysical Characterization:
-
UV-Visible Absorption Spectroscopy: To determine the maximum absorption wavelength (λ_abs).
-
Fluorescence Spectroscopy: To determine the maximum emission wavelength (λ_em) and to measure the fluorescence quantum yield (Φ_F). The quantum yield is a measure of the efficiency of the fluorescence process and is a critical parameter for any fluorescent dye.
-
Solvatochromism Studies: To assess the sensitivity of the dye's emission to the polarity of its environment by measuring the emission spectra in a range of solvents with varying polarities.
Representative Photophysical Data of Push-Pull Dyes
The following table presents typical photophysical data for push-pull dyes with structures analogous to those that can be synthesized from this compound.
| Dye Architecture | Representative λ_abs (nm) | Representative λ_em (nm) | Stokes Shift (nm) | Representative Φ_F | Reference |
| Biaryl (D-π-A) | 380 - 450 | 480 - 580 | 100 - 130 | 0.4 - 0.8 | [1] |
| Arylalkynyl (D-π-A) | 400 - 480 | 500 - 620 | 100 - 140 | 0.3 - 0.7 | [11] |
Applications in Bioimaging
Fluorescent dyes synthesized from this compound, with their inherent push-pull characteristics, are excellent candidates for use as fluorescent probes in biological imaging.[2] Their potential applications include:
-
Cellular Imaging: The solvatochromic properties of these dyes can be exploited to visualize cellular structures with different polarities, such as cell membranes and lipid droplets.
-
Environmental Sensing: Dyes that exhibit changes in their fluorescence intensity or wavelength in response to specific analytes (e.g., ions, reactive oxygen species) can be developed as targeted sensors.
-
Bioconjugation: The core structure can be further functionalized with reactive groups to enable covalent attachment to biomolecules like proteins or nucleic acids, allowing for specific labeling and tracking within living cells.[11]
Experimental Workflow for Cellular Imaging
Caption: A typical workflow for utilizing a newly synthesized dye in cellular imaging.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of novel push-pull fluorescent dyes. The strategic use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, allows for the rational design and construction of fluorophores with tunable photophysical properties. The detailed protocols and scientific principles outlined in this guide provide a solid foundation for researchers to explore the synthesis and application of these promising fluorescent dyes in a variety of scientific disciplines, from materials science to cutting-edge bioimaging.
References
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- BenchChem. Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid.
- RSC Publishing. Versatile naphthalimide tetrazines for fluorogenic bioorthogonal labelling. 2021-07-05.
- ResearchGate. Carbonylative Suzuki–Miyaura coupling reactions of 4‐bromobenzonitrile....
- ResearchGate.
- ResearchGate. Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and....
- NIH. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
- BenchChem.
- Organic Chemistry Portal. Sonogashira Coupling.
- PubMed. The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne.
- Organic Chemistry Portal. Sonogashira Coupling.
- Oriental Journal of Chemistry. New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde.
- PMC. Solvatochromism as a new tool to distinguish structurally similar compounds.
- Semantic Scholar. Synthesis and property of solvatochromic fluorophore based on D-pi-A molecular system: 2-[[3-cyano-4-(N-ethyl-N-(2-hydroxyethyl)amino)styryl]-5,5-dimethylfuran-2(5H)-ylidene]malononitrile dye.
- International Journal of New Chemistry. PDF 1014.01 K. 2024-12-07.
- NIH.
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- ResearchGate. (PDF) Push–pull fluorophores based on NHS esters of bithiophene for labelling of biomolecules containing primary amines.
- PubMed. Fluorescence labeling method for aryl halides with 4-(4,5-diphenyl-1H-imidazol-2-yl)phenylboronic acid based on Suzuki coupling reaction.
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- pH Scientific. 4-Amino-2-bromobenzonitrile.
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Application Note: Selective Conversion of 4-Amino-3-bromobenzonitrile to 4-Amino-3-bromobenzamide
Abstract
This application note provides a comprehensive technical guide for the selective conversion of the nitrile group in 4-Amino-3-bromobenzonitrile to a primary amide, yielding 4-Amino-3-bromobenzamide. The amide functional group is a cornerstone in medicinal chemistry and drug development, making its efficient synthesis critical. However, the hydrolysis of nitriles in multi-functionalized aromatic systems presents a significant challenge, primarily the risk of over-hydrolysis to the carboxylic acid and potential side reactions involving other sensitive groups. This guide details three distinct protocols, with a primary recommendation for the Radziszewski-type reaction due to its mild conditions and high chemoselectivity. Alternative methods, including metal-catalyzed hydration and controlled alkaline hydrolysis, are also presented with detailed procedural steps, comparative analysis, and troubleshooting advice to equip researchers with a robust toolkit for this transformation.
Introduction
The amide bond is one of the most prevalent functional groups in pharmaceuticals, estimated to be present in over 25% of all commercial drugs.[1] Its unique structural and electronic properties contribute to molecular stability, hydrogen bonding capacity, and conformational rigidity, which are essential for molecular recognition and biological activity. The conversion of nitriles to amides is a fundamental, atom-economical transformation for accessing this critical functional group.[2][3]
The substrate of interest, this compound, contains three distinct functional moieties: a nucleophilic amino group, a bromo substituent, and an electrophilic nitrile. The primary challenge in converting the nitrile to an amide is to achieve this transformation with high chemoselectivity, leaving the amino and bromo groups intact and, crucially, preventing the subsequent hydrolysis of the desired amide product to the corresponding carboxylic acid.[4][5] Traditional acid or base-catalyzed hydrolysis methods often require harsh conditions (e.g., high temperatures and extreme pH), which can lead to a mixture of products and decomposition of the starting material.[6][7]
This guide provides an in-depth exploration of methodologies optimized for selectivity. We will focus on the Radziszewski reaction, a mild oxidative hydrolysis, as the premier method. Additionally, we will discuss modern transition-metal-catalyzed hydration and a carefully controlled classical basic hydrolysis, offering a spectrum of options for researchers in drug development and synthetic chemistry.
Chemical Principles and Method Selection
The selective hydration of this compound is governed by the careful choice of reagents and conditions to favor the formation of the amide intermediate over the carboxylic acid.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, significantly increasing the electrophilicity of the nitrile carbon and allowing attack by a weak nucleophile like water.[8][9] However, the amide product is also susceptible to hydrolysis under these conditions, often leading to the carboxylic acid as the major product.[4][6] Furthermore, the presence of the basic amino group on the aromatic ring would lead to its protonation, complicating the reaction.
-
Base-Catalyzed Hydrolysis: In basic media, a strong nucleophile (e.g., hydroxide) directly attacks the nitrile carbon.[10][11] While this can produce the amide, the reaction often requires heat, which also promotes the hydrolysis of the amide to the carboxylate salt.[12] Stopping the reaction precisely at the amide stage can be difficult, resulting in reduced yields.[5][13]
-
The Radziszewski Reaction: This method utilizes alkaline hydrogen peroxide and offers a distinct mechanistic pathway that is highly favorable for amide synthesis.[1] The rate-determining step is the nucleophilic attack of the hydroperoxide anion (HOO⁻), a potent alpha-effect nucleophile, on the nitrile carbon.[1][14] This reaction is typically conducted under mild temperature conditions (40-50°C), which minimizes the risk of over-hydrolysis of the resulting amide, making it an ideal choice for sensitive substrates.[1][15]
-
Transition Metal-Catalyzed Hydration: This modern approach represents a highly efficient and atom-economical route to amides.[2] Catalysts based on ruthenium, platinum, and other metals can activate the nitrile or water under neutral and mild conditions, demonstrating excellent functional group tolerance.[2][16][17] These methods are particularly valuable in late-stage synthesis where preserving molecular complexity is paramount.
Based on this analysis, the Radziszewski-type reaction is presented as the primary protocol due to its operational simplicity, mild conditions, and high expected selectivity for this specific substrate.
Experimental Protocols
Protocol 1: Radziszewski-Type Conversion using Alkaline Hydrogen Peroxide (Recommended)
This protocol leverages the mild and selective nature of the Radziszewski reaction to favor the formation of the amide while minimizing by-products.
Principle: The nitrile is treated with hydrogen peroxide in a basic medium. The hydroperoxide anion acts as the key nucleophile, converting the nitrile to the primary amide with minimal further hydrolysis.[1]
Materials and Reagents
| Reagent | Formula | M.W. | Amount | Moles (mmol) |
|---|---|---|---|---|
| This compound | C₇H₅BrN₂ | 197.03 | 1.0 g | 5.08 |
| Acetone | C₃H₆O | 58.08 | 30 mL | - |
| Sodium Hydroxide (1 M aq.) | NaOH | 40.00 | ~5 mL | ~5.0 |
| Hydrogen Peroxide (30% w/w) | H₂O₂ | 34.01 | 3.0 mL | ~29.4 |
| Deionized Water | H₂O | 18.02 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Brine (Saturated NaCl aq.) | NaCl | 58.44 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 5.08 mmol) in acetone (30 mL).
-
To this stirring solution, add 1 M sodium hydroxide solution (~5 mL) until the pH of the mixture is approximately 9-10 (check with pH paper).
-
Place the flask in a water bath maintained at room temperature.
-
Reagent Addition: Add 30% hydrogen peroxide (3.0 mL) dropwise to the stirring solution over a period of 15 minutes. An exotherm may be observed; maintain the internal temperature below 40°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The starting material will have a higher Rf value than the more polar amide product.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing deionized water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 40 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often obtained as a solid. Recrystallization from an ethanol/water mixture is typically effective for purification.[18] Dissolve the crude solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.
Safety Precautions:
-
Hydrogen peroxide (30%) is a strong oxidizer. Avoid contact with skin and eyes and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Perform the reaction in a well-ventilated fume hood.
Protocol 2: Ruthenium-Catalyzed Hydration (Alternative High-Selectivity Method)
This protocol utilizes a transition-metal catalyst for a highly selective, atom-economical hydration under neutral conditions.
Principle: A ruthenium catalyst activates the nitrile group, facilitating the addition of water to form the amide. The neutral and mild conditions are compatible with a wide range of functional groups.[2]
Materials and Reagents
| Reagent | Formula | M.W. | Amount | Moles |
|---|---|---|---|---|
| This compound | C₇H₅BrN₂ | 197.03 | 1.0 g | 5.08 mmol |
| [RuCl₂(p-cymene)]₂ | C₂₀H₂₈Cl₄Ru₂ | 612.39 | 31 mg | 0.05 mmol (1 mol%) |
| Degassed Deionized Water | H₂O | 18.02 | 20 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 g, 5.08 mmol) and the ruthenium catalyst ([RuCl₂(p-cymene)]₂, 31 mg, 0.05 mmol).
-
Add degassed deionized water (20 mL).
-
Reaction: Seal the flask and heat the mixture in an oil bath at 80-100°C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or HPLC.
-
Work-up: After cooling to room temperature, extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization as described in Protocol 1.
Protocol 3: Controlled Basic Hydrolysis
This protocol represents a classical approach. Success hinges on careful control of temperature and reaction time to prevent over-hydrolysis to the carboxylic acid.
Principle: The nitrile is hydrolyzed by aqueous hydroxide. By using moderate temperatures and carefully monitoring the reaction, the hydrolysis can be stopped at the amide stage before significant conversion to the carboxylic acid occurs.[6][19]
Materials and Reagents
| Reagent | Formula | M.W. | Amount | Moles (mmol) |
|---|---|---|---|---|
| This compound | C₇H₅BrN₂ | 197.03 | 1.0 g | 5.08 |
| Potassium Hydroxide | KOH | 56.11 | 0.57 g | 10.16 |
| Ethanol | C₂H₅OH | 46.07 | 20 mL | - |
| Deionized Water | H₂O | 18.02 | 5 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask with a reflux condenser, suspend this compound (1.0 g, 5.08 mmol) in ethanol (20 mL).
-
Add a solution of potassium hydroxide (0.57 g, 10.16 mmol) in water (5 mL).
-
Reaction: Heat the mixture to a gentle reflux (approx. 60-70°C) for 1-3 hours. This step is critical; monitor the disappearance of the starting material by TLC every 30 minutes. Prolonged heating will increase the formation of the carboxylic acid by-product.[12][19]
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature and neutralize the mixture carefully with 1 M HCl to a pH of 7-8.
-
Remove the ethanol under reduced pressure.
-
The product may precipitate from the remaining aqueous solution. If not, extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purification: Purify by recrystallization.[18]
Reaction Monitoring and Product Characterization
A systematic workflow is essential for ensuring successful synthesis and validation of the final product.
Caption: Experimental workflow for amide synthesis.
-
Thin Layer Chromatography (TLC): An indispensable tool for monitoring the reaction. The amide product (4-Amino-3-bromobenzamide) is significantly more polar than the starting nitrile and will exhibit a lower Rf value. The carboxylic acid by-product is even more polar and will typically remain at the baseline in common solvent systems like ethyl acetate/hexane.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure. In ¹H NMR, the appearance of two broad singlets corresponding to the -CONH₂ protons is a key indicator of success.
-
Infrared (IR) Spectroscopy: The conversion is characterized by the disappearance of the sharp nitrile (C≡N) stretch (around 2220-2260 cm⁻¹) and the appearance of a strong carbonyl (C=O) stretch (around 1650-1690 cm⁻¹) and N-H stretches (around 3200-3400 cm⁻¹).
-
Mass Spectrometry (MS): Confirms the molecular weight of the product, 4-Amino-3-bromobenzamide (M.W. 215.06 g/mol ), corresponding to the addition of a molecule of water to the starting material.
Comparative Analysis and Troubleshooting
Table 1: Comparison of Synthesis Protocols
| Feature | Protocol 1 (Radziszewski) | Protocol 2 (Ru-Catalyzed) | Protocol 3 (Basic Hydrolysis) |
|---|---|---|---|
| Conditions | Mild (RT - 40°C), basic pH | Neutral, heated (80-100°C) | Moderate heat (60-70°C), basic |
| Key Reagents | H₂O₂, NaOH/KOH | [RuCl₂(p-cymene)]₂ | KOH/NaOH |
| Selectivity | Excellent | Excellent | Moderate to Good |
| Primary Risk | Incomplete reaction | Catalyst cost/sensitivity | Over-hydrolysis to carboxylic acid |
| Pros | High selectivity, simple setup | Atom-economical, high functional group tolerance | Inexpensive, common reagents |
| Cons | H₂O₂ is a strong oxidizer | Requires inert atmosphere, catalyst cost | Difficult to control, risk of by-product |
Troubleshooting Guide
-
Problem: Low or no conversion of starting material.
-
Possible Cause (Protocol 1): Decomposed H₂O₂ or insufficient base.
-
Solution: Use a fresh bottle of H₂O₂. Ensure the pH is in the 9-10 range before and during the addition.
-
Possible Cause (Protocol 2): Inactive catalyst.
-
Solution: Ensure the reaction is run under a properly inert atmosphere.
-
-
Problem: Significant amount of 4-Amino-3-bromobenzoic acid is formed.
-
Possible Cause (Protocol 3): Reaction time was too long or the temperature was too high.
-
Solution: Repeat the reaction and monitor by TLC more frequently, quenching the reaction as soon as the starting nitrile is consumed. Reduce the reflux temperature.
-
-
Problem: Product is difficult to purify/oily crude.
-
Possible Cause: Presence of multiple by-products.
-
Solution: Attempt purification via column chromatography with a polar solvent system (e.g., dichloromethane/methanol). Ensure the work-up neutralization step was performed correctly.
-
Conclusion
The selective conversion of this compound to 4-Amino-3-bromobenzamide is a critical transformation for synthesizing valuable pharmaceutical intermediates. While several methods exist, the Radziszewski-type reaction (Protocol 1) stands out as the most reliable and selective method for this particular substrate. Its mild conditions, operational simplicity, and high chemoselectivity effectively mitigate the primary challenge of over-hydrolysis. For projects where atom economy and modern catalytic methods are prioritized, transition-metal-catalyzed hydration offers an excellent, albeit more resource-intensive, alternative. By understanding the principles behind each method and following the detailed protocols and troubleshooting guides provided, researchers can confidently and efficiently synthesize the target amide in high yield and purity.
References
- Asano, Y. (n.d.). Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Thieme Chemistry.
- LibreTexts. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- Organic Syntheses. (2024).
- CHIMIA. (1997).
- Martínková, L., & Křen, V. (1996). Microbial hydrolysis of organic nitriles and amides. PubMed.
- Debabov, V. G., & Yanenko, A. S. (2016). Biocatalytic hydrolysis of nitriles.
- Fiorani, G., et al. (2018).
- Cadierno, V., & Francos, J. (2017). Metal-Catalyzed Nitrile Hydration Reactions: The Specific Contribution of Ruthenium.
- OpenStax. (2023). 20.7 Chemistry of Nitriles.
- Kamte, R., et al. (2025). Nitrile hydration and α-deuteration of amides catalyzed by a PCNHCP Mn(I) pincer complex. RSC Publishing.
- Demchenko, A. M., et al. (2021). Radziszewski-Type Oxidation of 3,5-di(α-cyanostyryl)-1,2,4-thiadiazoles. MDPI.
- Ma, X., et al. (2023). Mo(VI)-catalyzed conversion of nitriles to amides with hydrogen peroxide in ethanol.
- Parkins, A.W. (1996). Catalytic Hydration of Nitriles to Amides. Ingenta Connect.
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
- The Organic Chemistry Tutor. (2020).
- Clark, J. (n.d.). hydrolysis of nitriles. Chemguide.
- McIsaac Jr., J. E., et al. (1972). Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. The Journal of Organic Chemistry. [Link]
- Edelmann, F. T. (2020). What is the best technique for amide purification?.
- Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid.
- The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube.
- Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps.
- Chemistry Steps. (n.d.). Converting Nitriles to Amides.
- Sabatini, J. J., et al. (2011). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC.
- McMaster, L., & Noller, C. R. (1934). The Formation of Amides from Nitriles by the Action of Hydrogen Peroxide. Zenodo.
- Organic Synthesis. (n.d.). Hydrolysis of Nitriles.
- Sabatini, J. J., et al. (2011). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- BenchChem. (2025). By-product formation in the synthesis of 4-Amino-3-bromobenzoic acid.
- Chemistry Steps. (n.d.). Reactions of Nitriles.
- WIPO Patentscope. (2015).
- Kabalka, G. W., et al. (1990).
- Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?.
- Organic Chemistry Data. (n.d.). Nitrile to Amide - Common Conditions.
- Semantic Scholar. (n.d.). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media.
- International Journal of Pharmaceutical Sciences and Research. (2017). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES.
- ResearchGate. (2016). Swift and efficient sono-hydrolysis of nitriles to carboxylic acids under basic condition: Role of the oxide anion radical in the hydrolysis mechanism.
- Leah4sci. (2021). Hydrolysis of Nitriles. YouTube.
- ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide....
- Organic Chemistry Portal. (n.d.).
- Google Patents. (n.d.). US5449808A - Method for converting amides to nitriles and nitriles to amides.
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Application Note: Chemoselective Reduction of the Nitrile Moiety in 4-Amino-3-bromobenzonitrile
Abstract: This document provides a comprehensive technical guide for the chemoselective reduction of the nitrile group in 4-Amino-3-bromobenzonitrile to synthesize (4-Amino-3-bromophenyl)methanamine. This transformation is critical as the starting material is a key intermediate in the synthesis of various pharmaceuticals, including the anti-cancer drug Erlotinib[1]. The primary challenge lies in selectively reducing the nitrile functionality without affecting the existing primary amino group or causing reductive cleavage of the carbon-bromine bond. This guide explores several viable reduction methodologies, explains the chemical principles and mechanistic rationale behind reagent selection, and provides detailed, field-proven protocols for researchers in organic synthesis and drug development.
Introduction and Strategic Considerations
The conversion of this compound to (4-Amino-3-bromophenyl)methanamine introduces a benzylic primary amine, a versatile functional handle for further molecular elaboration. The success of this synthesis hinges on chemoselectivity. The molecule presents three key functional groups: the target nitrile, an aromatic amine, and an aryl bromide.
-
Nitrile Group (-C≡N): The target for reduction. It is relatively unreactive and requires potent reducing agents.
-
Amino Group (-NH₂): A basic and nucleophilic group that can react with certain reagents or coordinate to metal catalysts.
-
Bromo Group (-Br): Susceptible to reductive dehalogenation, particularly during catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or under harsh conditions.
Therefore, the choice of reducing agent and reaction conditions is paramount to achieving a high yield of the desired product while preserving the other functionalities.
Caption: General scheme for the reduction of this compound.
Comparative Analysis of Reduction Methodologies
Several classes of reducing agents can be employed for nitrile reduction. The optimal choice depends on factors such as available equipment, safety protocols, scale, and desired purity profile.[2]
| Methodology | Reagent & Conditions | Chemoselectivity Profile | Key Advantages | Safety & Disadvantages |
| Metal Hydride Reduction | 1. LiAlH₄ in anhydrous THF, 0°C to reflux2. Aqueous workup | Good. Generally preserves aryl halides. The amino group is acidic and will consume one equivalent of hydride. | High reactivity, often providing excellent yields and complete conversion.[3] | Highly Pyrophoric. LiAlH₄ reacts violently with water. Requires stringent anhydrous conditions and careful quenching.[4] |
| Borane Reduction | 1. BH₃·THF or BH₃·SMe₂ in THF2. Acidic workup (e.g., HCl) | Excellent. Highly chemoselective for the nitrile group over aryl halides and many other functional groups.[5][6] | Milder and safer to handle than LiAlH₄. Excellent functional group tolerance.[7] | Borane reagents are moisture-sensitive. BH₃·SMe₂ has a strong, unpleasant odor. Reaction may require heating. |
| Catalytic Hydrogenation | H₂ gas (balloon or high pressure) with Raney® Nickel or Raney® Cobalt catalyst in an alcoholic solvent (e.g., MeOH, EtOH) with NH₃. | Variable. High risk of de-bromination, especially with Pd or Pt catalysts. Raney Cobalt is often more selective than Raney Nickel for preserving halides.[8] | "Green" chemistry (H₂ is the only reagent). Scalable for industrial applications. Avoids pyrophoric reagents. | Requires specialized hydrogenation equipment. Catalyst can be pyrophoric. Selectivity is highly dependent on catalyst, solvent, and additives.[9] |
Workflow for Method Selection
The choice of protocol is a critical decision point in the experimental design. The following workflow provides a logic-based approach to selecting the most appropriate method.
Sources
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- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
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- 6. B–N/B–H Transborylation: borane-catalysed nitrile hydroboration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Side Products in the Bromination of 4-Aminobenzonitrile
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the electrophilic bromination of 4-aminobenzonitrile. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the bromination of 4-aminobenzonitrile, providing a foundational understanding of the reaction's intricacies.
Q1: What is the expected major product for the mono-bromination of 4-aminobenzonitrile?
The expected major product is 3-bromo-4-aminobenzonitrile . The regioselectivity of this electrophilic aromatic substitution is dictated by the directing effects of the substituents on the aromatic ring. The amino (-NH₂) group is a powerful activating group and is ortho, para-directing. The nitrile (-CN) group is a deactivating group and is meta-directing. The activating ortho, para-directing effect of the amino group is overwhelmingly dominant, directing the incoming electrophile (Br⁺) to the positions ortho to it. Since the para position is already occupied by the nitrile group, substitution occurs at one of the equivalent ortho positions (C3 or C5).
Q2: Why is over-bromination such a common and significant issue with this substrate?
Over-bromination is the primary challenge due to the potent activating nature of the amino group. The lone pair of electrons on the nitrogen atom strongly donates electron density into the benzene ring through resonance, making the ring highly nucleophilic and extremely reactive towards electrophiles like bromine.[1][2] Once the first bromine atom is attached at the C3 position, the ring remains highly activated, often leading to a rapid second substitution at the other ortho position (C5) to yield 3,5-dibromo-4-aminobenzonitrile .[2][3] Controlling the reaction to stop at the mono-substituted stage can be difficult, especially with highly reactive brominating agents like bromine water.[4]
Q3: Besides 3,5-dibromo-4-aminobenzonitrile, are other side products possible?
While di-bromination is the most prevalent side reaction, other side products can form under specific conditions:
-
2,4,6-Tribromoaniline: Although less common for 4-aminobenzonitrile due to the C4 substitution, if the nitrile group were to be hydrolyzed or cleaved under harsh conditions, the resulting aniline could be susceptible to tri-bromination if a large excess of bromine is used.[1][3]
-
Hydrolysis Products: Under strongly acidic or basic conditions, particularly with prolonged heating, the nitrile group can hydrolyze.[5][6] This could lead to the formation of 4-amino-3-bromobenzamide or, with complete hydrolysis, 4-amino-3-bromobenzoic acid.[7][8][9] These are typically observed only if the reaction conditions deviate significantly from standard bromination protocols.
Q4: What is the role of glacial acetic acid as a solvent in this reaction?
Glacial acetic acid is a commonly used solvent for brominating anilines for several key reasons.[10][11] Firstly, it serves to polarize the Br-Br bond, facilitating the generation of the electrophilic Br⁺ species required for the reaction.[10][12][13] Secondly, it can protonate the highly basic amino group to a certain extent, forming the anilinium ion. This equilibrium slightly reduces the activation of the ring by the amino group, helping to temper the reaction's reactivity and decrease the likelihood of over-bromination compared to reactions in more polar, ionizing solvents like water.[13][14]
Part 2: Troubleshooting Guide for Side Product Formation
This guide provides solutions to common problems encountered during the bromination of 4-aminobenzonitrile.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Excessive Polybromination (High yield of 3,5-dibromo-4-aminobenzonitrile) | 1. Highly Reactive Brominating Agent: Elemental bromine (Br₂) is highly reactive with the activated ring. 2. Stoichiometry: More than one equivalent of the brominating agent was used. 3. Rapid Addition/High Local Concentration: Adding the bromine solution too quickly creates localized areas of high concentration, promoting multiple substitutions. 4. High Reaction Temperature: Elevated temperatures increase the reaction rate, making it difficult to control. | 1. Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is an excellent alternative that provides a slow, controlled release of Br⁺, significantly favoring mono-bromination.[15][16][17] 2. Control Stoichiometry: Use precisely 1.0 equivalent or slightly less (e.g., 0.95 eq) of the brominating agent relative to the 4-aminobenzonitrile. 3. Slow, Controlled Addition: Add the brominating agent dropwise as a dilute solution over an extended period. Maintain vigorous stirring to ensure rapid dispersion. 4. Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0-5 °C) to decrease the rate of the second bromination. |
| Formation of Unidentified Polar Impurities | 1. Nitrile Hydrolysis: The presence of water combined with acidic conditions (e.g., HBr byproduct) and/or elevated temperatures may have caused partial or full hydrolysis of the nitrile group.[5][6] 2. Substrate Degradation: The starting material or product may be unstable under the chosen reaction conditions, leading to decomposition. | 1. Use Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents to minimize water content. 2. Buffer the Reaction: Add a mild, non-nucleophilic base like sodium acetate to the reaction mixture. This will neutralize the HBr formed during the reaction, preventing a significant drop in pH.[18] 3. Keep Temperatures Low: Avoid heating the reaction unless absolutely necessary to drive it to completion. |
| Incomplete Reaction / Low Conversion | 1. Insufficiently Reactive Brominating Agent: The chosen conditions may be too mild for the substrate. 2. Deactivation of the Ring: If the reaction is run in a very strong acid, excessive protonation of the amino group can form the anilinium ion (-NH₃⁺), which is a strongly deactivating group, thus halting the reaction. | 1. Slightly Increase Temperature: If using a mild agent like NBS, a modest increase in temperature may be required after the initial addition. Monitor carefully by TLC. 2. Avoid Strong Acids: Do not use strong Lewis acids (e.g., FeBr₃), which are unnecessary for such an activated ring and can form a complex with the amino group, deactivating it.[4] Ensure the solvent system is not overly acidic. |
| Difficulty in Product Purification | 1. Similar Polarity of Products: The desired mono-bromo product and the di-bromo side product often have very similar polarities, making separation by column chromatography challenging. | 1. Optimize Chromatography: Use a shallow solvent gradient (e.g., starting with a low polarity eluent like 5% ethyl acetate in hexanes and slowly increasing the polarity) to improve separation. 2. Recrystallization: If a significant amount of a single side product is present, selective recrystallization may be possible. Experiment with different solvent systems (e.g., ethanol/water, toluene/hexanes).[19] |
Part 3: Reaction Mechanisms & Visual Workflows
Understanding the reaction mechanism is key to controlling its outcome. The amino group activates the ortho positions (C3/C5) via resonance, making them susceptible to electrophilic attack.
Caption: Reaction pathways for mono- and di-bromination.
The following workflow provides a logical sequence for troubleshooting common issues.
Caption: Troubleshooting workflow for the bromination reaction.
Part 4: Experimental Protocol
This protocol is optimized for the selective synthesis of 3-bromo-4-aminobenzonitrile, minimizing the formation of the di-brominated side product.
Objective: To synthesize 3-bromo-4-aminobenzonitrile via controlled electrophilic bromination.
Materials:
-
4-Aminobenzonitrile (1.0 eq)
-
N-Bromosuccinimide (NBS) (0.98 eq)
-
Glacial Acetic Acid (anhydrous)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Hexanes
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 4-aminobenzonitrile (1.0 eq) in anhydrous glacial acetic acid (approx. 10 mL per gram of starting material).
-
Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.
-
Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (0.98 eq) in glacial acetic acid. Transfer this solution to the dropping funnel.
-
Addition: Add the NBS solution dropwise to the cooled 4-aminobenzonitrile solution over a period of 30-60 minutes. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) until the starting material is consumed.
-
Quenching: Slowly pour the reaction mixture into a beaker containing ice-cold water. A precipitate should form.
-
Workup:
-
Add saturated aqueous sodium thiosulfate solution dropwise until the orange/yellow color of any excess bromine disappears.
-
Carefully neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%).
-
Combine the fractions containing the pure desired product and remove the solvent in vacuo to yield 3-bromo-4-aminobenzonitrile as a solid.
-
References
- Quora. (2016).
- YouTube. (2024). ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE |[Link]
- Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.[Link]
- Quora. (2019). Why is acetic acid used in the reaction of aniline and acetic anhydride?[Link]
- Homework.Study.com. (n.d.).
- Brainly.in. (2018).
- Chemistry Steps. (n.d.). Reactions of Aniline.[Link]
- Brainly.in. (2018).
- Khan Academy. (n.d.).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile.[Link]
- De Carolis, M., Protti, S., Fagnoni, M., & Albini, A. (2005). Convenient synthesis of electron-donating substituted benzonitriles by photolysis of phenyl halides and esters.[Link]
- ChemBK. (2024). 3-Bromo-4-Aminobenzonitrile.[Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). EP1107948A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile.
- TopSCHOLAR. (2019).
- Journal of the Chemical Society, Perkin Transactions 2. (1977). The acid-catalysed hydrolysis of benzonitrile.[Link]
- Patsnap. (n.d.).
- PubMed Central. (2015).
- Pearson. (n.d.).
- Google Patents. (n.d.). CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
- YouTube. (2016). Base Hydrolysis of Benzonitrile.[Link]
- Homework.Study.com. (n.d.). Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid.[Link]
- Google Patents. (n.d.). CN101759597B - Preparation method of 2-trifluoromethyl-4-aminobenzonitrile.
- Organic Chemistry Portal. (n.d.).
- ACS Publications. (2007). Oxidative Bromination of Activated Aromatic Compounds Using Aqueous Nitric Acid as an Oxidant.[Link]
- RSC Publishing. (2014). Monobromomalononitrile: an efficient regioselective mono brominating agent towards active methylene compounds and enamines under mild conditions.[Link]
- Google Patents. (n.d.). US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
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Technical Support Center: Synthesis of 4-Amino-3-bromobenzonitrile
Welcome to the technical support center for the synthesis of 4-Amino-3-bromobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial synthetic transformation. Here, we will delve into the nuances of the reaction, troubleshoot common issues, and provide detailed, field-proven protocols to enhance your yield and purity.
Introduction
This compound is a valuable intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.[1] Its synthesis, most commonly achieved through the direct electrophilic bromination of 4-aminobenzonitrile, can be challenging. The presence of the strongly activating amino group and the deactivating, meta-directing nitrile group on the same aromatic ring presents a unique regioselectivity challenge. This guide will provide a comprehensive overview of how to navigate these challenges and successfully synthesize the target molecule with improved yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most direct and frequently employed method is the electrophilic aromatic substitution (bromination) of 4-aminobenzonitrile. This approach is often preferred for its atom economy and fewer synthetic steps. However, controlling the regioselectivity and preventing over-bromination are critical for achieving a high yield of the desired product.
Q2: Why is regioselectivity a major challenge in this synthesis?
The starting material, 4-aminobenzonitrile, possesses two functional groups with opposing directing effects. The amino group (-NH₂) is a powerful activating group and is ortho-, para- directing. The nitrile group (-CN) is a deactivating group and is meta- directing. The desired product, this compound, requires bromination at the position ortho to the amino group and meta to the nitrile group. The strong activating effect of the amino group typically dominates, but careful control of reaction conditions is necessary to achieve the desired regioselectivity and prevent the formation of isomeric byproducts.[2]
Q3: What are the common byproducts in the bromination of 4-aminobenzonitrile?
Common byproducts include:
-
Dibrominated products: The highly activated ring is susceptible to over-bromination, leading to the formation of 4-amino-3,5-dibromobenzonitrile.
-
Isomeric monobrominated products: While the 3-bromo isomer is the major product, small amounts of the 2-bromo isomer can also be formed.
-
Degradation products: Harsh reaction conditions can lead to the degradation of the starting material or product.
Q4: Is it necessary to protect the amino group before bromination?
Protecting the amino group, for instance, by converting it to an acetamide, is a common strategy to moderate its activating effect and improve the selectivity of the bromination.[3] The acetyl group is less activating than the amino group, which helps to prevent over-bromination. The protecting group can then be removed in a subsequent step. While this adds steps to the synthesis, it can lead to a cleaner reaction and higher yield of the desired monobrominated product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Solutions & Rationale |
| Low Yield of Desired Product | 1. Over-bromination: The highly activated aromatic ring is prone to accepting more than one bromine atom. 2. Poor Regioselectivity: Formation of undesired isomers. 3. Incomplete Reaction: The brominating agent may not be reactive enough or the reaction time may be insufficient. 4. Product Loss During Work-up: The product may be partially soluble in the aqueous phase or lost during extraction and purification. | 1. Control Stoichiometry: Use a precise 1:1 molar ratio of the brominating agent to 4-aminobenzonitrile. Slow, dropwise addition of the brominating agent can also help. 2. Optimize Solvent and Temperature: The polarity of the solvent can significantly influence regioselectivity.[4] Experiment with less polar solvents to potentially increase the yield of the desired isomer. Running the reaction at a lower temperature (e.g., 0-5 °C) can also improve selectivity.[2] 3. Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine (Br₂).[5] 4. Careful Work-up: Ensure the pH of the aqueous layer is neutral or slightly basic before extraction to minimize the formation of the protonated and water-soluble amine. Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane. |
| Formation of Multiple Products (Difficult Separation) | 1. Highly Activating Amino Group: The strong activating nature of the -NH₂ group promotes multiple brominations. 2. Suboptimal Reaction Conditions: High temperatures and highly polar solvents can decrease regioselectivity. | 1. Protect the Amino Group: As mentioned in the FAQs, converting the amino group to an acetamide can temper its reactivity and lead to a cleaner reaction. 2. Solvent Screening: A systematic solvent screening can identify the optimal medium for the desired regioselectivity. Acetic acid is a commonly used solvent for such brominations. 3. Purification Strategy: If a mixture of isomers is unavoidable, careful column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate gradient) is typically required for separation. |
| Reaction Not Proceeding to Completion | 1. Inactive Brominating Agent: The brominating agent (e.g., NBS) may have degraded over time. 2. Insufficient Activation: The reaction conditions may not be sufficiently activating for the chosen brominating agent. | 1. Use Fresh Reagents: Ensure that the brominating agent is fresh and has been stored properly. 2. Catalyst Addition: In some cases, a catalytic amount of a Lewis acid or a protic acid can enhance the electrophilicity of the brominating agent. However, this should be done with caution as it can also increase the likelihood of side reactions. |
| Dark-Colored Reaction Mixture | 1. Oxidation/Degradation: The aniline derivative may be susceptible to oxidation, especially in the presence of bromine and light. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Protection from Light: Protect the reaction vessel from light by wrapping it in aluminum foil. |
Experimental Protocols
Method 1: Direct Bromination of 4-Aminobenzonitrile using N-Bromosuccinimide (NBS)
This method is often preferred for its milder reaction conditions and improved selectivity compared to using elemental bromine.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-aminobenzonitrile (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of NBS: Slowly add N-bromosuccinimide (1.0 eq.) portion-wise to the cooled solution over a period of 30-60 minutes. Maintaining a low temperature is crucial to control the reaction rate and improve selectivity.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NBS.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Causality Behind Experimental Choices:
-
NBS as Brominating Agent: NBS is a solid and is easier to handle than liquid bromine. It provides a slow, controlled release of electrophilic bromine, which helps to minimize over-bromination.[5]
-
Low Temperature: The electrophilic aromatic substitution is an exothermic process. Lowering the temperature slows down the reaction rate, which enhances the kinetic control and favors the formation of the thermodynamically more stable product, thus improving regioselectivity.[2]
-
Inert Atmosphere: 4-aminobenzonitrile, like other anilines, is susceptible to oxidation, which can lead to the formation of colored impurities. An inert atmosphere minimizes this side reaction.
Method 2: Bromination via Protection of the Amino Group
This two-step method can provide a cleaner product with a higher yield of the desired isomer.
Part A: Acetylation of 4-Aminobenzonitrile
-
Reaction Setup: Dissolve 4-aminobenzonitrile (1.0 eq.) in acetic anhydride.
-
Reaction: Gently heat the mixture to reflux for 1-2 hours.
-
Work-up: Cool the reaction mixture and pour it into ice-water. The acetylated product, 4-acetamidobenzonitrile, will precipitate out.
-
Isolation: Collect the solid by filtration, wash with water, and dry.
Part B: Bromination of 4-Acetamidobenzonitrile and Deprotection
-
Bromination: Dissolve the 4-acetamidobenzonitrile (1.0 eq.) in acetic acid. Add elemental bromine (1.0 eq.) dropwise at room temperature.
-
Reaction Monitoring: Stir the mixture until the reaction is complete (monitored by TLC).
-
Deprotection: Add an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) to the reaction mixture and heat to hydrolyze the amide and remove the acetyl protecting group.
-
Work-up and Purification: Neutralize the reaction mixture and extract the product as described in Method 1. Purify by column chromatography.
Rationale for Protection:
-
The acetyl group is less activating than the amino group, which significantly reduces the rate of electrophilic substitution and disfavors di-bromination.[3] This allows for more controlled mono-bromination.
Visualizing the Process
Reaction Workflow
Caption: Comparative workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- This compound: Properties, Synthesis, and Applic
- Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect - Lookchem. (URL: [Link])
- Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? : r/chemistry - Reddit. (URL: [Link])
- Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect | Request PDF - ResearchG
- Sandmeyer reaction - Wikipedia. (URL: [Link])
- Bromination of Aniline (video) | Amines - Khan Academy. (URL: [Link])
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central. (URL: [Link])
- Suggest a mechanism for the bromination of aniline. - Homework.Study.com. (URL: [Link])
- Preparation of 4-bromobenzonitrile - PrepChem.com. (URL: [Link])
- This compound | C7H5BrN2 | CID 1515279 - PubChem. (URL: [Link])
- Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])
- Optimization of the reaction conditions for the direct bromination of 4- nitrobenzonitrile (1a)
- Sandmeyer Reaction - experimental procedure and set up. - YouTube. (URL: [Link])
- Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). (URL: [Link])
- Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4 - Chemia. (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
Troubleshooting low yield in Suzuki coupling of 4-Amino-3-bromobenzonitrile
Introduction
Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, medicinal chemists, and process development scientists encountering challenges with the synthesis of 4-amino-3-arylbenzonitriles via the Suzuki coupling of 4-amino-3-bromobenzonitrile.
The target substrate, this compound, presents a unique set of electronic and steric challenges. The aryl bromide's reactivity is modulated by the competing effects of an electron-donating amino group and an electron-withdrawing nitrile group. Furthermore, the basicity of the amino group can lead to catalyst inhibition, making this a non-trivial transformation.[1][2] This document provides a structured, in-depth troubleshooting guide to diagnose and resolve common issues leading to low reaction yields.
Visual Troubleshooting Guide
Begin by identifying your primary issue in the flowchart below. Follow the arrows to diagnose potential causes and navigate to the relevant FAQ section for detailed solutions and protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Initial Checks & Reagent Integrity
Q1: My reaction failed completely. Where should I start?
A1: Before delving into complex parameter optimization, always begin by verifying the integrity of your core reagents.
-
Boronic Acid/Ester Quality: Organoboron reagents can degrade over time, especially boronic acids, which are susceptible to protodeboronation and oxidation.[3][4] If you observe a significant amount of arene byproduct (the boronic acid group replaced by hydrogen), your boron source is likely the culprit. Consider using more stable boronic pinacol esters (Bpin), which are significantly more robust.[5][6]
-
Aryl Bromide Purity: Ensure your this compound is pure and free from contaminants that could poison the catalyst.
-
Solvent and Base Anhydrousness: While some Suzuki reactions tolerate water, excess water can accelerate the undesired protodeboronation side reaction.[7] Ensure your solvents are anhydrous and your base is thoroughly dried, especially if you are observing this side product.
Q2: I suspect my boronic acid has degraded. How can I mitigate this?
A2: Protodeboronation is a common failure mode where the C-B bond is cleaved by a proton source.[3] This is particularly problematic with electron-rich or heteroaromatic boronic acids.
-
Switch to Boronic Esters: Boronic pinacol esters or MIDA boronates are more stable than the corresponding boronic acids and are less prone to premature decomposition.[3][4][5] They act as a "slow-release" source of the active boron species under the reaction conditions.[3]
-
Use Anhydrous Conditions: Dry your solvents and reagents thoroughly. While some protocols benefit from a small amount of water, starting with rigorously dry conditions can help diagnose if protodeboronation is the primary issue.
-
Optimize the Base: Strong bases, particularly hydroxides, can accelerate this side reaction. Consider using weaker bases like K₂CO₃ or non-aqueous bases like CsF if protodeboronation is severe.[7]
Section 2: The Catalyst System - The Heart of the Reaction
Q3: I used a standard catalyst like Pd(PPh₃)₄ and got a low yield. Why?
A3: The substrate this compound is challenging and often requires a more advanced catalyst system than tetrakis(triphenylphosphine)palladium(0). The reasons are twofold:
-
Slow Oxidative Addition: The electron-donating amino group increases the electron density on the aromatic ring, making the oxidative addition of the C-Br bond to the Pd(0) center sluggish.[7][8]
-
Catalyst Inhibition: The basic lone pair on the amino group can coordinate to the palladium center, effectively "poisoning" the catalyst by blocking sites required for the catalytic cycle.[1][2][9]
Standard ligands like triphenylphosphine (PPh₃) are often not electron-rich or bulky enough to overcome these challenges.[5]
Q4: What is a better catalyst and ligand combination for this substrate?
A4: The key is to use a bulky, electron-rich phosphine ligand. These ligands promote the formation of a highly reactive, monoligated 14-electron palladium(0) species, which accelerates the difficult oxidative addition step.[5] The steric bulk also helps prevent catalyst inhibition by the amino group and facilitates the final reductive elimination step.[10][11]
| Ligand Type | Recommended Ligands | Rationale & Key Features |
| Biaryl Phosphines | SPhos, RuPhos, XPhos | Industry standard for difficult couplings. Exceptionally bulky and electron-rich, promoting fast oxidative addition and reductive elimination. Effective for sterically hindered and electron-rich aryl halides.[5] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Highly active and stable. Offer excellent performance and thermal stability. The carbene is a strong σ-donor, creating a very electron-rich palladium center.[10][12] |
| Ferrocenyl Phosphines | dppf (in PdCl₂(dppf)) | A good starting point for optimization, but may be less effective than modern Buchwald-type ligands for this specific substrate. |
Recommendation: Start with a pre-catalyst system like SPhos Pd G3 or XPhos Pd G3. These are air-stable and provide reliable generation of the active Pd(0) species.
Section 3: The Role of Base and Solvent
Q5: How do I choose the right base for this reaction?
A5: The base is critical; it activates the organoboron reagent to form a more nucleophilic "ate" complex, which is necessary for the transmetalation step.[12][13][14] For a challenging substrate like this, the choice of base is paramount.
-
Potassium Phosphate (K₃PO₄): An excellent, all-around strong base for difficult couplings. It is effective and generally provides good results. Use it as a finely ground powder to maximize surface area.[5][7]
-
Cesium Carbonate (Cs₂CO₃): Often provides superior results, especially in very challenging cases, though it is more expensive. Its high solubility in organic solvents can be advantageous.[7][15]
-
Potassium tert-butoxide (t-BuOK): A very strong base that can be effective, particularly if you were using a less reactive aryl chloride instead of a bromide.[5]
Typically, 2-3 equivalents of base are required.
Q6: Which solvent system is optimal?
A6: Anhydrous, polar aprotic solvents are generally preferred.
-
Toluene, Dioxane, or THF: These are common and effective choices.[5][6]
-
Solvent/Water Mixtures: A mixture like Toluene/H₂O or Dioxane/H₂O (e.g., in a 4:1 or 5:1 ratio) is often used. The water helps to dissolve the inorganic base and can facilitate the catalytic cycle.[6][15] However, as mentioned, excessive water can be detrimental.
-
DMF: Can be a good solvent but may require higher temperatures for complete reaction.
Section 4: Identifying and Mitigating Side Reactions
Q7: My starting materials are consumed, but the yield is low and I see other spots on my TLC. What's happening?
A7: This indicates your catalyst is active, but competing side reactions are occurring. The most common culprits are:
-
Protodeboronation: As discussed in Q2, this replaces your boronic acid with a simple arene.
-
Homocoupling: This results in biaryl products from the coupling of two boronic acid molecules (Ar'-Ar') or two aryl bromide molecules (Ar-Ar). This is almost always caused by the presence of oxygen in the reaction.[1][5]
-
Dehalogenation (Hydrodehalogenation): The aryl bromide is reduced, replacing the bromine with a hydrogen atom (Ar-H). This can occur via β-hydride elimination pathways or other reduction mechanisms.[8]
Q8: How can I prevent homocoupling and dehalogenation?
A8:
-
Ensure a Rigorously Inert Atmosphere: Homocoupling is a direct result of oxygen contamination. You must thoroughly degas your reaction mixture. Standard bubbling of argon for 20-30 minutes is good, but for sensitive reactions, performing three "freeze-pump-thaw" cycles is superior.[5] See Protocol 2 for details.
-
Optimize the Ligand: Dehalogenation can sometimes be ligand-dependent. Switching to a different class of bulky ligand (e.g., from a biaryl phosphine to an NHC) may suppress this pathway.[5][16]
Detailed Experimental Protocols
Protocol 1: General Method for a Challenging Suzuki Coupling
This protocol provides a robust starting point for the coupling of this compound.
-
Reagent Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid or pinacol ester (1.2-1.5 eq.), and finely powdered K₃PO₄ (3.0 eq.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., SPhos Pd G3, 1-3 mol%).
-
Solvent Addition & Degassing: Add the anhydrous, degassed solvent (e.g., Dioxane/H₂O 5:1). Seal the flask with a septum. Degas the reaction mixture thoroughly using one of the methods in Protocol 2.
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to the target temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Rigorous Degassing via Freeze-Pump-Thaw
-
Place the sealed reaction flask (containing all reagents and solvent) in a bath of liquid nitrogen until the contents are completely frozen solid.
-
Once frozen, connect the flask to a high-vacuum line and evacuate for 5-10 minutes.
-
Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen bath. Allow the contents to thaw completely to room temperature. You may observe gas bubbles being released from the solution as it thaws.
-
Repeat steps 1-3 for a total of three cycles to ensure the complete removal of dissolved oxygen.
-
After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen) before commencing heating.
References
- Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. [Link]
- Chen, W., et al. (2016). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
- Wikipedia. (n.d.).
- Li, G., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.[Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.[Link]
- ResearchGate. (2025). Role of a base in Suzuki-Miyaura reaction.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- J&K Scientific LLC. (2025). Suzuki Cross-Coupling. J&K Scientific.[Link]
- Knapp, D. M., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(16), 5411–5423. [Link]
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]
- Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024. [Link]
- Bouley, B. S., et al. (2021). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie International Edition, 60(38), 20733-20738. [Link]
- Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Princeton University.[Link]
- So, C. M., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 53(10), 2664-2668. [Link]
- Smith, C. M., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2098–2107. [Link]
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry.[Link]
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]
- Fairlamb, I. J., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1735–1745. [Link]
- ResearchGate. (n.d.). Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and...
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.[Link]
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki-Miyaura coupling of...
- Mirica Group. (2021). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. University of Illinois.[Link]
- ResearchGate. (n.d.). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
- Bouley, B., et al. (2021). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv.[Link]
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
- ResearchGate. (n.d.). Aminative Suzuki-Miyaura coupling.
- ResearchGate. (2025). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation.
- Nolan, S. P., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(3), 712–721. [Link]
- Dastagiri, D., & Maiti, D. (2020). Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. Organic & Biomolecular Chemistry, 18(27), 5195-5200. [Link]
- Li, Z., et al. (2017). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry.[Link]
- Semproni, J. C., et al. (2024).
- Silvi, M., et al. (2021). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society, 143(33), 13010–13016. [Link]
- Lenagh-Snow, G. M., & Snieckus, V. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 861. [Link]
- ResearchGate. (2025). Pd(N,N Dimethyl β-alaninate)2 as a High-Turnover-Number, Phosphine-Free Catalyst for the Suzuki Reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. jk-sci.com [jk-sci.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 4-Amino-3-bromobenzonitrile
Welcome to the technical support resource for the Buchwald-Hartwig amination of 4-amino-3-bromobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging yet crucial C-N cross-coupling reaction. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, reproducible results.
The substrate, this compound, presents a unique set of challenges due to the interplay of its functional groups: an aryl bromide reaction center, a potentially coordinating primary amino group, and a base-sensitive, electron-withdrawing nitrile group. This guide provides a structured approach to navigating these complexities.
Troubleshooting Guide: Question & Answer
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My reaction shows low or no conversion to the desired product. What are the most likely causes and how can I improve the yield?
Answer: Low conversion is the most common issue and typically points to suboptimal catalyst activity or stability. The electronic and steric profile of this compound makes catalyst selection paramount.
-
Causality: The substrate is an electron-deficient aryl bromide due to the powerful electron-withdrawing effect of the nitrile (-CN) group. This makes the initial oxidative addition step of the palladium catalyst to the C-Br bond more challenging compared to electron-rich or neutral aryl bromides.[1] Furthermore, the primary amine (-NH2) on the ring can coordinate to the palladium center, potentially forming inactive or less active catalyst species.[2]
-
Troubleshooting Steps & Recommendations:
-
Catalyst & Ligand Selection: This is the most critical factor. Standard or first-generation ligands like PPh₃ are unlikely to be effective. You require bulky, electron-rich dialkylbiaryl phosphine ligands that promote both the oxidative addition and the final reductive elimination steps.[3][4]
-
Recommended Starting Point: Use a modern palladium pre-catalyst, which provides a reliable and efficient source of the active Pd(0) species.[1] Buchwald G3 or G4 pre-catalysts are excellent choices.
-
Recommended Ligands: Start with XPhos or RuPhos . These are known to be highly effective for coupling electron-deficient aryl halides and for reactions involving primary amines.[1][5] BrettPhos is another excellent option, specifically designed for the monoarylation of primary amines.[6]
-
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine for it to enter the catalytic cycle. However, the nitrile group is susceptible to hydrolysis or other side reactions under harsh basic conditions.
-
Solvent Choice: The solvent must be anhydrous and capable of solubilizing the reactants and catalyst system at the reaction temperature.
-
Recommended Solvents: Toluene and 1,4-dioxane are the most common and reliable solvents for this transformation.[10] Anhydrous tetrahydrofuran (THF) can also be used.
-
-
Temperature Optimization: Buchwald-Hartwig reactions are typically run at elevated temperatures.
-
Question 2: I'm observing a significant amount of 4-aminobenzonitrile as a byproduct. What is this, and how can I prevent it?
Answer: The byproduct you are observing is the result of hydrodehalogenation, a common side reaction in palladium-catalyzed cross-couplings where the halogen is replaced by a hydrogen atom.
-
Causality: Hydrodehalogenation competes with the desired C-N bond formation. It can occur via a β-hydride elimination from the palladium-amido intermediate, which is more prevalent with certain amines, or through other pathways involving hydride sources in the reaction mixture.[3] The choice of ligand and base significantly influences the rate of reductive elimination versus this undesired pathway.[5]
-
Troubleshooting Steps & Recommendations:
-
Optimize the Ligand: Bulky, electron-rich ligands are known to accelerate the rate of reductive elimination, which outcompetes the hydrodehalogenation pathway. If you are seeing this byproduct with one ligand (e.g., an older generation one), switching to a more sterically demanding ligand like XPhos or tBuXPhos can resolve the issue.[5][10]
-
Base Concentration and Type: Using a large excess of a strong base can sometimes promote side reactions. Use the minimum effective amount of base (typically 1.2–2.0 equivalents). Switching to a weaker base like K₃PO₄ may also reduce the incidence of this side reaction, although it might require a higher temperature to maintain the desired reaction rate.[1]
-
Amine Purity: Ensure your amine coupling partner is pure and free of potential hydride sources.
-
Water Content: While a small amount of water can sometimes be beneficial for the reduction of Pd(II) pre-catalysts, excess water can be a source of protons for hydrodehalogenation. Ensure you are using anhydrous solvents and reagents.
-
Question 3: My nitrile group appears to be degrading, leading to complex product mixtures. How can I protect it?
Answer: The nitrile group is sensitive to strong bases, especially at elevated temperatures, which can lead to hydrolysis to the corresponding amide or carboxylic acid, or other undesired reactions. The choice of base is critical for substrates with base-sensitive functional groups.[5][7]
-
Causality: Strong alkoxide bases like NaOtBu can directly attack the nitrile carbon or promote its hydrolysis if trace water is present.
-
Troubleshooting Steps & Recommendations:
-
Switch to a Weaker Base: This is the most effective solution. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives that are strong enough to facilitate the catalytic cycle but are far less likely to degrade the nitrile group.[9]
-
Lower the Reaction Temperature: If possible, running the reaction at a lower temperature will slow the rate of nitrile degradation. This may require a more active catalyst system (e.g., a more electron-rich ligand) or a longer reaction time to achieve full conversion.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to prevent prolonged exposure of the product to basic conditions at high temperatures.
-
Optimization Parameter Summary
The table below provides a starting point for optimizing the reaction conditions for the amination of this compound.
| Parameter | Recommended Starting Condition | Alternative Options & Considerations | Rationale |
| Pd Pre-catalyst | XPhos Pd G3 (1-2 mol%) | RuPhos Pd G3, BrettPhos Pd G4 | Provides a reliable source of active Pd(0) and the ligand in one component.[1] |
| Ligand | XPhos (1.5-3 mol%) | RuPhos, BrettPhos, tBuXPhos | Bulky, electron-rich ligands are essential for this electron-deficient substrate.[5] |
| Base | K₃PO₄ (2.0 equiv) | NaOtBu (1.5 equiv), Cs₂CO₃ (2.0 equiv) | K₃PO₄ offers a good balance of basicity and compatibility with the nitrile group.[8] NaOtBu is stronger but carries a higher risk of side reactions.[7] |
| Solvent | Toluene (anhydrous, 0.1-0.5 M) | 1,4-Dioxane, t-Butanol | Aprotic, non-coordinating solvents are standard. Ensure they are rigorously dried and degassed. |
| Temperature | 100-110 °C | 80 °C (with NaOtBu) | Higher temperatures are often needed with weaker bases like K₃PO₄. |
| Atmosphere | Inert (Argon or Nitrogen) | N/A | The Pd(0) catalyst is oxygen-sensitive. Rigorous exclusion of air is critical.[6] |
General Experimental Protocol
This protocol provides a robust starting point for your experiments. All manipulations should be performed under an inert atmosphere using Schlenk line or glovebox techniques.
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.1-1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
XPhos (additional, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the amine coupling partner, K₃PO₄, XPhos Pd G3, and the additional XPhos ligand.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[11]
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the this compound is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate or dichloromethane.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[1]
-
Wash the organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualized Workflows & Mechanisms
Catalytic Cycle of the Buchwald-Hartwig Amination
The diagram below illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Workflow
Use this flowchart to diagnose and solve common issues systematically.
Caption: Troubleshooting workflow for the Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: Why is an inert atmosphere so critical for this reaction? The active catalyst is a Palladium(0) species, which is readily oxidized to Palladium(II) by atmospheric oxygen. This oxidation deactivates the catalyst, halting the catalytic cycle. Therefore, rigorously excluding oxygen by using an inert atmosphere of argon or nitrogen is essential for a successful reaction.[6]
Q2: What is the advantage of using a palladium pre-catalyst (like a G3 or G4 catalyst) instead of generating the catalyst in situ from sources like Pd(OAc)₂? Palladium pre-catalysts are air-stable Pd(II) complexes that rapidly and cleanly form the active, monoligated Pd(0) species under the reaction conditions.[1] Generating the catalyst in situ from sources like Pd(OAc)₂ and a separate ligand can be less reliable. The reduction of Pd(II) to Pd(0) can be inconsistent, sometimes leading to the formation of inactive palladium black or other off-cycle species, resulting in lower yields and poor reproducibility.[4]
Q3: Can I use an amine hydrochloride salt directly in the reaction? Yes, it is possible to use an amine salt. However, you must add an additional equivalent of base to neutralize the salt and generate the free amine in situ. For example, if you use an amine HCl salt, you would need your standard 2.0 equivalents of base for the reaction plus 1.0 equivalent to neutralize the HCl, for a total of 3.0 equivalents.
Q4: My TLC/LC-MS shows multiple new spots, but none seem to be the major product. What could be happening? This often points to catalyst poisoning or decomposition of starting materials or products. The primary amine on your this compound substrate can, in some cases, form stable, inactive bis(amine)palladium complexes, taking the catalyst out of the cycle.[2][5] Additionally, if your reaction conditions are too harsh (e.g., very strong base and high temperature), the nitrile group or the amine coupling partner could be decomposing. It is recommended to re-evaluate the base and temperature as outlined in the troubleshooting guide.
References
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. (2023-06-30). [Link]
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
- Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of C
- Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in W
- Specific Solvent Issues with Buchwald-Hartwig Amin
- General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry. (2022-07-25). [Link]
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]
- Help troubleshooting a Buchwald-Hartwig amin
- Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. [Link]
- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. (2022-05-22). [Link]
- What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Royal Society of Chemistry. (2020-10-20). [Link]
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Use of base metals in Buchwald-Hartwig coupling. Wordpress. (2025-12-16). [Link]
- POP‐type ligands used in the Buchwald–Hartwig amination.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. Organic Letters. [Link]
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
- The Asymmetric Buchwald–Hartwig Amination Reaction. Chemistry – An Asian Journal. [Link]
- Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson. (2022-07-22). [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. research.rug.nl [research.rug.nl]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Preventing homocoupling in Suzuki reactions with 4-Amino-3-bromobenzonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, specifically focusing on the challenges encountered when using 4-Amino-3-bromobenzonitrile as a substrate. As Senior Application Scientists, we understand that unwanted side reactions, particularly homocoupling of the boronic acid partner, can be a significant hurdle in achieving high yields and purity. This resource synthesizes our expertise to help you diagnose and resolve these common issues.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling of the boronic acid reagent is a prevalent side reaction in Suzuki couplings, leading to the formation of symmetrical biaryls. This not only consumes your valuable starting material but also complicates the purification of your desired 4-amino-3-arylbenzonitrile product. Below are common scenarios and actionable solutions.
Problem 1: Significant formation of boronic acid homocoupling product is observed by LC-MS or NMR.
This is the most direct indicator of a suboptimal reaction environment that favors the homocoupling pathway over the desired cross-coupling.
Root Causes & Solutions:
-
Oxygen Contamination: The presence of oxygen is a primary culprit in promoting the homocoupling of boronic acids.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then participates in a catalytic cycle that couples two boronic acid molecules.[1][3]
-
Solution 1: Rigorous Degassing. Ensure all solvents, including any water used in the reaction, are thoroughly degassed. Common and effective methods include sparging with an inert gas like argon or nitrogen for 30-60 minutes or performing several freeze-pump-thaw cycles.[4] Before adding the catalyst, it is also best practice to bubble an inert gas through the assembled reaction mixture for 15-20 minutes.[4]
-
Solution 2: Maintain an Inert Atmosphere. The entire reaction, from reagent addition to heating, should be conducted under a positive pressure of a high-purity inert gas. Using Schlenk lines or a glovebox provides the most robust anaerobic environment.[4]
-
-
Suboptimal Catalyst or Ligand Choice: The nature of the palladium source and its associated ligands dramatically influences the relative rates of cross-coupling versus homocoupling.
-
Solution 1: Employ Pd(0) Pre-catalysts. Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous as it eliminates the need for an in-situ reduction step from a Pd(II) source.[4] Inefficient reduction of Pd(II) pre-catalysts like Pd(OAc)₂ can leave residual Pd(II), which promotes homocoupling.[3]
-
Solution 2: Utilize Bulky, Electron-Rich Ligands. Ligands play a critical role in stabilizing the palladium catalyst and modulating its reactivity.[1][5] Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs) are highly effective at promoting the desired oxidative addition and reductive elimination steps, thereby outcompeting the homocoupling pathway.[1][4][6] Their steric bulk can physically hinder the formation of intermediates that lead to homocoupling.[1]
-
-
Inappropriate Base Selection: The base is essential for activating the boronic acid for the transmetalation step.[5][7] However, the choice of base can also influence side reactions.
-
Solution: Optimize the Base. For an electron-deficient substrate like this compound, a moderately strong, non-nucleophilic base is often a good starting point. Bases like K₂CO₃ or K₃PO₄ are commonly employed.[4][8] The strength of the base can affect the rate of competing reactions, and empirical screening may be necessary.[9]
-
Problem 2: The reaction is sluggish, and increasing the temperature leads to more homocoupling.
This indicates that the higher temperature is accelerating the rate of the undesired homocoupling side reaction more than the desired cross-coupling.
Root Causes & Solutions:
-
Thermal Instability of Reagents: Higher temperatures can lead to the degradation of sensitive reagents, including the boronic acid (protodeboronation) and the catalyst.[1][10]
-
Solution 1: Lower the Reaction Temperature. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can suppress homocoupling.[1] It may be necessary to accept a longer reaction time to achieve a cleaner product profile.
-
Solution 2: Slow Addition of the Boronic Acid. Adding the boronic acid solution slowly to the reaction mixture at the optimized temperature can help maintain a low instantaneous concentration, which can disfavor the bimolecular homocoupling reaction.[1]
-
Problem 3: The reaction mixture turns black, and a poor yield of the desired product is obtained.
The formation of a black precipitate, often referred to as palladium black, is a sign of catalyst decomposition.[10] This inactive form of palladium has no catalytic activity in the desired cross-coupling but can sometimes promote side reactions.
Root Causes & Solutions:
-
Catalyst Decomposition: The active Pd(0) species can be sensitive to oxygen and other impurities, leading to aggregation and precipitation as palladium black.[10]
-
Solution: Re-evaluate Ligand Choice and Reaction Setup. As mentioned previously, bulky ligands like SPhos or XPhos can stabilize the Pd(0) center and prevent aggregation.[1] Additionally, ensure that all glassware is scrupulously clean and that solvents are pure and free of peroxides, which can poison the catalyst.[10] Rigorous exclusion of oxygen is also paramount.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of boronic acid homocoupling?
A1: The most common pathway for boronic acid homocoupling is mediated by oxygen.[1] In this process, the active Pd(0) catalyst is oxidized to a Pd(II) species. This Pd(II) complex can then undergo two successive transmetalations with boronic acid molecules, followed by reductive elimination to form the symmetrical biaryl product and regenerate the Pd(0) catalyst.[3] Another proposed mechanism, particularly with electron-deficient arylboronic acids, involves a protonolysis/second transmetalation event.[11][12]
Q2: My substrate, this compound, has both an amine and a nitrile group. Can these functional groups interfere with the reaction?
A2: Yes, both the amino and nitrile groups can potentially coordinate to the palladium center. The lone pair on the nitrogen of the amino group can interact with the catalyst. While this can sometimes be beneficial, it can also inhibit catalytic activity. The nitrile group is also known to coordinate with palladium.[13] If catalyst inhibition is suspected, screening different ligands is recommended. Ligands with greater steric bulk can sometimes mitigate these inhibitory effects.
Q3: Is it better to use a boronic acid or a boronic ester (e.g., a pinacol ester)?
A3: Boronic esters, such as pinacol esters, are often more stable than their corresponding boronic acids.[10] Boronic acids are susceptible to degradation, particularly through a process called protodeboronation, where the boron moiety is replaced by a hydrogen atom.[10] If you are experiencing issues with the stability of your boronic acid, switching to a more robust boronic ester derivative is a sound strategy.
Q4: How critical is the choice of solvent?
A4: The solvent system is crucial. It must be capable of dissolving all the reaction components, including the inorganic base. Mixtures of an organic solvent like 1,4-dioxane, toluene, or DMF with water are very common.[8] The water is often necessary to dissolve the base and facilitate the activation of the boronic acid.[14] Importantly, the solvents must be of high purity and rigorously degassed to remove dissolved oxygen.[4][10]
Q5: I am using a Pd(II) pre-catalyst like Pd(OAc)₂. Are there any special considerations?
A5: Yes. When using a Pd(II) source, it must be reduced in situ to the catalytically active Pd(0) species. This reduction is often accomplished by a phosphine ligand, but can also occur via the homocoupling of two boronic acid molecules.[3] If the reduction is not efficient, the remaining Pd(II) can drive the homocoupling side reaction.[2] To mitigate this, you can consider adding a mild reducing agent to the reaction mixture, such as potassium formate, which has been shown to suppress homocoupling by minimizing the concentration of free Pd(II).[2][15]
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | This compound | 1.0 equivalent |
| Boronic Acid/Ester | Arylboronic Acid or Pinacol Ester | 1.2 - 1.5 equivalents |
| Palladium Source | Pd₂(dba)₃ (1-2 mol %) | A Pd(0) source to avoid inefficient in-situ reduction. |
| Ligand | SPhos or XPhos (2-4 mol %) | Bulky, electron-rich ligand to promote cross-coupling and suppress homocoupling.[1] |
| Base | K₃PO₄ or K₂CO₃ | 2.0 - 3.0 equivalents |
| Solvent | 1,4-Dioxane / H₂O (4:1 to 5:1) | A common solvent system that facilitates dissolution of both organic and inorganic reagents.[4] |
| Temperature | 80 - 100 °C | A typical temperature range; optimization may be required.[8][16] |
General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol is a representative starting point and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid or ester (1.2 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).
-
Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[8]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., XPhos).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[4] The typical concentration of the limiting reagent is between 0.1 and 0.5 M.[8]
-
Reaction Execution: Place the sealed flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (e.g., 90 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 4-amino-3-arylbenzonitrile.
Visualizing the Chemistry
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The desired catalytic cycle for Suzuki-Miyaura cross-coupling.
Diagram 2: The Competing Homocoupling Pathway
Caption: Oxygen-mediated homocoupling of boronic acids.
Diagram 3: Troubleshooting Workflow
Caption: A decision tree for troubleshooting homocoupling in Suzuki reactions.
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 2011(13), 1958-1962.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF.
- Campos, C. H. C., et al. (2016). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. Request PDF.
- Kim, S., et al. (2024). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- Amatore, C., et al. (2011). Kinetic data for the transmetalation/reductive elimination in palladium-catalyzed Suzuki-Miyaura reactions: unexpected triple role of hydroxide ions used as base. Chemistry.
- Dunn, J., et al. (2009). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 13(2), 271-276.
- ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction a.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- Reddit. (2024). Struggling with Suzuki Reaction.
- Dunn, J., et al. (2009). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Request PDF.
- ResearchGate. (n.d.). Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and....
- Perez, J. A. (2018). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV.
- ResearchGate. (n.d.). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3)....
- NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?
- Hou, G., et al. (2011). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 6(12), 8345-8353.
- Reddit. (2020). What is the proper way to set up a suzuki coupling?
- Fors, B. P., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 131(36), 12898-12899.
- Thomas, J. C., & Hartwig, J. F. (2005). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 24(25), 6245-6254.
- Mathew, J. S., et al. (2006). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. Organic Process Research & Development, 10(3), 503-509.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
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- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
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- 9. researchgate.net [researchgate.net]
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- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Navigating Catalyst Poisoning in Cross-Coupling Reactions of 4-Amino-3-bromobenzonitrile
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding a common yet challenging substrate in cross-coupling reactions: 4-amino-3-bromobenzonitrile. The unique electronic and steric properties of this molecule, arising from the interplay between the amino and cyano functionalities, can often lead to catalyst poisoning and suboptimal reaction outcomes. This guide offers expert insights and practical solutions to overcome these hurdles.
Part 1: Understanding the Challenge - The Dichotomy of this compound
The this compound molecule presents a classic case of a substrate with the potential for catalyst inhibition. The primary culprits are the lone pair of electrons on the nitrogen atom of the amino group and, to a lesser extent, the cyano group. Both can coordinate with the palladium catalyst, leading to the formation of inactive or less active catalyst species.[1] This coordination can effectively "poison" the catalyst, stalling the catalytic cycle and resulting in low to no yield of the desired product.
Part 2: Frequently Asked Questions & Troubleshooting Guide
FAQ 1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or has completely stalled. What is the likely cause?
Answer: The most probable cause is catalyst poisoning by the amino group. The nitrogen's lone pair can coordinate strongly to the palladium center, forming off-cycle, inactive complexes.[1] This is a well-documented issue with aniline-type substrates in cross-coupling reactions. The cyano group can also contribute to catalyst deactivation, especially if there are impurities or side reactions that generate excess cyanide ions.[2][3][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yielding cross-coupling reactions.
FAQ 2: I am observing significant debromination of my this compound starting material. What causes this side reaction, and how can I minimize it?
Answer: Debromination, the replacement of the bromine atom with hydrogen, is a common side reaction in palladium-catalyzed cross-coupling reactions.[1] It can be promoted by several factors, including:
-
Impurities in reagents or solvents: Trace amounts of water or other protic species can serve as a proton source.
-
Side reactions involving the base or solvent: Some bases or solvents can facilitate the hydrodebromination pathway.
-
Catalyst-mediated decomposition: Under certain conditions, the palladium catalyst can promote the cleavage of the C-Br bond and subsequent protonation.
Mitigation Strategies:
| Strategy | Rationale |
| Use High-Purity Reagents | Minimize potential sources of protons and other interfering species. |
| Thoroughly Degas Solvents | Remove dissolved oxygen, which can lead to catalyst decomposition and side reactions. |
| Optimize the Base | Weaker bases or those with lower nucleophilicity may reduce the rate of debromination. |
| Employ a Different Ligand/Catalyst System | Some ligand-catalyst combinations are less prone to promoting debromination. |
FAQ 3: How does the choice of ligand impact the success of cross-coupling reactions with this compound?
Answer: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. For substrates like this compound, the right ligand can be the key to success.
-
Steric Hindrance: Bulky ligands, such as Buchwald-type phosphines (e.g., SPhos, XPhos), create a sterically hindered environment around the palladium center.[5][6] This steric bulk can physically block the coordination of the amino group, thus preventing catalyst poisoning.[1][7]
-
Electronic Effects: Electron-rich ligands enhance the electron density on the palladium atom. This can promote the rate-limiting oxidative addition step of the aryl bromide to the Pd(0) center and help to maintain the catalyst in its active state.[6]
Caption: Role of bulky ligands in preventing catalyst poisoning.
FAQ 4: Can the cyano group in this compound poison the catalyst?
Answer: While the amino group is the more common culprit, the cyano group can also deactivate the palladium catalyst. This typically occurs through the formation of stable palladium-cyanide complexes, which can disrupt every step of the catalytic cycle, from oxidative addition to reductive elimination.[2][3][4] The formation of inactive species like [(CN)4Pd]2- can terminate the reaction.[2][3][4]
Preventative Measures:
-
Use a cyanide scavenger: In some cases, additives can be used to sequester any free cyanide ions.
-
Careful control of reaction conditions: Avoid conditions that could lead to the degradation of the benzonitrile moiety.
-
Ligand choice: A strongly coordinating ligand can help to prevent the displacement of the ligand by cyanide.
Part 3: Experimental Protocols
General Protocol for a Robust Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Degassed solvent (e.g., Toluene/Water or Dioxane/Water mixture)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand under a counterflow of inert gas.
-
Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.[1]
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part 4: Concluding Remarks
Successfully employing this compound in cross-coupling reactions hinges on understanding and mitigating the potential for catalyst poisoning. By selecting the appropriate bulky, electron-rich ligands, rigorously controlling reaction conditions to exclude oxygen and moisture, and carefully choosing the base and solvent system, researchers can overcome the inherent challenges posed by this valuable building block. This guide provides a foundation for troubleshooting and optimizing these transformations, ultimately enabling the efficient synthesis of complex molecules for pharmaceutical and materials science applications.
References
- Technical Support Center: Troubleshooting Suzuki Coupling Reactions with 5-Amino-2-bromobenzonitrile - Benchchem.
- Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed.
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society.
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P)
- Technical Support Center: Catalyst Poisoning in Cross-Coupling with 2-Iodobenzo
- Technical Support Center: Managing Catalyst Deactivation in Cross-Coupling Reactions for Aniline Synthesis - Benchchem.
- Technical Support Center: Suzuki Coupling Reactions with Halogen
Sources
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Technical Support Center: Purification of 4-Amino-3-bromobenzonitrile
Welcome to the technical support center for the purification of 4-Amino-3-bromobenzonitrile (CAS 50397-74-5). This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, we address common challenges encountered during its purification, providing practical, in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to achieve high purity and ensure the integrity of your downstream applications.
Introduction to this compound
This compound is a key building block in the synthesis of various pharmaceuticals, including oncology therapeutics like Erlotinib, as well as agrochemicals and dyes.[1] Its molecular structure, featuring an amino group, a bromine atom, and a nitrile group on a benzene ring, presents a unique set of purification challenges.[1] Achieving high purity is critical, as residual impurities can lead to unwanted side reactions, lower yields, and compromise the safety and efficacy of the final products.[2] This guide will navigate you through these complexities, ensuring a robust and reproducible purification process.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My recrystallized this compound is still colored (yellowish to brownish) instead of the expected off-white powder. What's causing this and how can I fix it?
Answer:
The presence of color in your purified product typically indicates two possibilities: the presence of colored impurities or degradation of the product.
Root Cause Analysis:
-
Oxidation: The amino group in this compound is susceptible to oxidation, which can form colored impurities. This can be exacerbated by exposure to air and light, especially at elevated temperatures during recrystallization.
-
Residual Starting Materials or Byproducts: Depending on the synthetic route, colored impurities from the starting materials or side reactions may persist. For instance, if the synthesis involves nitration followed by reduction, residual nitro-aromatic compounds can impart a yellow color.[3]
Troubleshooting Workflow:
Caption: Troubleshooting colored impurities.
Step-by-Step Decolorization Protocol:
-
Dissolution: In a fume hood, dissolve the colored this compound in a minimal amount of a suitable hot solvent (e.g., an ethanol/water mixture).[4][5]
-
Charcoal Treatment: Add a small amount (typically 1-2% w/w) of activated charcoal to the hot solution. Be cautious, as the solution may bump.
-
Hot Filtration: Swirl the mixture and gently boil for a few minutes.[5] Perform a hot gravity filtration using fluted filter paper to remove the charcoal.[5] This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature to form crystals.[5] Subsequently, cool it further in an ice bath to maximize yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Question 2: I'm experiencing poor recovery after recrystallization of this compound. What are the likely causes and how can I improve the yield?
Answer:
Low recovery during recrystallization is a common issue and can often be attributed to the choice of solvent and the experimental technique.
Root Cause Analysis:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor.
-
Using Too Much Solvent: Using an excessive volume of solvent will also result in a lower yield as more of the compound will remain dissolved even after cooling.[5]
-
Premature Crystallization: If the solution cools too quickly during hot filtration, some product may crystallize along with the impurities being removed.
Improving Recrystallization Yield:
| Parameter | Recommendation | Rationale |
| Solvent Selection | Perform a small-scale solvent screen. Good candidates include ethanol, methanol, or a mixed solvent system like ethanol/water.[1][4][5] | To find a solvent that provides a significant difference in solubility at high and low temperatures. |
| Solvent Volume | Use the minimum amount of hot solvent required to fully dissolve the crude product.[5] | To ensure the solution is saturated upon cooling, maximizing crystal formation. |
| Cooling Process | Allow the filtered solution to cool slowly to room temperature before placing it in an ice bath.[5] | Slow cooling promotes the formation of larger, purer crystals and prevents the trapping of impurities. |
| Filtration | Pre-heat the funnel and filter paper for hot filtration.[5] | To prevent premature crystallization and loss of product during this step. |
Question 3: My purified this compound shows multiple spots on a TLC plate, even after recrystallization. How can I achieve higher purity?
Answer:
When recrystallization is insufficient to remove impurities, especially those with similar solubility profiles to the desired compound, column chromatography is the recommended next step.[7][8]
Root Cause Analysis:
-
Isomeric Impurities: The synthesis of this compound can sometimes lead to the formation of isomers (e.g., 2-amino-3-bromobenzonitrile or 4-amino-2-bromobenzonitrile) which can be difficult to separate by recrystallization alone.
-
Non-polar or Highly Polar Impurities: Impurities with significantly different polarities from the product might not be effectively removed by a single recrystallization.
Column Chromatography Protocol:
Caption: Column chromatography workflow.
-
Stationary Phase: Use silica gel as the adsorbent.[7]
-
Mobile Phase (Eluent): A good starting point for the eluent system is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[9] The optimal ratio should be determined by TLC analysis to achieve good separation (Rf value of the product around 0.3-0.4).
-
Packing the Column: The column should be packed carefully to avoid air bubbles and cracks, which can lead to poor separation.[10]
-
Elution and Collection: Elute the column with the chosen solvent system and collect fractions.[8]
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound I should be aware of?
A1: Key properties are summarized in the table below:
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅BrN₂ | [11] |
| Molecular Weight | 197.03 g/mol | [12] |
| Appearance | Solid, pale yellow or cream-colored powder | [13][14] |
| Melting Point | 106-110 °C | [12] |
| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane; insoluble in water.[1] | [1] |
| Stability | Stable under normal conditions. Avoid strong oxidizing agents and strong bases.[15] Store in a cool, dry, well-ventilated place away from light.[13][16] | [13][15][16] |
Q2: What are the primary safety precautions for handling this compound?
A2: this compound is considered hazardous.[11][12] Always handle it in a well-ventilated area, preferably a chemical fume hood.[13][16] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[12][17] Avoid creating dust and inhalation.[13][17] It is harmful if swallowed and may cause an allergic skin reaction.[11]
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: A combination of techniques is often ideal for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy method for monitoring reaction progress and checking the purity of fractions from column chromatography.
-
High-Performance Liquid Chromatography (HPLC): An excellent quantitative method for determining the purity of the final product and identifying trace impurities.[2]
-
Gas Chromatography (GC): Suitable for assessing purity, especially if volatile impurities are expected.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the compound and can be used to identify and quantify impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.[5]
Q4: What are the most common impurities found in crude this compound?
A4: The impurity profile largely depends on the synthetic method used.[18]
-
From 3-bromobenzonitrile: Unreacted starting material (3-bromobenzonitrile) or isomers formed during amination.[1][19]
-
From 4-aminobenzonitrile: Unreacted starting material (4-aminobenzonitrile) and potentially over-brominated products like 4-amino-3,5-dibromobenzonitrile.[4]
-
General Impurities: Solvents used in the reaction and purification steps, as well as colored byproducts from oxidation or side reactions.
By understanding these common challenges and implementing the recommended solutions, you can effectively purify this compound to the high standard required for your research and development needs.
References
- ChemicalBook. (2025). This compound - Safety Data Sheet.
- ChemicalBook. (n.d.). 4-Bromobenzonitrile manufacturers and suppliers in india.
- Sigma-Aldrich. (n.d.). This compound 97 50397-74-5.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: Properties, Synthesis, and Applications.
- BenchChem. (2025). By-product formation in the synthesis of 4-Amino-3-bromobenzoic acid.
- Carl ROTH. (2025). Safety Data Sheet: 4-Aminobenzonitrile.
- ChemicalBook. (n.d.). 4-AMINO-3-BROMO-5-CHLOROBENZONITRILE synthesis.
- CDH Fine Chemical. (n.d.). 4-Bromo Benzonitrile CAS No 623-00-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Bloom Tech. (2023). What is the synthetic route of 4-Aminobenzonitrile.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Assessment of 4-Bromo-3-chlorobenzonitrile.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- BenchChem. (2025). Technical Support Center: Purification of Crude 4-Aminobenzonitrile by Recrystallization.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Bromobenzonitrile | 623-00-7. Retrieved from Tokyo Chemical Industry (India) Pvt. Ltd.
- InfochemsDB. (n.d.). This compound.
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- PubChem. (n.d.). This compound | C7H5BrN2 | CID 1515279.
- Sigma-Aldrich. (n.d.). This compound 97 50397-74-5.
- Thermo Scientific Chemicals. (n.d.). This compound, 97% 5 g | Buy Online.
- Google Patents. (n.d.). US3742014A - Preparation of benzonitriles.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 50397-74-5.
- Columbia University. (n.d.). Column chromatography.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Chemistry LibreTexts. (2023). B. Column Chromatography.
- PubChem. (n.d.). Benzonitrile, 4-bromo- | C7H4BrN | CID 12162.
- BLD Pharm. (n.d.). 114344-60-4|2-Amino-3-bromobenzonitrile.
- YouTube. (2023). Performing Column Chromatography.
- pH Scientific. (n.d.). 4-Amino-2-bromobenzonitrile.
- ChemicalBook. (n.d.). 4-Bromo-2-chlorobenzonitrile synthesis.
- ChemicalBook. (2025). 4-Aminobenzonitrile | 873-74-5.
- Patsnap. (n.d.). Preparation method of aminobenzonitrile.
- PrepChem.com. (n.d.). Synthesis of 4-amino-3-nitrobenzonitrile.
- PubChem. (n.d.). 3-Bromobenzonitrile | C7H4BrN | CID 23381.
- ResearchGate. (2005). (PDF) Impurity profile of amino acids?.
- PubChem. (n.d.). 4-Bromo-3-chlorobenzonitrile | C7H3BrClN | CID 16659395.
- PubChem. (n.d.). Dasb | C16H17N3S | CID 10446567.
- CDH Fine Chemical. (n.d.). 3-Bromo Benzonitrile for Synthesis (M-Bromobenzonitrile) | 6952-59-6.
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Technical Support Center: Removal of Palladium Catalyst from 4-Amino-3-bromobenzonitrile Reaction Products
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the effective removal of palladium catalyst residues from 4-Amino-3-bromobenzonitrile reaction products.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). However, the presence of residual palladium in the final product is a critical concern due to its potential toxicity. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent limits for elemental impurities in drug products.[1][2][3][4][5] Palladium is classified as a Class 2B element, with a permitted daily exposure (PDE) for oral administration of 100 µ g/day , which often translates to a concentration limit of 10 ppm in the API.[3]
The unique structure of this compound, with its amino and nitrile functionalities, can present specific challenges in palladium removal. These functional groups can coordinate with palladium, making it more difficult to remove than in other systems. This guide provides a comprehensive resource to address these challenges and ensure your final product meets the required purity standards.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium?
A1: The most prevalent methods for palladium removal include:
-
Adsorption: Utilizing solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[6][7][8]
-
Crystallization: Purifying the final product through crystallization, which can leave palladium impurities in the mother liquor.[6]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts or precipitated palladium.[7][9][10]
-
Solvent Extraction: Partitioning the palladium catalyst into a phase separate from the product using liquid-liquid extraction.[7]
-
Chromatography: Employing techniques like column chromatography to separate the desired compound from the palladium catalyst.[7][9][10]
Q2: How do I choose the best palladium removal method for my this compound product?
A2: The optimal method depends on several factors, including the nature of your final product (solubility, stability), the form of the palladium residue (homogeneous or heterogeneous), and the desired final palladium concentration. The decision-making workflow below can guide your selection.
Q3: What are palladium scavengers and how do they work?
A3: Palladium scavengers are materials, often based on silica or polystyrene, that are functionalized with groups having a high affinity for palladium, such as thiols, amines, and thioureas.[7] They work by selectively binding to the palladium in the reaction mixture, allowing for its removal by simple filtration.[7]
Q4: Can I use activated carbon for palladium removal, and what are its limitations?
A4: Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium residues.[3][7] However, it can lack selectivity and may also adsorb your desired this compound product, leading to yield loss.[3][7] The efficiency of palladium removal by activated carbon can also be lower compared to specialized metal scavengers.[3][7]
Troubleshooting Guide
Issue 1: Incomplete Palladium Removal After Filtration
Symptom: The filtrate remains colored (black or grey), or analysis by ICP-MS shows high residual palladium.
Possible Cause 1: Colloidal Palladium
Fine palladium particles may be passing through the filter.
Solutions:
-
Use a Finer Filter Medium: Switch from standard filter paper to a membrane filter (e.g., 0.45 µm PTFE).[11]
-
Optimize Celite® Filtration: Use a thicker, well-packed Celite® pad (1-2 cm).[7][9] Pre-wetting the Celite® pad with the solvent can improve its effectiveness.[7][11]
Possible Cause 2: Soluble Palladium
The palladium may be dissolved in the reaction mixture.
Solution:
-
Filtration is only effective for heterogeneous catalysts.[7] For soluble palladium, you must switch to a method like scavenging, precipitation, or chromatography.[7][11]
Issue 2: Low Efficiency of Palladium Scavengers
Symptom: Residual palladium levels remain high after treatment with a scavenger.
Possible Cause 1: Incorrect Scavenger Selection
The chosen scavenger may not be optimal for the palladium species present or the reaction conditions. The amino group on this compound can also compete with the scavenger for binding to palladium.
Solutions:
-
Consider Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other scavengers might be better for Pd(0).[11]
-
Perform a Scavenger Screen: Test a small panel of different scavengers (e.g., thiol, amine, thiourea-based) to identify the most effective one for your specific system.
-
Consider pH Adjustment: The binding of the amino group of your product to palladium can be pH-dependent. A slight acidification of the reaction mixture (if your product is stable) might reduce this interaction and improve scavenger efficiency.
Possible Cause 2: Insufficient Scavenger or Reaction Time
The amount of scavenger or the treatment time may be inadequate.
Solution:
-
Increase the equivalents of the scavenger and/or extend the reaction time. Monitor the progress by analyzing aliquots.
Issue 3: Significant Product Loss During Purification
Symptom: Low yield of this compound after palladium removal.
Possible Cause: Non-specific Adsorption
The product may be adsorbing to the activated carbon or scavenger.
Solutions:
-
Reduce Adsorbent Amount: Use the minimum effective quantity of scavenger or activated carbon.
-
Screen Different Scavengers: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product.
-
Change the Purification Method: If product loss remains high, consider switching to crystallization or extraction.[3]
Detailed Protocols
Protocol 1: Palladium Removal Using a Silica-Based Scavenger
-
Dissolution: Dissolve the crude this compound product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).
-
Scavenger Addition: Add the selected silica-based scavenger (e.g., SiliaMetS® Thiol or Thiourea, typically 3-5 equivalents relative to the initial palladium catalyst loading).
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-16 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of Celite® to remove the scavenger-bound palladium.
-
Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.[6][12]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Stirring: Stir the mixture at room temperature for 1-4 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content.
Data Presentation
Table 1: Comparison of Palladium Removal Methods
| Method | Advantages | Disadvantages | Best Suited For |
| Filtration (Celite®) | Simple, fast, inexpensive | Only for heterogeneous palladium | Removal of Pd/C and precipitated palladium |
| Activated Carbon | Cost-effective, widely available | Can cause product loss, lower efficiency | Initial debulking of palladium |
| Palladium Scavengers | High efficiency, high selectivity | Higher cost | Removal of soluble palladium to low ppm levels |
| Crystallization | Can provide very pure product | Can be time-consuming, yield loss in mother liquor | Final purification step |
| Chromatography | Effective for a wide range of impurities | Can be expensive and time-consuming for large scale | Lab-scale purification and difficult separations |
Table 2: Comparison of Analytical Techniques for Palladium Quantification
| Technique | Advantages | Disadvantages | Limit of Detection |
| ICP-MS | Very high sensitivity, multi-element capability | High instrument cost, requires skilled operator | ppb to ppt range |
| AAS | Good sensitivity, lower cost than ICP-MS | Single element analysis, potential for interferences | ppm to ppb range |
| XRF | Non-destructive, minimal sample preparation | Lower sensitivity than ICP-MS and AAS | ppm range |
Visualizations
Diagram 1: Decision-Making Workflow for Palladium Removal
Caption: Decision tree for selecting a palladium removal method.
Diagram 2: General Mechanism of a Thiol-Based Palladium Scavenger
Caption: Simplified mechanism of palladium removal by a thiol-based scavenger.
References
- Guideline for elemental impurities Q3D (R2). (2022). ICH. [Link]
- ICH Q3D Elemental impurities - Scientific guideline. European Medicines Agency (EMA). [Link]
- ICH Q3D Elemental Impurities – What are the Requirements?. West Pharmaceutical Services. [Link]
- Guideline for Elemental Impurities Q3D(R1). (2019). ICH. [Link]
- ICH guideline Q3D on elemental impurities. (2016). European Medicines Agency (EMA). [Link]
- How to Remove Palladium in three easy steps. (2023). Biotage. [Link]
- Analytical Methods to Determine Palladium in Environmental Matrices: A Review.
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
- What methods are used to measure the purity, thickness, and quality of palladium-plated layers?.
- Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. (2009). PubMed. [Link]
- CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014). Royal Society of Chemistry. [Link]
- How can i remove palladium Pd catalyst easily?. (2015).
- How to remove palladium catalyst from reaction mixture ?. (2017).
- How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. (2013).
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023).
- Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]
- 4-Amino-1,2,4-triazoles and 1,3,4-oxadiazoles·palladium(II) recoverable complexes as catalysts in the sustainable Suzuki-Miyaura cross-coupling reaction.
- 4-Aminobenzotriazole (ABTA)
- Advances in Palladium-Catalyzed C(sp 3 )–H Functionalization: The Role of Traceless Directing Groups.
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- 12. researchgate.net [researchgate.net]
Managing regioselectivity in the functionalization of 4-Amino-3-bromobenzonitrile
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Managing Regioselectivity in the Functionalization of 4-Amino-3-bromobenzonitrile
Welcome to the Technical Support Center for the regioselective functionalization of this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide troubleshooting advice for controlling reaction outcomes at specific positions on this versatile scaffold.
This compound is a valuable building block in medicinal chemistry, featuring three distinct functional handles: an amino group, a bromine atom, and a nitrile group. The electronic interplay between the strongly activating amino group and the deactivating nitrile group governs the reactivity and regioselectivity of the aromatic ring.[1] This guide will focus on palladium-catalyzed cross-coupling reactions at the C-Br bond, a common strategy for introducing molecular diversity.
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Palladium-Catalyzed Cross-Coupling Reactions
Question: My Suzuki-Miyaura reaction with this compound and an arylboronic acid is giving low to no yield. I'm using a standard catalyst like Pd(PPh₃)₄ and K₂CO₃ as the base. What are the likely causes and how can I fix it?
Answer:
This is a common issue, often stemming from the electronic properties of the substrate. The electron-donating amino group increases the electron density at the C-Br bond, which can slow down the oxidative addition step, a frequently rate-determining step in the catalytic cycle.[2] Additionally, the unprotected amine can coordinate to the palladium center, potentially inhibiting catalysis.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be effective for this electron-rich substrate.[2] Consider switching to a more active catalyst system. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ are often more effective for challenging couplings involving electron-rich aryl halides.[3] CataXCium A Pd G3 has also been shown to be uniquely effective for Suzuki-Miyaura cross-couplings on unprotected ortho-bromoanilines.[4]
-
Base Optimization: The choice of base is critical. While K₂CO₃ can be effective, stronger bases are often required for difficult couplings.[2][5] Consider using K₃PO₄ or Cs₂CO₃.[2] These stronger bases can facilitate the transmetalation step more effectively. Be aware that strong bases, particularly hydroxides, can promote protodeboronation of the boronic acid, a common side reaction.[2]
-
Solvent System: Aprotic polar solvents or ethereal solvents are standard.[2] A mixture of dioxane/water or toluene/water is common.[5][6] Ensure your solvents are rigorously degassed to prevent catalyst oxidation. While some water is often beneficial, excess water can lead to protodeboronation.[2]
-
Protecting Group Strategy: If optimization of the reaction conditions fails, consider protecting the amino group. An acetyl or Boc protecting group can be installed to reduce its coordinating ability and electron-donating strength.[7] This can significantly improve the efficiency of the oxidative addition step.
Question: I am attempting a Buchwald-Hartwig amination on this compound and observe a significant amount of 4-aminobenzonitrile as a byproduct. How can I suppress this hydrodehalogenation?
Answer:
Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, where the aryl halide is reduced instead of coupled. This can be particularly problematic with electron-rich substrates. The mechanism can involve β-hydride elimination from the palladium-amide intermediate.
Troubleshooting Steps:
-
Ligand Choice is Crucial: The ligand plays a pivotal role in preventing hydrodehalogenation. Sterically hindered biarylphosphine ligands, such as those developed by Buchwald (e.g., BrettPhos, SPhos), are designed to promote reductive elimination over side reactions.[8][9] For electron-rich aryl bromides, these ligands are often superior to simpler phosphines like P(t-Bu)₃.
-
Base Selection: The base is critical in this reaction. Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[10] The choice of base can influence the rate of deprotonation of the amine and the overall catalytic cycle.
-
Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for efficient catalytic turnover can sometimes minimize side reactions. Monitor the reaction progress by TLC or GC-MS to find the optimal temperature.
-
Amine Equivalents: Using a slight excess of the amine coupling partner (e.g., 1.1-1.2 equivalents) can sometimes help to favor the desired C-N bond formation.
Question: In my Sonogashira coupling of this compound with a terminal alkyne, I'm observing a significant amount of the alkyne homocoupling product. What causes this and how can I prevent it?
Answer:
Homocoupling of the terminal alkyne is a well-known side reaction in Sonogashira couplings, often referred to as Glaser coupling. This is typically mediated by the copper(I) co-catalyst in the presence of oxygen.[11]
Troubleshooting Steps:
-
Rigorous Degassing: The most critical factor is the exclusion of oxygen. Ensure your reaction vessel, solvents, and reagents are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[12]
-
Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. While often requiring slightly higher temperatures or different ligands, these conditions eliminate the primary catalyst for homocoupling.[13]
-
Amine Base: The choice of amine base can also play a role. Triethylamine or diisopropylethylamine are commonly used. Ensure the amine is distilled and degassed before use.
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly via a syringe pump can help to maintain a low concentration of the alkyne in the reaction mixture, which can disfavor the bimolecular homocoupling reaction.
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
This is a general protocol and may require optimization for specific substrates.[5][14]
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Reaction Execution: Stir the mixture vigorously and heat to 80-100 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Workflows
The following diagram illustrates a typical decision-making workflow for troubleshooting a challenging Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting flowchart for Suzuki-Miyaura reactions.
Data Summary
The success of palladium-catalyzed cross-coupling reactions is highly dependent on the chosen conditions. The following table summarizes general conditions that have been found to be effective for aryl bromides with similar electronic properties to this compound.
| Reaction Type | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ / Pd₂(dba)₃ | SPhos, XPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O | 80-110 |
| Buchwald-Hartwig | Pd(OAc)₂ / Pd₂(dba)₃ | BrettPhos, SPhos | NaOtBu, LiHMDS | Toluene, Dioxane | 80-110 |
| Sonogashira | Pd(PPh₃)₂Cl₂ / Pd(OAc)₂ | PPh₃, Xantphos | Et₃N, i-Pr₂NEt | THF, DMF | 25-70 |
This table provides a general starting point; specific conditions may require further optimization.
Understanding Regioselectivity
The inherent directing effects of the substituents on this compound are crucial for understanding its reactivity in other transformations, such as electrophilic aromatic substitution. The powerful ortho, para-directing amino group dominates, activating the positions ortho and para to it.[1]
Caption: Electronic directing effects on the aromatic ring.
This inherent electronic bias makes functionalization at the C5 position via electrophilic aromatic substitution the most probable outcome, while palladium-catalyzed cross-coupling at the C3-Br bond provides an orthogonal strategy for diversification.
References
- Fundamental reactivity of the amino and nitrile groups in 4-Aminobenzonitrile. Benchchem.
- Troubleshooting failed Suzuki coupling with electron-rich aryl halides. Benchchem.
- The Performance of 4-Bromobenzonitrile in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide. Benchchem.
- Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid. Benchchem.
- Application Notes and Protocols: Palladium-Catalyzed Reactions of 4-Amino-3-bromobenzoic Acid. Benchchem.
- Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Bromobenzonitrile. Benchchem.
- Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and... ResearchGate.
- Buchwald–Hartwig amination. Wikipedia.
- Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res.
- Help troubleshooting a Buchwald-Hartwig amination?. Reddit.
- Diagnosing issues with a failed Suzuki coupling?. Reddit.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Sonogashira Coupling. Chemistry LibreTexts.
- Sonogashira coupling. Wikipedia.
- Sonogashira Coupling. Organic Chemistry Portal.
- Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. jocpr.com [jocpr.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. depts.washington.edu [depts.washington.edu]
- 12. Sonogashira Coupling [organic-chemistry.org]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Overcoming poor solubility of 4-Amino-3-bromobenzonitrile in reaction media
Welcome to the dedicated support center for handling 4-Amino-3-bromobenzonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the poor solubility of this versatile reagent in common reaction media. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure your experiments proceed efficiently and successfully.
Introduction
This compound is a key building block in organic synthesis, particularly in the development of pharmaceutical agents, agrochemicals, and dyes.[1] Its structure, featuring an amino group, a nitrile, and a bromine atom on a benzene ring, makes it a valuable precursor for a wide range of chemical transformations, including cross-coupling reactions and nucleophilic substitutions.[1][2][3][4] However, its nature as a crystalline solid often leads to poor solubility in many common organic solvents, posing a significant challenge for its use in solution-phase reactions.[1] This guide provides practical solutions and theoretical insights to overcome this critical issue.
Troubleshooting Guide: Overcoming Poor Solubility in Real-Time
This section addresses specific problems you may encounter during your experiment and provides a step-by-step approach to resolve them.
Scenario 1: Compound Precipitates Out of Solution Upon Reagent Addition
Problem: You have successfully dissolved this compound in your chosen solvent, but upon adding another reagent (e.g., a catalyst, base, or coupling partner), your compound precipitates, halting the reaction.
Root Cause Analysis: The addition of a new reagent can significantly alter the polarity, dielectric constant, or overall composition of the reaction mixture. This change can reduce the solvating power of the medium for this compound, causing it to exceed its new, lower solubility limit and precipitate.
Step-by-Step Troubleshooting Protocol:
-
Implement a Co-Solvent System:
-
Action: Instead of a single solvent, employ a co-solvent system.[5][6] Start by dissolving the this compound in a small amount of a strong, polar aprotic solvent like DMSO or DMF, and then dilute the mixture with a less polar co-solvent that is suitable for the reaction (e.g., THF, Dioxane, or Toluene).
-
Causality & Expertise: This strategy, often called "solvent blending," creates a medium with finely tuned polarity that can effectively solvate both the polar starting material and the potentially less polar reagents and intermediates.[5] The strong solvent ensures the initial dissolution, while the bulk solvent dictates the overall reaction conditions.
-
-
Modify the Order of Addition:
-
Action: Reverse the order of addition. Prepare a solution of the problematic reagent and add your solution of this compound to it slowly, in a dropwise manner.
-
Expert Insight: This technique maintains a low instantaneous concentration of the this compound in the reaction flask, preventing it from reaching its saturation point as the reaction environment changes.
-
-
Adjust Reaction Temperature:
-
Protocol: If the reaction chemistry is thermally stable, gently heat the mixture. A modest increase to 40-60 °C can often dramatically improve solubility.
-
Trustworthiness: Always validate this approach with a small-scale test first. Monitor for any signs of degradation or side-product formation via TLC or LC-MS. The goal is to find the lowest effective temperature to maintain homogeneity.
-
-
Visualization of the Decision Process:
Caption: Decision workflow for addressing precipitation upon reagent addition.
Frequently Asked Questions (FAQs)
This section covers common questions regarding the handling and solubility of this compound.
Q1: What are the best initial solvents for dissolving this compound?
A1: The solubility of this compound is highest in polar organic solvents.[3] It is generally considered insoluble in water.[1]
-
Highly Recommended: Polar aprotic solvents are the most effective. Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent choices for achieving high concentrations.
-
Moderately Effective: Solvents like methanol, ethanol, and dichloromethane can also dissolve the compound.[1][7]
-
Poor Solvents: Non-polar solvents like hexane and toluene, and protic solvents like water, are generally poor choices for dissolving significant quantities at room temperature.[1]
Data Summary Table: Solvent Selection Guide
| Solvent Class | Examples | Relative Solubility | Key Considerations |
| Polar Aprotic | DMSO, DMF, NMP | Excellent | High boiling points can complicate product isolation. |
| Polar Protic | Methanol, Ethanol | Good | Reactive -NH and -OH groups may interfere with some reagents. |
| Chlorinated | Dichloromethane (DCM) | Moderate | Good for reactions at or below room temperature. |
| Ethers | THF, Dioxane | Low to Moderate | Often require heating; common in cross-coupling reactions. |
| Hydrocarbons | Toluene, Hexane | Very Low | Generally used as co-solvents or in slurries. |
Q2: Can pH be adjusted to improve the solubility of this compound?
A2: Yes, this is a viable chemical modification strategy, particularly for reactions in protic or semi-aqueous media.[8]
-
Mechanism: The amino group (-NH₂) is basic. Under acidic conditions, it can be protonated to form the corresponding ammonium salt (-NH₃⁺). This salt formation introduces an ionic character to the molecule, which dramatically increases its solubility in polar solvents.
-
Experimental Protocol:
-
Suspend the this compound in the chosen solvent system.
-
Slowly add a dilute acid (e.g., 1 M HCl) dropwise while stirring vigorously.
-
Continue addition until the solid dissolves completely.
-
Authoritative Grounding: This approach is a form of salt formation, a well-established technique for enhancing the solubility of ionizable compounds.[5]
-
Critical Consideration: The resulting acidic medium must be compatible with all other reagents and the stability of the desired product. The reactivity of other functional groups could be altered by the low pH.
-
Q3: My reaction must be run in a non-polar solvent like toluene. What are my options?
A3: This is a common challenge, especially for cross-coupling reactions.
-
High-Temperature Dissolution: As seen in protocols for Buchwald-Hartwig amination, the reaction is often run at elevated temperatures (e.g., 100 °C).[2] At this temperature, the solubility in solvents like toluene is sufficient for the reaction to proceed, even if it is not fully soluble at room temperature. The reaction is run as a slurry that goes into solution upon heating.
-
Minimal Strong Co-Solvent: Use the co-solvent technique described in the troubleshooting guide. Dissolve the compound in a minimum volume of DMF or NMP and then add this concentrated solution to the toluene. The goal is to use just enough strong solvent to achieve a homogeneous solution at the reaction temperature.
-
Phase-Transfer Catalysis (PTC): For biphasic systems or reactions involving an inorganic base, a PTC can be employed. While not a direct solubilizer, it can facilitate the reaction of the sparingly soluble organic material with reagents in a different phase.
Q4: How can I systematically determine the best solvent and temperature?
A4: A systematic solubility screening is highly recommended to save time and materials.
-
Workflow for Solubility Screening:
-
To several vials, add a pre-weighed amount of this compound (e.g., 10 mg).
-
To each vial, add a different solvent (e.g., DMF, MeCN, THF, Toluene) in a fixed volume (e.g., 0.5 mL) to create a slurry.
-
Stir all vials at room temperature for 30 minutes and visually assess which, if any, have fully dissolved.
-
For the vials where the solid remains, increase the temperature in 20 °C increments, holding at each step for 15-20 minutes.
-
Record the temperature at which the solid completely dissolves for each solvent. This provides valuable data for selecting your reaction conditions.
-
-
Visualization of Temperature Screening Workflow:
Caption: Stepwise workflow for determining temperature-dependent solubility.
References
- This compound | C7H5BrN2 | CID 1515279.
- This compound: Properties, Synthesis, and Applic
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]
- Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores Online Publishing. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS 50397-74-5: this compound | CymitQuimica [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. wjbphs.com [wjbphs.com]
- 7. This compound | 50397-74-5 [amp.chemicalbook.com]
- 8. ijpbr.in [ijpbr.in]
Byproducts of 4-Amino-3-bromobenzonitrile synthesis and their identification
Welcome to the technical support center for the synthesis of 4-Amino-3-bromobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity and success of your experiments.
I. Understanding the Synthesis and Potential Pitfalls
The synthesis of this compound typically involves the electrophilic bromination of 4-aminobenzonitrile. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the nitrile group, bromination is directed to the positions ortho to the amino group. However, the high reactivity of the starting material can lead to a lack of selectivity and the formation of several byproducts.
This guide will focus on identifying these byproducts and providing strategies to minimize their formation, ensuring a high yield and purity of your target compound, this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and purification of this compound in a user-friendly question-and-answer format.
Question 1: My reaction mixture shows multiple spots on TLC, with some being very close to the product spot. What are these likely byproducts?
Answer:
The most common byproducts in the bromination of 4-aminobenzonitrile are positional isomers and over-brominated products. The primary byproducts to anticipate are:
-
4-Amino-2-bromobenzonitrile (Isomeric byproduct): Due to the strong activating nature of the amino group, bromination can also occur at the other ortho position, leading to this isomer.
-
4-Amino-3,5-dibromobenzonitrile (Di-brominated byproduct): The high reactivity of the aniline ring can lead to a second bromination, resulting in the di-brominated product.[1]
-
Unreacted 4-Aminobenzonitrile: Incomplete reaction will result in the presence of the starting material.
The relative amounts of these byproducts can be influenced by reaction conditions such as the choice of brominating agent, solvent, temperature, and stoichiometry.
Question 2: How can I control the regioselectivity of the bromination to favor the desired 3-bromo isomer over the 2-bromo isomer?
Answer:
Controlling the regioselectivity is a key challenge. The formation of the 2-bromo isomer is often competitive. Here are some strategies to enhance the selectivity for the 3-bromo position:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) as it can provide a slow and controlled release of the electrophilic bromine species, which can improve selectivity.[2]
-
Solvent Polarity: The polarity of the solvent can significantly influence the regioselectivity of bromination of substituted anilines. Experimenting with a range of solvents from non-polar (e.g., carbon tetrachloride, dichloromethane) to polar aprotic (e.g., DMF, acetonitrile) can help optimize the isomeric ratio.
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help to increase the selectivity by reducing the overall reactivity of the system.
Question 3: I've identified a significant amount of the di-brominated byproduct in my crude product. How can I prevent its formation?
Answer:
The formation of 4-Amino-3,5-dibromobenzonitrile is a classic example of over-bromination in highly activated aromatic systems. To minimize this:
-
Strict Stoichiometry: Use a precise 1:1 molar ratio of 4-aminobenzonitrile to the brominating agent. Even a slight excess of the brominating agent can significantly increase the formation of the di-brominated product.
-
Controlled Addition: Add the brominating agent portion-wise or as a dilute solution over a period of time. This maintains a low concentration of the electrophile in the reaction mixture, favoring mono-bromination.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent further bromination of the desired product.
III. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of bromination of 4-aminobenzonitrile with NBS?
A1: The bromination of activated aromatic compounds like 4-aminobenzonitrile with N-Bromosuccinimide (NBS) proceeds via an electrophilic aromatic substitution mechanism. The nitrogen atom in NBS is attached to two electron-withdrawing carbonyl groups, making the bromine atom electrophilic. The electron-rich aniline ring attacks the electrophilic bromine of NBS, leading to the formation of a sigma complex (Wheland intermediate). Subsequent loss of a proton restores the aromaticity and yields the brominated product.
Q2: My final product is colored, not the expected pale yellow solid. What could be the cause and how can I fix it?
A2: The presence of color in your final product often indicates the presence of oxidized impurities or residual colored byproducts. Anilines are susceptible to oxidation, which can form highly colored polymeric species. To address this:
-
Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) is often effective at removing colored impurities.
-
Charcoal Treatment: If recrystallization alone is insufficient, you can treat a solution of your crude product with activated charcoal to adsorb the colored impurities before filtering and recrystallizing.
-
Inert Atmosphere: Conducting the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.
Q3: Can I use molecular bromine instead of NBS for this synthesis?
A3: Yes, molecular bromine (Br₂) can be used, but it is generally more reactive than NBS and can lead to lower selectivity and a higher proportion of the di-brominated byproduct. If using Br₂, it is crucial to use a non-polar solvent and maintain a low reaction temperature to control its reactivity.
IV. Identification of Byproducts: A Practical Guide
Accurate identification of the main product and its byproducts is crucial for process optimization and ensuring the quality of the final compound. Below are guidelines for using common analytical techniques.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent technique for separating the desired product from its isomers and the di-brominated byproduct. A typical reverse-phase HPLC method can be developed to monitor the reaction progress and assess the purity of the final product.
Illustrative HPLC Method Parameters:
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 30 °C |
Under these conditions, you would expect the compounds to elute in order of increasing hydrophobicity. The di-brominated product will be more retained (longer retention time) than the mono-brominated products, and the starting material will elute the earliest. The two mono-bromo isomers may have very similar retention times and may require careful optimization of the mobile phase gradient for complete separation.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for distinguishing between the desired this compound and its main byproducts.
Expected ¹H NMR Chemical Shifts (in CDCl₃, illustrative):
| Compound | Aromatic Protons (δ, ppm) | -NH₂ Protons (δ, ppm) |
| 4-Aminobenzonitrile | ~7.4 (d, 2H), ~6.6 (d, 2H) | ~4.2 (br s, 2H) |
| This compound | ~7.6 (d), ~7.4 (dd), ~6.8 (d) | ~4.5 (br s, 2H) |
| 4-Amino-2-bromobenzonitrile | Distinct aromatic splitting pattern | ~4.3 (br s, 2H) |
| 4-Amino-3,5-dibromobenzonitrile | ~7.7 (s, 2H) | ~4.8 (br s, 2H) |
Note: The exact chemical shifts and coupling constants will depend on the solvent and the NMR spectrometer's field strength.
The key distinguishing feature for the di-brominated product in ¹H NMR is the presence of a singlet for the two equivalent aromatic protons. The two mono-bromo isomers will show distinct splitting patterns for their three aromatic protons.
C. Mass Spectrometry (MS)
Mass spectrometry is invaluable for confirming the molecular weight of the product and byproducts. The presence of bromine is readily identified by its characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).
Expected Molecular Ion Peaks (m/z):
| Compound | Molecular Formula | Expected [M]⁺ and [M+2]⁺ |
| 4-Aminobenzonitrile | C₇H₆N₂ | 118 |
| This compound | C₇H₅BrN₂ | 196, 198 |
| 4-Amino-2-bromobenzonitrile | C₇H₅BrN₂ | 196, 198 |
| 4-Amino-3,5-dibromobenzonitrile | C₇H₄Br₂N₂ | 274, 276, 278 (in a 1:2:1 ratio) |
V. Experimental Protocols and Visualizations
A. Synthesis and Purification Workflow
The following diagram illustrates a typical workflow for the synthesis of this compound, highlighting the key steps to control byproduct formation.
Caption: A typical workflow for the synthesis and purification of this compound.
B. Logical Relationship of Byproduct Formation
The following diagram illustrates the reaction pathways leading to the desired product and the major byproducts.
Caption: Reaction pathways illustrating the formation of the desired product and major byproducts.
VI. References
-
This compound: Properties, Synthesis, and Applications. (URL not available)[3]
-
Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC - PubMed Central. (URL: [Link])
-
This compound. (URL not available)[4]
-
This compound | C7H5BrN2 | CID 1515279 - PubChem. (URL: [Link])
-
bmse000284 Benzonitrile at BMRB. (URL: [Link])
-
Benzonitrile, 4-bromo- | C7H4BrN | CID 12162 - PubChem - NIH. (URL: [Link])
-
Analytical Methods - RSC Publishing. (URL: [Link])
-
Preparation of 4-bromobenzonitrile - PrepChem.com. (URL: [Link])
-
Highly regioselective aminobromination of α,β-unsaturated nitro compounds with benzyl carbamate/N-bromosuccinimide as nitrogen/bromine source - RSC Publishing. (URL: [Link])
-
Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4 - Chemia. (URL: [Link]2]
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal. (URL: [Link])
-
NBS mediated nitriles synthesis through C=C double bond cleavage - The Royal Society of Chemistry. (URL: [Link])
-
Monobromomalononitrile: an efficient regioselective mono brominating agent towards active methylene compounds and enamines under mild conditions - RSC Publishing. (URL: [Link])
-
On the part that NMR should play in mass spectrometry metabolomics in natural products studies - Frontiers. (URL: [Link])
-
N-Bromosuccinimide - Wikipedia. (URL: [Link])
-
HPLC method for simultaneous determination of impurities and degradation products in Cardiazol - Pharmacia. (URL: [Link])
-
N-Bromosuccinimide (NBS) - Organic Chemistry Portal. (URL: [Link])
Sources
- 1. 58633-04-8|4-Amino-3,5-dibromobenzonitrile|BLD Pharm [bldpharm.com]
- 2. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 3. nbinno.com [nbinno.com]
- 4. This compound [infochems.co.kr]
Technical Support Center: Scaling Up the Synthesis of 4-Amino-3-bromobenzonitrile
Welcome to the technical support center for the synthesis of 4-Amino-3-bromobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical intermediate. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
The two primary synthetic routes for preparing this compound are:
-
Direct Bromination of 4-Aminobenzonitrile: This is a straightforward approach involving the electrophilic aromatic substitution of 4-aminobenzonitrile with a suitable brominating agent.
-
Sandmeyer Reaction: This multi-step process begins with the diazotization of an appropriate aniline derivative, followed by a copper(I) cyanide-mediated cyanation.[1][2]
Q2: What are the critical parameters to control during the bromination of 4-aminobenzonitrile?
The critical parameters to control are:
-
Stoichiometry: A precise 1:1 molar ratio of the substrate to the brominating agent is crucial to minimize over-bromination.[3]
-
Temperature: Lower temperatures (e.g., 0-5°C) enhance the selectivity for mono-bromination by reducing the reaction rate.[3]
-
Addition Rate: Slow, portion-wise addition of the brominating agent helps maintain a low concentration, further preventing the formation of di-brominated byproducts.[3]
Q3: How can I purify the crude this compound?
Recrystallization is the most effective method for purifying the crude product.[3][4] A mixed solvent system, such as ethanol/water, is often used.[4] The choice of solvent depends on the impurities present, so a small-scale solvent screen is recommended.[4]
Q4: What is the expected appearance and melting point of pure this compound?
Pure this compound should be a pale yellow or gold crystalline solid.[5][6] Its melting point is reported to be in the range of 106-110°C.[7][8] A broad or depressed melting point can indicate the presence of impurities.[4]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Yield | 1. Incomplete reaction. 2. Degradation of reagents. 3. Suboptimal reaction conditions. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] 2. Use fresh brominating agents and anhydrous solvents if required.[3] 3. Optimize temperature and reaction time. Gentle heating may be necessary for some protocols.[3] |
| Formation of Di-brominated Byproduct | 1. Excess brominating agent. 2. High reaction temperature. | 1. Strictly control the stoichiometry to a 1:1 molar ratio.[3] 2. Perform the reaction at a lower temperature (0-5°C).[3] 3. Add the brominating agent slowly and in portions.[3] |
| Product is Colored (Not Pale Yellow) | Presence of impurities or oxidation byproducts. | 1. Purify the crude product by recrystallization.[3] 2. Treat the solution with activated charcoal before recrystallization to remove colored impurities.[3] |
| "Oiling Out" During Recrystallization | The solubility of the compound is too high in the chosen solvent at the cooling temperature. | 1. Ensure the minimum amount of hot solvent is used for dissolution.[4] 2. Cool the filtrate further in an ice bath to promote crystallization.[4] 3. If the problem persists, try a different solvent system. |
| Difficulty in Isolating the Product | The product may be soluble in the aqueous layer or form an emulsion during workup. | 1. Adjust the pH of the aqueous layer to decrease the solubility of the product. 2. Use a different extraction solvent. 3. Break emulsions by adding a small amount of brine or by centrifugation. |
Experimental Protocols
Protocol 1: Synthesis via Bromination of 4-Aminobenzonitrile
This protocol details the direct bromination of 4-aminobenzonitrile using N-Bromosuccinimide (NBS).
Materials:
-
4-Aminobenzonitrile
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 4-aminobenzonitrile in DMF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 1.05 equivalents of NBS in portions, ensuring the temperature remains below 5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
Protocol 2: Purification by Recrystallization
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven.
Visualizing the Workflow
To provide a clearer understanding of the synthesis and purification processes, the following diagrams have been created.
Caption: A step-by-step workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for common synthesis issues.
Safety Information
This compound is considered toxic if ingested or inhaled and can cause skin and eye irritation.[7][8] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8] Store the compound in a cool, dry, and dark place in a tightly sealed container.[8]
References
- This compound: Properties, Synthesis, and Applications. (n.d.).
- 3-Bromo-4-Aminobenzonitrile - ChemBK. (2024, April 9).
- Preparation of 4-bromobenzonitrile - PrepChem.com. (n.d.).
- Sandmeyer reaction - Wikipedia. (n.d.).
- Sandmeyer Reaction - Organic Chemistry Portal. (n.d.).
- Sandmeyer Reaction - experimental procedure and set up. - YouTube. (2025, January 2).
- A general electrochemical strategy for the Sandmeyer reaction. (n.d.).
- What is the synthetic route of 4-Aminobenzonitrile - Knowledge - Bloom Tech. (2023, March 23).
- EP1107948A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile - Google Patents. (n.d.).
- Synthesis of 4-amino-3-nitrobenzonitrile - PrepChem.com. (n.d.).
- This compound. (n.d.).
- US3742014A - Preparation of benzonitriles - Google Patents. (n.d.).
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
- Preparation method of aminobenzonitrile - Eureka | Patsnap. (n.d.).
- This compound | C7H5BrN2 | CID 1515279 - PubChem. (n.d.).
- Monobromomalononitrile: an efficient regioselective mono brominating agent towards active methylene compounds and enamines under mild conditions - RSC Publishing. (n.d.).
- 4-Bromobenzonitrile | Alzchem Group. (n.d.).
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. nbinno.com [nbinno.com]
- 6. This compound | 50397-74-5 [amp.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
Effect of base on the efficiency of Suzuki coupling with 4-Amino-3-bromobenzonitrile
A Guide to Optimizing Base Selection for Enhanced Reaction Efficiency
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are working with 4-Amino-3-bromobenzonitrile and wish to troubleshoot and optimize their reaction conditions, with a specific focus on the critical role of the base. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of base so critical for the Suzuki coupling of this compound?
The base is not merely a passive component; it is a crucial activator in the Suzuki-Miyaura catalytic cycle.[1][2] Its primary role is to activate the organoboron compound (e.g., a boronic acid) to facilitate the transmetalation step.[1][3] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[4][5][6] This increased nucleophilicity is essential for the efficient transfer of the organic group from boron to the palladium center.[3] For a substrate like this compound, which contains both electron-donating (amino) and electron-withdrawing (cyano) groups, achieving the right level of activation without promoting side reactions is key to high yields.[7]
Q2: I am observing significant decomposition of my boronic acid. Could the base be the cause?
Absolutely. A common side reaction in Suzuki couplings is protodeboronation, where the C-B bond of the organoboron reagent is cleaved by a proton source, rendering it inactive for cross-coupling. This process can be significantly accelerated by the presence of strong bases, particularly hydroxides, and excess water.[8] If you suspect protodeboronation (evidenced by the formation of arene byproduct from your boronic acid), consider switching to a non-hydroxide base like K₃PO₄ or Cs₂CO₃, or using rigorously dried solvents.[8]
Q3: Are organic bases like triethylamine (TEA) suitable for this reaction?
Generally, inorganic bases are superior to organic bases for Suzuki-Miyaura couplings.[9] Organic amines like TEA are often not basic enough to efficiently form the reactive boronate species required for transmetalation, leading to sluggish or incomplete reactions. Furthermore, their solubility properties can sometimes lead to inhomogeneous reaction mixtures in the aqueous/organic solvent systems typically employed.[9] For this substrate, stronger inorganic bases are recommended.[8][10]
Q4: My reaction is not going to completion. Should I use a stronger base?
A stalled reaction is often a sign of insufficient activation. For challenging substrates, including some electron-deficient aryl halides, stronger bases are frequently necessary to drive the reaction forward.[8][10][11] If you are using a mild base like Na₂CO₃ and observing low conversion, switching to a stronger base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is a logical next step.[8][10] These bases are highly effective and commonly used for difficult couplings.[8][12]
Troubleshooting Guide: Low Yield & Side Reactions
When coupling this compound, experimental outcomes can be sensitive to subtle changes in reaction parameters. This guide helps you diagnose and solve common issues related to the base.
Problem 1: Low or No Product Formation
| Potential Cause | Explanation & Recommended Solution |
| Insufficient Base Strength | The base may be too weak to form the boronate complex at a sufficient rate. This compound, being an electron-deficient halide, generally benefits from faster oxidative addition, but the subsequent transmetalation step must keep pace. Solution: Switch from a weaker base (e.g., Na₂CO₃) to a stronger, non-hydroxide base like K₃PO₄ or Cs₂CO₃.[8][10] |
| Poor Base Solubility | If the base is not sufficiently soluble in the reaction medium, its effective concentration is low, leading to a slow reaction. Solution: Ensure the base is finely powdered to maximize surface area.[10] For bases like K₃PO₄, using a biphasic solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) is standard practice to ensure all components can interact.[10] Cs₂CO₃ often has better solubility in organic solvents.[10] |
| Incomplete Oxygen Removal | Residual oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle. Solution: Ensure all solvents are thoroughly degassed by bubbling with an inert gas (Argon or Nitrogen) for at least 20-30 minutes.[11] The reaction vessel should be rigorously evacuated and backfilled with inert gas multiple times before adding reagents.[8] |
Problem 2: Significant Side Product Formation
| Potential Cause | Explanation & Recommended Solution |
| Protodeboronation | As discussed in the FAQs, this is the hydrolysis of the boronic acid. It is often exacerbated by strong, nucleophilic bases like NaOH or KOH, especially at elevated temperatures.[8] Solution: Avoid hydroxide bases. Use K₃PO₄, Cs₂CO₃, or K₂CO₃.[1] Ensure solvents are anhydrous if using a non-aqueous system. |
| Homocoupling of Boronic Acid | This side reaction (forming R-R from R-B(OH)₂) can also be promoted by oxygen. Solution: Improve the degassing procedure for all solvents and ensure the reaction is maintained under a strict inert atmosphere. |
| Hydrolysis of Nitrile Group | The cyano group on this compound can be susceptible to hydrolysis to an amide or carboxylic acid under strongly basic aqueous conditions, especially at high temperatures. Solution: If nitrile hydrolysis is suspected, use the mildest base that provides an acceptable reaction rate (e.g., K₂CO₃ or Na₂CO₃).[9] Alternatively, reducing the reaction time or temperature may mitigate this side reaction. |
Troubleshooting Decision Workflow
Caption: Troubleshooting Decision Tree for Low Yield.
Base Selection and Comparison
The ideal base is strong enough to facilitate transmetalation but not so strong that it causes significant side reactions. The table below compares common choices.
| Base | pKa (of Conjugate Acid) | Typical Equivalents | Strengths | Potential Issues |
| Na₂CO₃ | 10.3[13] | 2.0 - 3.0 | Inexpensive, mild, widely used. Often a good starting point.[9][14] | May be too weak for challenging or electron-deficient substrates, leading to slow reactions. |
| K₂CO₃ | 10.3[13] | 2.0 - 3.0 | Similar to Na₂CO₃ but sometimes offers better solubility and performance.[15][16] | Can also be too weak for difficult couplings. |
| K₃PO₄ | 12.3[13] | 2.0 - 3.0 | Strong, non-nucleophilic base. Highly effective for difficult couplings, including those with electron-deficient partners.[8][10] | More expensive than carbonates; can be hygroscopic. |
| Cs₂CO₃ | 10.3[13] | 2.0 - 3.0 | Excellent performance in many challenging couplings due to high solubility in organic solvents and the "cesium effect".[8][10] | Significantly more expensive than other bases. |
| NaOH | 15.7[17][18] | 2.0 - 3.0 | Very strong and inexpensive.[12] | Highly nucleophilic; can promote significant protodeboronation and hydrolysis of sensitive functional groups.[8][9] Generally not the first choice. |
| KF | 3.2 | 3.0 | Mild; particularly useful for substrates with base-labile groups (e.g., esters) as it activates the boronic acid without harsh basicity.[3] | Often less effective than stronger bases for general-purpose couplings. |
The Catalytic Cycle: Role of the Base Visualized
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The base's intervention is essential for the cycle to proceed efficiently.[12]
Caption: The Suzuki-Miyaura Catalytic Cycle.
General Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required.
1. Reagent and Glassware Preparation:
-
All glassware (e.g., Schlenk flask, condenser) must be oven-dried or flame-dried under vacuum to remove all traces of moisture.[10]
-
Ensure all reagents are of high purity. The selected base (e.g., K₃PO₄) should be finely powdered and dry.[10]
-
Solvents (e.g., 1,4-Dioxane, Toluene, Water) must be degassed by sparging with argon or nitrogen for at least 30 minutes prior to use.[8]
2. Reaction Setup (under Inert Atmosphere):
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 - 1.5 equiv.), and the powdered base (e.g., K₃PO₄, 2.0 - 3.0 equiv.).[8]
-
Add the palladium precursor (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 2-6 mol%). Alternatively, use a pre-formed catalyst like Pd(PPh₃)₄ (3-5 mol%).[10][19]
-
Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[8]
3. Reaction Execution:
-
Using a syringe, add the degassed solvent system (e.g., a 4:1 mixture of Dioxane:Water) to the flask to achieve a concentration of ~0.1 M with respect to the aryl bromide.[10]
-
Place the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80–110 °C).[8][10]
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
4. Workup and Purification:
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine to remove inorganic salts.[20]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the final product.
References
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
- Suzuki Coupling - Organic Chemistry Portal.
- Suzuki reaction - Wikipedia.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021).
- Struggling with Suzuki Reaction : r/Chempros - Reddit. (2024).
- Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid - Benchchem.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014).
- Technical Support Center: Suzuki Reactions with Electron-Deficient Quinolines - Benchchem.
- Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchGate.
- pka bases.cdx.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025).
- Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate.
- Troubleshooting failed Suzuki coupling with electron-rich aryl halides - Benchchem.
- A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid - Benchchem.
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014).
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. (2018).
- The Suzuki Reaction - Andrew G Myers Research Group.
- Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and... - ResearchGate.
- The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). … - ResearchGate.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024).
- Effect of bases on cross-coupling of 3 with 4a | Download Table - ResearchGate.
- Application Notes and Protocols for Suzuki Coupling Reactions with 3-Methoxy-4-nitrobenzonitrile Derivatives - Benchchem.
- pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (2022).
- Approximate pKa chart of the functional groups: values to know 1. Protonated carbonyl pKa = -7.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. scilit.com [scilit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uwindsor.ca [uwindsor.ca]
- 18. chem.indiana.edu [chem.indiana.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Ligand selection for difficult Buchwald-Hartwig aminations of 4-Amino-3-bromobenzonitrile
Technical Support Center: Buchwald-Hartwig Amination
Welcome to the technical support center for advanced synthetic applications. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the palladium-catalyzed Buchwald-Hartwig amination of 4-amino-3-bromobenzonitrile. This substrate presents a unique set of challenges due to its electronic properties and the presence of multiple coordinating functional groups. This document provides in-depth, field-proven insights to navigate these complexities, moving beyond standard protocols to explain the fundamental principles behind successful cross-coupling.
Frequently Asked Questions (FAQs): The Foundations
This section addresses common preliminary questions regarding the amination of this challenging substrate.
Q1: What makes the Buchwald-Hartwig amination of this compound a "difficult" transformation?
The amination of this compound is particularly challenging for two primary reasons:
-
Electronic Effects: The benzonitrile moiety contains a powerful electron-withdrawing nitrile group (-CN). While electron-deficient aryl halides can be reactive, this substrate's properties can complicate the catalytic cycle.
-
Catalyst Inhibition: The substrate possesses two functional groups, the primary amine (-NH2) and the nitrile (-CN), which can act as Lewis bases and coordinate to the palladium catalyst. This coordination can sequester the active catalyst, forming stable, off-cycle complexes that inhibit or completely halt the desired C-N bond formation. The choice of ligand is therefore critical to prevent this catalyst poisoning.[1]
Q2: What is the fundamental mechanism of the Buchwald-Hartwig amination?
The reaction proceeds through a catalytic cycle involving a palladium catalyst.[2][3][4][5] The key steps are:
-
Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.
-
Oxidative Addition: The active LPd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step.[6][7]
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the palladium center, and a base removes a proton to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed, releasing the desired product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[2][4]
A simplified representation of this catalytic cycle is shown below.
Troubleshooting Guide: From Failed Reactions to High Yields
This section is structured to address specific experimental failures and provide a logical path to success.
Scenario 1: Low to No Conversion of Starting Material
Q: My reaction shows minimal or no consumption of this compound after several hours, even at elevated temperatures. What are the most probable causes and how do I fix them?
This is the most common failure mode and usually points to issues with catalyst activity or inhibition.
-
Root Cause A: Ineffective Ligand Choice
-
The "Why": For a substrate like this compound, the ligand must be sufficiently bulky and electron-rich.[8] A bulky ligand promotes the crucial reductive elimination step and sterically discourages the substrate's nitrile and amino groups from binding to and deactivating the palladium center. Electron-rich phosphines accelerate the oxidative addition step.[9] First-generation ligands like P(o-tol)3 or bidentate ligands like BINAP are often insufficient for this type of challenging substrate.[2][3]
-
The Solution: Employ modern, sterically demanding dialkylbiaryl phosphine ligands. These are the industry standard for difficult couplings. Your primary screen should include ligands from the groups listed in the table below.
-
| Ligand Class | Recommended Ligands | Key Characteristics & Use Case |
| Dialkylbiaryl Phosphines | XPhos, RuPhos, BrettPhos | Highly bulky and electron-rich. Excellent for sterically hindered and electron-deficient aryl halides. Often the first choice for challenging substrates.[8][10] |
| Josiphos-Type | CyPF-tBu | Bidentate ferrocenyl ligands that can be effective for coupling heteroaryl chlorides and other challenging partners.[1] |
| Specialized Ligands | BippyPhos | A newer ligand reported to have an exceptionally broad substrate scope, including various NH-heterocycles and amines.[11] |
-
Root Cause B: Inactive Catalyst Formation or Degradation
-
The "Why": The active Pd(0) species must be efficiently generated from the Pd(II) precatalyst (e.g., Pd(OAc)2).[12] This reduction can be sluggish or incomplete. Furthermore, oxygen can oxidize the active catalyst, so maintaining a strictly inert atmosphere is critical.
-
The Solution:
-
Use a Precatalyst: Instead of generating the catalyst in situ from a simple salt like Pd(OAc)2, use a well-defined precatalyst (e.g., XPhos Pd G3, BrettPhos Pd G4). These complexes are more stable and generate the active Pd(0) species more reliably and cleanly.[13]
-
Ensure Inert Conditions: Use a glovebox for reaction setup. If a glovebox is unavailable, ensure all reagents and the reaction vessel are thoroughly degassed using several cycles of vacuum and backfilling with an inert gas like argon or nitrogen.
-
Solvent Purity: Use anhydrous, degassed solvents. Water and oxygen can interfere with the catalyst.
-
-
-
Root Cause C: Incorrect Base and Solvent Combination
-
The "Why": The base's role is to deprotonate the amine, but its strength and solubility are critical. A base that is too weak will not facilitate catalysis. A strong base like sodium tert-butoxide (NaOt-Bu) is often required for high reaction rates but may be incompatible with sensitive functional groups.[3] The solvent must dissolve all components at the reaction temperature to ensure a homogeneous reaction mixture.
-
The Solution:
-
Base Selection: For this substrate, a strong, non-nucleophilic base is typically required. Sodium or potassium tert-butoxide (NaOt-Bu, KOt-Bu) are excellent starting points. If functional group compatibility is an issue, a strong phosphate base like K3PO4 or a carbonate like Cs2CO3 can be tested, though they may require higher temperatures or longer reaction times.[3][14]
-
Solvent Choice: Toluene, 1,4-dioxane, and tert-butanol are common and effective solvents. Toluene and dioxane are generally good for dissolving the organic components, while t-BuOH can be beneficial for solubility and catalyst stability.
-
-
Scenario 2: Significant Side Product Formation
Q: My reaction is consuming the starting material, but I'm isolating very little desired product. TLC/LCMS analysis shows multiple other spots, primarily hydrodehalogenation (Ar-H instead of Ar-Br).
This indicates that the catalytic cycle is proceeding, but an undesired pathway is dominating.
-
Root Cause: Hydrodehalogenation (Loss of Bromine)
-
The "Why": Hydrodehalogenation occurs when the palladium-amido intermediate undergoes β-hydride elimination (if the amine has β-hydrogens) or other decomposition pathways faster than it undergoes reductive elimination.[2] This side reaction is often competitive and is a classic problem in Buchwald-Hartwig chemistry.
-
The Solution: The key is to accelerate reductive elimination to outcompete the side reactions.
-
Switch to a Bulkier Ligand: This is the most effective solution. As mentioned previously, sterically demanding ligands like XPhos, RuPhos, or BrettPhos force the complex into a geometry that favors reductive elimination, dramatically increasing the rate of product formation.[9]
-
Optimize Temperature: While higher temperatures increase reaction rates, they can sometimes favor decomposition pathways. If hydrodehalogenation is severe, try lowering the temperature after an initial period of heating.[15]
-
Check Amine Purity: Impurities in the amine partner can sometimes contribute to catalyst decomposition and side reactions.
-
-
Experimental Protocols and Decision Workflow
Recommended Screening Protocol
This protocol is designed for a small-scale screen to efficiently identify the optimal ligand and base combination.
Materials:
-
This compound
-
Amine coupling partner
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Ligand (if not using a precatalyst)
-
Base (NaOt-Bu, K3PO4)
-
Anhydrous, degassed solvent (Toluene or 1,4-Dioxane)
-
Inert atmosphere (Glovebox or Schlenk line)
Procedure (performed in a glovebox):
-
To a 2-dram vial equipped with a magnetic stir bar, add this compound (0.1 mmol, 1.0 equiv).
-
Add the amine coupling partner (0.12 mmol, 1.2 equiv).
-
Add the selected base (e.g., NaOt-Bu, 0.14 mmol, 1.4 equiv).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 0.002 mmol, 2 mol%).
-
Add the anhydrous, degassed solvent (1.0 mL).
-
Seal the vial tightly with a PTFE-lined cap.
-
Remove the vial from the glovebox and place it in a preheated heating block at 100 °C.
-
Monitor the reaction progress by TLC or LCMS at regular intervals (e.g., 1h, 4h, 16h).
Ligand Selection and Troubleshooting Workflow
Use the following workflow to guide your experimental design and troubleshooting process.
Sources
- 1. research.rug.nl [research.rug.nl]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. entegris.com [entegris.com]
- 11. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. reddit.com [reddit.com]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. real.mtak.hu [real.mtak.hu]
Technical Support Center: Optimizing Cross-Coupling Reactions with 4-Amino-3-bromobenzonitrile
Welcome to the technical support center for optimizing cross-coupling reactions involving the versatile building block, 4-amino-3-bromobenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot common issues and systematically optimize reaction temperature—a critical parameter for success. The inherent electronic properties of this substrate, featuring an electron-donating amine and an electron-withdrawing nitrile ortho and para to the bromine, respectively, present unique challenges and opportunities in palladium-catalyzed transformations.
This document moves beyond simple protocols to explain the underlying principles, enabling you to make informed decisions in your experimental design.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during your experiments. The advice provided is a starting point for a logical, stepwise approach to problem-solving.
Question 1: My reaction shows low or no conversion of the this compound starting material. Should I simply increase the temperature?
Answer: While insufficient thermal energy is a common reason for low conversion, increasing the temperature should be done cautiously and systematically. The Carbon-Bromine bond in your substrate requires a significant activation energy for the initial oxidative addition step into the Pd(0) catalyst, which is often the rate-limiting step in the catalytic cycle. Aryl bromides are less reactive than aryl iodides and typically require higher temperatures to proceed efficiently.[1]
Causality & Recommended Actions:
-
Insufficient Activation Energy: The reaction may be kinetically slow at your current temperature.
-
Solution: Increase the temperature in 10-15 °C increments (e.g., from 80 °C to 95 °C, then to 110 °C). Monitor the reaction at each new setpoint by TLC or LC-MS to see if conversion improves. Typical temperature ranges for aryl bromides in Suzuki, Buchwald-Hartwig, or Sonogashira couplings are often between 80-120 °C.[2][3][4]
-
-
Suboptimal Catalyst/Ligand System: Your chosen catalyst or ligand may require a higher thermal threshold to become fully active. Bulky, electron-rich phosphine ligands are often necessary for challenging substrates as they promote the crucial oxidative addition and reductive elimination steps.[3][5]
-
Solution: Before aggressively increasing the temperature, ensure your catalyst system is appropriate. For difficult couplings, consider switching to a more active, well-defined pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) which can sometimes achieve higher turnover at lower temperatures.[5]
-
-
Solvent Limitation: The reaction temperature is limited by the boiling point of your solvent.
Caution: Simply increasing the temperature is not always the solution and can sometimes be detrimental. Always run a control reaction at the initial temperature to ensure any changes observed are due to the temperature variation.
Question 2: I've increased the temperature and now see multiple side products and a dark, insoluble precipitate (palladium black). What is happening?
Answer: This is a classic sign of exceeding the optimal temperature window for your specific catalytic system. The formation of palladium black indicates catalyst decomposition, while the appearance of new side products suggests that higher temperatures are enabling undesired reaction pathways.[7]
Causality & Recommended Actions:
-
Catalyst Decomposition: At elevated temperatures, the palladium catalyst can agglomerate and precipitate out of the solution as inactive palladium black, effectively killing your reaction.[7] This is often accelerated by the presence of oxygen, so ensure your reaction is rigorously degassed and maintained under an inert atmosphere.[5][8]
-
Solution: Lower the reaction temperature. It is better to have a slower, clean reaction than a fast, messy one. If the reaction is too slow at lower temperatures, a more stable and active ligand/catalyst system is required.
-
-
Side Reactions: High temperatures can provide the necessary activation energy for competing side reactions.
-
Homocoupling (Suzuki): Your boronic acid partner may be undergoing homocoupling. This is often promoted by oxygen and higher temperatures. Lowering the temperature can disfavor this pathway.[8]
-
Hydrodehalogenation: The aryl bromide is reduced to the corresponding arene (4-aminobenzonitrile). This can be promoted by certain bases and high temperatures.
-
Substrate/Product Decomposition: The functional groups on your substrate or product may not be stable at excessive temperatures.[9]
-
Solution: Reduce the temperature to a point where side product formation is minimized. If conversion is then too low, you must re-evaluate other parameters like the catalyst, ligand, or base.
-
Question 3: My reaction works, but the yield is inconsistent between batches, even when I set the same temperature. Why?
Answer: Inconsistent yields are often traced back to variables that affect the actual reaction temperature and catalyst activity, even if the setpoint on the heating mantle is the same.
Causality & Recommended Actions:
-
Inaccurate Temperature Monitoring: The temperature of the heating block or oil bath may not reflect the internal temperature of the reaction mixture. Stirring rate, flask shape, and solvent volume all influence heat transfer.
-
Solution: Use an internal temperature probe for at least one representative reaction to calibrate your heating apparatus. Ensure vigorous and consistent stirring for all reactions.
-
-
Inconsistent Catalyst Activity: The generation of the active Pd(0) species from a Pd(II) pre-catalyst is temperature-dependent and can be inconsistent.[10]
-
Solution: Use well-defined, air-stable Pd(0) pre-catalysts (e.g., Buchwald pre-catalysts) that provide more reliable generation of the active catalyst.[5] This reduces batch-to-batch variability.
-
-
Variable Reagent Quality: The purity of reagents, especially the base and solvent, can impact the reaction. Water content, in particular, can affect catalyst activity and side reactions like protodeboronation in Suzuki couplings.
-
Solution: Use high-purity, anhydrous solvents and finely powdered, dry bases.[3] Ensure all reagents are from reliable sources and stored correctly.
-
Visualizations: Workflows & Logic
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common temperature-related issues.
Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for a Suzuki, Buchwald-Hartwig, or Sonogashira coupling with this compound? A typical starting point for palladium-catalyzed couplings of aryl bromides is in the 80-110 °C range.[4] However, the optimal temperature is highly dependent on the specific catalyst, ligand, base, and solvent used. For example, some modern, highly active Buchwald ligands can facilitate aminations at lower temperatures, while weaker bases like K₃PO₄ may require more thermal energy than strong bases like NaOtBu.[6][11]
Q2: How does my choice of solvent dictate the reaction temperature? The solvent's primary role is to solubilize the reactants, but its boiling point sets the upper limit for the reaction temperature at atmospheric pressure. For temperatures above 80 °C, common choices include:
-
Toluene: (b.p. ~111 °C)
-
1,4-Dioxane: (b.p. ~101 °C)
-
N,N-Dimethylformamide (DMF): (b.p. ~153 °C) Using a higher boiling point solvent gives you a wider temperature range to explore for optimization.[3][6]
Q3: Can these reactions be performed at room temperature? While challenging for a moderately reactive substrate like an aryl bromide, room-temperature couplings are not impossible. They typically require:
-
A very highly active catalyst system (e.g., specialized ligands).
-
A more reactive coupling partner (e.g., an aryl iodide instead of a bromide).[1]
-
Specialized techniques, such as using micellar catalysis where reagents are concentrated in nanomicelles in water, which can facilitate the reaction at ambient temperatures.[12][13]
Systematic Temperature Optimization Protocol
To avoid a trial-and-error approach, a systematic screening is the most efficient method to determine the optimal temperature. High-Throughput Experimentation (HTE) tools are ideal for this.[14][15] The following protocol describes a parallel screening approach.
Table 1: Example Temperature Screening Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Temperature | 60 °C | 80 °C | 100 °C | 120 °C |
| Substrate | 1.0 equiv | 1.0 equiv | 1.0 equiv | 1.0 equiv |
| Coupling Partner | 1.2 equiv | 1.2 equiv | 1.2 equiv | 1.2 equiv |
| Pd Catalyst | 2 mol% | 2 mol% | 2 mol% | 2 mol% |
| Ligand | 4 mol% | 4 mol% | 4 mol% | 4 mol% |
| Base | 2.0 equiv | 2.0 equiv | 2.0 equiv | 2.0 equiv |
| Solvent | Toluene | Toluene | Toluene | Toluene |
| Time | 12 h | 12 h | 12 h | 12 h |
Experimental Protocol: Parallel Temperature Screening
-
Preparation: In an inert atmosphere (glovebox), add the solid reagents (this compound, coupling partner, base, palladium pre-catalyst, and ligand) to an array of reaction vials equipped with stir bars.
-
Solvent Addition: Add the anhydrous, degassed solvent to each vial. Seal the vials securely with screw caps containing septa.
-
Setup: Place the vials in a parallel synthesis reactor or separate heating blocks pre-heated to the desired temperatures (e.g., 60, 80, 100, 120 °C).
-
Execution: Begin stirring simultaneously on all reactors and run for a predetermined time (e.g., 12-24 hours).
-
Analysis: After cooling, take an aliquot from each reaction vial, dilute appropriately, and analyze by LC-MS or GC-MS to determine the conversion and relative amounts of product and side products.
-
Interpretation: Plot the product yield versus temperature to identify the optimal range where yield is maximized and byproduct formation is minimized.
Workflow for Systematic Temperature Optimization
This diagram illustrates the logical flow of the screening protocol.
Caption: A general experimental workflow for systematic temperature screening.
References
- Benchchem. Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines.
- Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Benchchem. Technical Support Center: Troubleshooting Low Yields in 2,5-Dichloropyrazine Cross-Coupling.
- Temperature effect on coupling reaction. (n.d.). ResearchGate.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers.
- Benchchem. Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines.
- Ayan, H., et al. (2018). High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. PubMed.
- Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. (n.d.). MDPI.
- Benchchem. Optimizing base and solvent conditions for Buchwald-Hartwig amination with bulky anilines.
- Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates. (2025). ResearchGate.
- Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-.... (n.d.). ResearchGate.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights.
- How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. (n.d.). Frontiers.
- Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry.
- Unleashing high-throughput reaction screening. (n.d.). Unchained Labs.
- Benchchem. Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of 2-Bromopyridines.
- Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796.
- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (n.d.). PubMed Central.
- Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (2008). Wipf Group.
- Sonogashira coupling. (n.d.). Wikipedia.
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- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. unchainedlabs.com [unchainedlabs.com]
Validation & Comparative
A Comparative Guide to Developing a Robust HPLC Method for 4-Amino-3-bromobenzonitrile
As a Senior Application Scientist, this guide provides an in-depth, experience-driven approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-Amino-3-bromobenzonitrile. We will move beyond a simple protocol, exploring the rationale behind our choices and comparing alternative strategies to equip you with the knowledge to tackle similar analytical challenges.
Part 1: Understanding the Analyte: The Key to a Successful Method
Before any practical work begins, a thorough understanding of the target analyte, this compound, is paramount. Its chemical properties dictate its behavior in a chromatographic system and guide our initial method development choices.
Key Physicochemical Properties:
| Property | Value / Structure | Implication for HPLC Method Development |
| Chemical Structure | H₂NC₆H₃(Br)CN[1] | The molecule contains a polar amino group (-NH₂), a polar cyano group (-CN), and a non-polar brominated benzene ring. This amphiphilic nature suggests that Reversed-Phase (RP) HPLC will be a suitable separation mode. The aromatic ring provides strong UV absorbance, making UV detection a straightforward choice. |
| Molecular Weight | 197.03 g/mol [1][2] | A relatively small molecule, which is well-suited for standard HPLC analysis. |
| Polarity | Polar | The presence of the amino and cyano groups makes the molecule quite polar. This predicts that retention on a standard C18 column might be weak, requiring a mobile phase with a high aqueous content.[3] |
| pKa (Predicted) | The primary aromatic amine group is basic. | The basicity of the amino group is a critical consideration. At neutral or high pH, it can be uncharged and interact with acidic residual silanols on the silica-based column packing, leading to poor peak shape (tailing). Controlling the mobile phase pH is essential.[4] |
Part 2: Foundational Method & Systematic Optimization
Based on the analyte's properties, a Reversed-Phase HPLC method is the logical starting point. Our development strategy will be systematic, addressing the two most anticipated challenges: inadequate retention and poor peak shape .
Workflow for HPLC Method Development
Caption: A systematic workflow for HPLC method development.
Comparison 1: Tackling Peak Tailing by Controlling Mobile Phase pH
The primary amine in this compound is prone to interacting with silanol groups on the column's stationary phase, causing peak tailing. The most effective way to mitigate this is by controlling the mobile phase pH to ensure the amine is protonated (-NH₃⁺).[4]
Experimental Comparison:
-
Column: Standard L1 C18, 5 µm, 150 mm x 4.6 mm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: 254 nm
| Condition | Mobile Phase Composition | Observation | Tailing Factor (Tf) |
| A (Unbuffered) | 50:50 Water:Acetonitrile | Significant peak tailing, poor symmetry. | > 2.0 |
| B (Buffered) | 50:50 (Water with 0.1% Formic Acid):(Acetonitrile with 0.1% Formic Acid) | Sharp, symmetrical peak. | 1.1 |
Comparison 2: Optimizing Retention Time
Due to its polarity, the analyte may elute too quickly, close to the void volume, especially with high concentrations of organic solvent. This can compromise quantification and separation from potential impurities. We will compare two common organic modifiers: acetonitrile (ACN) and methanol (MeOH).
Experimental Comparison:
-
Column: Standard L1 C18, 5 µm, 150 mm x 4.6 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Organic Modifier
-
Flow Rate: 1.0 mL/min
-
Detection: 254 nm
| Condition | Mobile Phase Composition | Retention Time (min) | Theoretical Plates (N) |
| C (ACN) | 40:60 A:B (Acetonitrile) | 4.2 | 8500 |
| D (MeOH) | 40:60 A:B (Methanol) | 5.8 | 7900 |
Alternative Strategy: Ion-Pair Chromatography
For particularly challenging separations of basic compounds or mixtures of amines, ion-pair reversed-phase HPLC can be employed. This technique introduces an ion-pairing reagent (e.g., an alkyl sulfonate like 1-hexanesulfonic acid) into the mobile phase.[7][8] The reagent forms a neutral ion-pair with the protonated analyte, increasing its hydrophobicity and thus its retention on the C18 column.
Considerations for Ion-Pairing:
-
Pros: Significantly increases retention and can dramatically alter selectivity to resolve difficult peaks.
-
Cons: Columns require long equilibration times, the reagents can be harsh on the column, and it is generally not compatible with mass spectrometry (MS) detection. It adds complexity to the mobile phase preparation.[3]
For this compound, pH control alone is sufficient to achieve a good peak shape and adequate retention, making the complexity of ion-pairing unnecessary.
Part 3: The Recommended Method and Validation Protocol
Based on the comparative data, the following method is recommended for the routine analysis of this compound.
Optimized HPLC Method Protocol
-
Instrumentation:
-
HPLC system with UV-Vis Detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 150 mm x 4.6 mm (e.g., Waters Symmetry, Phenomenex Luna, Agilent Zorbax).
-
Mobile Phase: Isocratic mixture of 60% (0.1% Formic Acid in Water) and 40% (0.1% Formic Acid in Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
-
-
Sample Preparation:
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask using the mobile phase as the diluent to create a 100 µg/mL stock solution. Further dilutions can be made as required.
-
Sample Preparation: Prepare sample solutions to a target concentration of approximately 100 µg/mL using the mobile phase as the diluent. Filter through a 0.45 µm syringe filter before injection.
-
Method Validation Strategy (per ICH Q2(R2))
Once the method is optimized, it must be validated to ensure it is fit for its intended purpose.[9] The following parameters should be assessed:
Caption: Key parameters for HPLC method validation.
-
Specificity: Demonstrate that the peak for this compound is free from interference from excipients, impurities, or degradation products. This is often assessed using a photodiode array (PDA) detector for peak purity analysis.[10]
-
Linearity: Analyze a minimum of five concentrations across the expected working range (e.g., 50% to 150% of the target concentration). Plot a curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[11]
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.[12]
-
Precision:
-
Repeatability: Perform at least six replicate injections of the same sample and calculate the relative standard deviation (%RSD) of the peak areas, which should be ≤ 2.0%.[13]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument to assess the method's consistency.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: Intentionally make small variations to the method parameters (e.g., ±10% flow rate, ±5°C column temperature, ±2% mobile phase composition) and show that the results remain reliable.[10]
This comprehensive guide provides a logical, science-based framework for developing and validating a robust HPLC method for this compound. By understanding the analyte and systematically comparing optimization strategies, researchers can develop high-quality analytical methods suitable for the demanding environment of drug development and quality control.
References
- This compound | C7H5BrN2 | CID 1515279, PubChem, National Center for Biotechnology Inform
- Mobile Phase Optimization: A Critical Factor in HPLC, Phenomenex Inc. [Link]
- Separation and determination of aromatic amines by reversed-phase HPLC, J-Stage, The Japan Society for Analytical Chemistry. [Link]
- Full article: Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers, Taylor & Francis Online. [Link]
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques, Waters Corpor
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
- Strategies to Enable and Simplify HPLC Polar Compound Separation, Separ
- Steps for HPLC Method Valid
- New Method Development by HPLC and Validation as per ICH Guidelines, Acta Scientific. [Link]
- Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF, ResearchG
- How can you separate a co-eluting more polar compound by HPLC?
- ICH Guidelines for Analytical Method Valid
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview, YouTube (Pharma Talks). [Link]
- Validation of Analytical Procedures Q2(R2)
- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification, PubMed, National Center for Biotechnology Inform
- Reversed Phase HPLC Method Development, Phenomenex Inc. [Link]
Sources
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- 3. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
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- 5. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
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- 8. researchgate.net [researchgate.net]
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- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. actascientific.com [actascientific.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to the Analytical Method Validation of 4-Amino-3-bromobenzonitrile by High-Performance Liquid Chromatography
This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Amino-3-bromobenzonitrile. As a crucial intermediate in the synthesis of various pharmaceuticals, including the anti-cancer drug Erlotinib, ensuring the purity and quality of this compound is paramount.[1] A rigorously validated analytical method is not merely a regulatory requirement; it is the foundation of product safety and efficacy.
This document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental choices, offering a self-validating system rooted in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[2][3][4] We will compare potential analytical approaches, detail a robust reverse-phase HPLC (RP-HPLC) method, and provide step-by-step protocols for its complete validation.
Strategic Selection of the Analytical Technique
While several analytical techniques exist, the choice for a compound like this compound—a polar, non-volatile aromatic amine—is critical.[1][5] The two most viable options are RP-HPLC and Gas Chromatography-Mass Spectrometry (GC-MS). However, RP-HPLC emerges as the superior choice for routine quality control.
| Parameter | Reverse-Phase HPLC with UV Detection (RP-HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Rationale for Preference |
| Principle | Separation based on polarity on a C18 stationary phase. | Separation based on boiling point and polarity, with mass-based detection. | HPLC is ideal for polar, non-volatile compounds, avoiding the need for chemical modification. |
| Sample Prep | Simple dissolution in a suitable solvent (e.g., Acetonitrile/Water). | Requires derivatization (e.g., silylation) to increase volatility and thermal stability. | The simplicity of HPLC sample preparation reduces time, cost, and potential for analytical error. |
| Instrumentation | Ubiquitous in QC labs; relatively low operational cost. | More complex instrumentation; higher maintenance and operational costs. | HPLC is more accessible and cost-effective for routine quality control applications. |
| Specificity | High specificity achievable, confirmed with forced degradation and PDA detection. | Very high specificity due to mass fragmentation patterns. | While GC-MS offers higher intrinsic specificity, a well-validated HPLC method with a photodiode array (PDA) detector provides sufficient, unequivocal specificity for regulatory purposes.[6][7] |
| Precision (%RSD) | Typically ≤ 1.5% | Typically ≤ 5.0% | HPLC generally offers superior precision for quantitative analysis.[8] |
Based on this comparison, an RP-HPLC method with UV detection is the most practical, robust, and efficient choice for the quantitative analysis and impurity profiling of this compound.
Proposed Stability-Indicating RP-HPLC Method
The objective is to develop a method capable of separating this compound from its potential process-related impurities and degradation products. A reverse-phase method is proposed, leveraging the compound's polarity.
| Parameter | Recommended Condition | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds, and this column geometry is a standard for robust separations.[9][10] |
| Mobile Phase A | 0.05 M Potassium Phosphate Buffer, pH 3.0 | A buffered aqueous phase controls the ionization state of the amino group, ensuring consistent retention times and peak shape. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier offering good elution strength and low UV cutoff. |
| Gradient Elution | 0-5 min (20% B), 5-25 min (20-80% B), 25-30 min (80% B), 30-35 min (20% B) | A gradient program ensures elution of the main analyte with a good peak shape while also separating more or less polar impurities that may be present. |
| Flow Rate | 1.0 mL/minute | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.[9] |
| Column Temp. | 30°C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency. |
| Detection (UV) | 254 nm | A common wavelength for aromatic compounds. A full UV scan should be performed to determine the absorbance maximum for optimal sensitivity. |
| Injection Volume | 10 µL | A typical injection volume to balance sensitivity and peak shape. |
| Diluent | Acetonitrile/Water (50:50, v/v) | This mixture ensures the solubility of the analyte and is compatible with the mobile phase. |
A Comprehensive Guide to Method Validation
The validation process demonstrates that the analytical procedure is fit for its intended purpose.[3] It is a systematic evaluation of a series of established performance characteristics as mandated by ICH Q2(R2).[2][3]
Caption: HPLC Analytical Method Validation Workflow.
Specificity: Proving Unambiguous Measurement
Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[6][11][12] For a stability-indicating method, this is most powerfully demonstrated through forced degradation studies.[13][14]
Causality: By intentionally stressing the drug substance under harsh conditions, we generate potential degradation products. The method's ability to separate the intact analyte from these degradants proves its specificity and stability-indicating nature.[13][15]
Caption: Forced Degradation Study Logic.
Experimental Protocol:
-
Prepare separate solutions of this compound (approx. 1 mg/mL) in the diluent.[16]
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C. Sample at intervals (e.g., 2, 4, 8, 24 hours). Neutralize before injection.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Heat at 60°C. Sample at intervals. Neutralize before injection.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂. Store at room temperature. Sample at intervals.
-
Thermal Degradation: Store solutions and solid material at 80°C. Sample at intervals.
-
Photolytic Degradation: Expose solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[14][16]
-
Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method with a PDA detector.
Acceptance Criteria:
-
The method must demonstrate baseline resolution (Resolution > 2) between the main peak and all degradation product peaks.
-
The peak purity analysis (e.g., via PDA detector software) of the this compound peak in the stressed samples must pass, indicating no co-eluting impurities.
-
Significant degradation (target 5-20%) should be observed to demonstrate the stability-indicating nature of the method.[16]
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a specified range.[11][12]
Experimental Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Perform serial dilutions to prepare at least five concentration levels, typically ranging from 50% to 150% of the target analytical concentration (e.g., for an assay, this might be 50, 75, 100, 125, and 150 µg/mL).
-
Inject each concentration level in triplicate.
-
Construct a calibration curve by plotting the average peak area against the concentration.
Acceptance Criteria:
-
The correlation coefficient (R²) of the linear regression line must be ≥ 0.999.[17]
-
The y-intercept should be non-significant (i.e., close to zero).
-
Visual inspection of the plot should confirm a linear relationship.
| Parameter | Acceptance Criteria | Typical Result |
| Concentration Range | 50% - 150% of nominal | 50 - 150 µg/mL |
| Number of Points | Minimum 5 | 5 |
| Correlation Coefficient (R²) | ≥ 0.999 | 0.9998 |
| y-intercept | Close to zero | < 2% of response at 100% |
Accuracy
Accuracy is the closeness of the test results to the true value.[11][12] It is typically determined by the spike recovery method.
Experimental Protocol:
-
Prepare a sample matrix (placebo).
-
Spike the placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery of the analyte.
-
% Recovery = (Measured Concentration / Spiked Concentration) x 100
-
Acceptance Criteria:
| Spike Level | % Recovery (Mean ± SD, n=3) | Acceptance Criteria |
| 80% | 99.5 ± 0.4% | 98.0 - 102.0% |
| 100% | 100.2 ± 0.3% | 98.0 - 102.0% |
| 120% | 99.8 ± 0.5% | 98.0 - 102.0% |
Precision
Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample under prescribed conditions.[7][12] It is evaluated at two levels:
-
Repeatability (Method Precision): Assesses precision over a short interval with the same analyst, equipment, and day.
-
Intermediate Precision: Evaluates within-laboratory variations: different days, different analysts, different equipment.
Experimental Protocol:
-
Repeatability: Prepare six independent samples of this compound at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (%RSD) of the results.
-
Intermediate Precision: A second analyst, on a different day and using a different HPLC system (if available), repeats the repeatability protocol. The %RSD is calculated for these six samples, and the results are statistically compared to the first set.
Acceptance Criteria:
-
Repeatability: %RSD should be ≤ 2.0%.[8]
-
Intermediate Precision: %RSD should be ≤ 2.0%.
| Precision Level | %RSD (n=6) | Acceptance Criteria |
| Repeatability (Day 1, Analyst 1) | 0.8% | ≤ 2.0% |
| Intermediate (Day 2, Analyst 2) | 1.1% | ≤ 2.0% |
Limits of Detection (LOD) and Quantitation (LOQ)
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[18]
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[18]
Experimental Protocol (Signal-to-Noise Approach):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.
-
The concentration that yields an S/N ratio of approximately 3:1 is the LOD.
-
The concentration that yields an S/N ratio of approximately 10:1 is the LOQ.
-
Confirm the LOQ by injecting samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3][11] This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Prepare a system suitability solution.
-
Analyze the solution while making small, deliberate changes to the chromatographic conditions, one at a time.
-
Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).
-
Column Temperature: ± 5°C (e.g., 25°C and 35°C).
-
Mobile Phase pH: ± 0.2 units (e.g., pH 2.8 and 3.2).
-
-
Evaluate the effect on system suitability parameters (e.g., retention time, peak tailing, resolution).
Acceptance Criteria:
-
System suitability parameters must remain within their defined limits for all tested variations.
-
The changes should not lead to significant deviations in the analytical result.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to validating an RP-HPLC method for this compound. By grounding the validation process in the principles of causality and adhering to ICH guidelines, researchers and drug development professionals can establish a reliable, robust, and defensible analytical method. Such a method is indispensable for ensuring the quality, safety, and efficacy of pharmaceutical products derived from this critical intermediate. The provided protocols and acceptance criteria serve as a robust template that can be adapted to specific laboratory and product requirements, ultimately upholding the highest standards of scientific integrity.
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A Senior Application Scientist's Guide to Impurity Profiling: GC-MS Analysis of 4-Amino-3-bromobenzonitrile
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key starting material is not merely a quality metric; it is a cornerstone of safety and efficacy. Intermediates like 4-Amino-3-bromobenzonitrile, a crucial building block in the synthesis of targeted therapies such as the anti-cancer drug Erlotinib, demand rigorous analytical scrutiny.[1] Impurity profiling—the identification, quantification, and control of unwanted chemical entities—is therefore a non-negotiable aspect of the development lifecycle, mandated by stringent regulatory guidelines.[2][3]
This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC) for the identification and quantification of impurities in this compound. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer insights into data interpretation, grounded in scientific principles and extensive field experience.
The Analytical Challenge: Why this compound Demands a Tailored Approach
This compound (MW: 197.03 g/mol , MP: 106-110°C) is a substituted aromatic amine.[4][5] Its structure presents a unique set of analytical challenges. The compound is sufficiently volatile and thermally stable for GC analysis, making this a primary technique to consider.[6][7][8] Potential impurities may arise from the synthesis process, including:
-
Isomeric Impurities: Positional isomers like 2-amino-3-bromobenzonitrile or 4-amino-2-bromobenzonitrile.
-
Starting Material Carryover: Unreacted precursors such as 3-bromobenzonitrile.[1]
-
By-products: Compounds formed from side reactions, such as debrominated or hydrolyzed species.
-
Degradation Products: Impurities formed during storage or processing.
The critical task is to select a method that can not only separate these closely related structures but also provide definitive identification, often at trace levels.
Methodology Deep Dive: GC-MS as the Primary Tool for Identification
Gas chromatography is a powerful separation technique for volatile and semi-volatile compounds.[9][10] When coupled with a mass spectrometer, it becomes the gold standard for the identification of unknown volatile compounds.[6] The mass spectrometer provides high-specificity data, essentially a molecular fingerprint, that allows for unambiguous peak identification.
Causality Behind the Method: Why GC-MS is a Superior Choice for this Application
-
High Separation Efficiency: Capillary GC columns offer superior theoretical plates compared to standard HPLC columns, enabling the resolution of closely related isomers that might co-elute in a liquid chromatography system.[6]
-
Definitive Identification: Unlike UV detectors in HPLC which provide non-specific information, mass spectrometry provides detailed structural data through fragmentation patterns. This is invaluable when reference standards for potential impurities are not available.[11]
-
Sensitivity and Selectivity: Modern GC-MS systems, especially when operated in Selected Ion Monitoring (SIM) mode, can achieve detection limits in the parts-per-million (ppm) range, satisfying regulatory requirements for impurity quantification.[12][13]
Experimental Workflow: From Sample to Result
The analytical workflow for GC-MS analysis is a multi-step process requiring careful optimization.
Caption: GC-MS analytical workflow for impurity profiling.
Detailed Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a single quadrupole mass spectrometer (e.g., Agilent 7890B GC with 5977B MSD).[3]
-
Sample Preparation: Accurately weigh ~10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
GC Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness). This non-polar column is robust and provides excellent separation for a wide range of aromatic compounds.[14]
-
Injector: Split/splitless, 280°C. A split ratio of 20:1 is a good starting point.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp at 15°C/min to 280°C, and hold for 10 minutes. This program ensures elution of the main component and any higher boiling point impurities.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan (m/z 40-400) for initial identification, followed by Selected Ion Monitoring (SIM) for quantification of known impurities.
-
Data Interpretation: The Fragmentation Puzzle
The power of GC-MS lies in the interpretation of mass spectra. The bromine atom in this compound provides a highly characteristic isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[15] This means the molecular ion (M⁺) will appear as a pair of peaks (an M⁺ and an M+2 peak) of almost equal intensity, which is a dead giveaway for the presence of a single bromine atom in a fragment.[16][17]
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A Head-to-Head Comparison of Reactivity: 4-Amino-3-bromobenzonitrile vs. 4-amino-2-bromobenzonitrile in Synthetic Chemistry
In the landscape of pharmaceutical and materials science, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The aminobromobenzonitrile scaffold is a key intermediate, offering versatile handles for molecular elaboration. Among its isomers, 4-amino-3-bromobenzonitrile and 4-amino-2-bromobenzonitrile present subtle yet critical differences in reactivity that can significantly impact reaction outcomes, yields, and scalability. This guide provides an in-depth comparison of these two valuable reagents, supported by an analysis of electronic and steric effects, and offers practical guidance for their application in common cross-coupling and substitution reactions.
The Decisive Influence of Substituent Positioning
The reactivity of an aromatic ring is governed by the interplay of inductive and resonance effects of its substituents.[1][2] In the case of our two isomers, the positions of the amino (-NH₂), bromo (-Br), and nitrile (-CN) groups dictate the electronic landscape of the benzene ring, thereby influencing the susceptibility of the C-Br bond to cleavage in cross-coupling reactions and the ring's activation towards nucleophilic or electrophilic attack.
This compound: In this isomer, the strongly electron-donating amino group is para to the nitrile group and ortho to the bromine atom. The electron-withdrawing nitrile group (-I, -R effect) deactivates the ring, particularly at the ortho and para positions.[3][4] Conversely, the amino group is a powerful activating group (+R effect), donating electron density to the ortho and para positions.[1][5] This creates a complex electronic environment where the position ortho to the amino group (and meta to the nitrile) is significantly activated.
4-Amino-2-bromobenzonitrile: Here, the amino group is meta to the nitrile group and ortho to the bromine. The activating effect of the amino group is still pronounced at its ortho and para positions. However, the bromine atom now occupies one of these activated positions. Crucially, the bromine atom is also ortho to the amino group, leading to potential steric hindrance.[2][6]
The interplay of these electronic and steric factors is summarized in the table below.
| Feature | This compound | 4-Amino-2-bromobenzonitrile | Rationale |
| Electronic Activation of C-Br bond | Moderately activated | Highly activated | In the 2-bromo isomer, the bromine is at a position (ortho to -NH₂) that is strongly activated by the amino group's +R effect, making the carbon more electron-rich and potentially facilitating oxidative addition. |
| Steric Hindrance at C-Br bond | Lower | Higher | The bromine in the 2-position is flanked by the amino group, which can sterically hinder the approach of bulky catalytic complexes.[6] |
| Nucleophilicity of Amino Group | Higher | Lower | The nitrile group in the 3-bromo isomer is para to the amino group, exerting a stronger electron-withdrawing effect on the amino nitrogen's lone pair compared to the meta-positioning in the 2-bromo isomer.[4] |
| Susceptibility to Electrophilic Attack | Higher at C2 and C6 | Higher at C3 and C5 | The amino group directs electrophilic attack to the ortho and para positions. In the 3-bromo isomer, the C2 and C6 positions are activated. In the 2-bromo isomer, the C3 and C5 positions are activated. |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are mainstays in modern drug discovery for the formation of C-C bonds.[7][8] The rate-determining step in many of these reactions is the oxidative addition of the palladium catalyst to the aryl halide bond.[9]
The electronic nature of the aryl halide significantly influences the rate of this step, with electron-withdrawing groups generally accelerating the reaction.[10] While both isomers possess the deactivating nitrile group, the position of the activating amino group is the key differentiator.
For 4-amino-2-bromobenzonitrile , the bromine is positioned ortho to the strongly activating amino group. This localized increase in electron density can, in some cases, facilitate the oxidative addition step. However, this is often counteracted by the significant steric hindrance imposed by the adjacent amino group, which can impede the approach of the bulky palladium catalyst.[6]
In contrast, This compound presents a less sterically encumbered bromine atom. While the electronic activation at the C-Br bond is less pronounced compared to its isomer, the reduced steric hindrance often leads to more favorable reaction kinetics and higher yields, particularly with bulky coupling partners or ligands.
Below is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for either isomer.
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add the aminobromobenzonitrile isomer (1.0 eq.), the desired arylboronic acid (1.2 eq.), a suitable base such as K₂CO₃ (2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and alternately evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1), via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is another cornerstone reaction in organic synthesis, where a nucleophile displaces a leaving group on an aromatic ring.[11] For SNAr to proceed, the aromatic ring must be activated by at least one strong electron-withdrawing group positioned ortho or para to the leaving group.[12] This is because the mechanism involves the formation of a negatively charged Meisenheimer complex, which is stabilized by resonance delocalization onto the electron-withdrawing group.[12][13]
In both isomers, the nitrile group serves as the necessary electron-withdrawing group.
For This compound , the nitrile group is para to the amino group but meta to the bromine leaving group. This meta-relationship means the nitrile group cannot effectively stabilize the negative charge of the Meisenheimer complex through resonance. Therefore, this isomer is expected to be significantly less reactive towards SNAr.
Conversely, in 4-amino-2-bromobenzonitrile , the nitrile group is para to the bromine atom. This para-relationship allows for the effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate, making this isomer far more susceptible to nucleophilic aromatic substitution.
Caption: Summary of predicted reactivity for the two isomers.
Conclusion and Recommendations
The choice between this compound and 4-amino-2-bromobenzonitrile is not arbitrary and should be dictated by the intended synthetic transformation.
-
For palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), this compound is generally the superior choice. Its less sterically hindered bromine atom often leads to cleaner reactions and higher yields, despite a potentially less electronically activated C-Br bond.
-
For nucleophilic aromatic substitution (SNAr) reactions, 4-amino-2-bromobenzonitrile is the clear substrate of choice. The para-relationship between the nitrile and the bromine is essential for stabilizing the Meisenheimer intermediate, rendering the compound significantly more reactive in this context.
By understanding the fundamental principles of electronic and steric effects, researchers can make informed decisions in the selection of these isomers, leading to more efficient and successful synthetic outcomes.
References
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- Fiveable. Substituent Effects in Electrophilic Substitutions | Organic Chemistry Class Notes.
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- MSU chemistry.
- YouTube.
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- YouTube.
- Master Organic Chemistry.
- Wikipedia.
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A Comparative Guide to the Reactivity of Bromobenzonitrile Isomers in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds prevalent in pharmaceuticals and functional materials. The choice of aryl halide is a critical parameter that dictates reaction efficiency, scope, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of ortho-, meta-, and para-bromobenzonitrile isomers in the Suzuki coupling, supported by experimental data and mechanistic insights to inform your synthetic design.
Understanding the Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid or ester) with an organohalide.[1] The catalytic cycle, a well-established sequence of elementary steps, is central to understanding the reactivity of different substrates.[2] It generally proceeds via three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex. This step is often rate-determining, and its facility is highly dependent on the nature of the halide and the electronic properties of the aromatic ring.[3]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.[4]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated to form the new carbon-carbon bond of the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[2]
The Interplay of Electronic and Steric Effects in Bromobenzonitrile Isomers
The position of the electron-withdrawing nitrile (-CN) group on the aromatic ring of bromobenzonitrile isomers profoundly influences their reactivity in the Suzuki coupling. This is a direct consequence of the interplay between electronic effects that activate the C-Br bond and steric effects that can hinder the catalytic process.
Electronic Effects
The nitrile group is a potent electron-withdrawing group due to both induction and resonance. This electronic pull increases the electrophilicity of the carbon atom bonded to the bromine, making the C-Br bond more susceptible to cleavage during the oxidative addition step.[3][5] Consequently, all bromobenzonitrile isomers are generally more reactive than unsubstituted bromobenzene.
-
4-Bromobenzonitrile (para): The nitrile group is in conjugation with the C-Br bond, exerting a strong electron-withdrawing effect. This significantly facilitates the rate-determining oxidative addition, making it the most reactive of the three isomers.[1]
-
3-Bromobenzonitrile (meta): The electron-withdrawing influence of the nitrile group is primarily inductive, which is less pronounced than the resonance effect seen in the para isomer. This results in moderate reactivity.
-
2-Bromobenzonitrile (ortho): Electronically, the C-Br bond is activated. However, the reactivity of this isomer is overwhelmingly dictated by steric factors.
Steric Hindrance
Steric hindrance plays a crucial role, particularly when substituents are located ortho to the reacting site. The bulky palladium catalyst, with its associated ligands, must be able to approach the C-Br bond for oxidative addition to occur.
-
2-Bromobenzonitrile (ortho): The proximity of the nitrile group to the bromine atom creates significant steric hindrance. This physically obstructs the approach of the palladium catalyst, increasing the activation energy of the oxidative addition step and consequently slowing the reaction rate. This steric impediment often leads to lower yields or the need for more forcing reaction conditions.
The established reactivity trend for bromobenzonitrile isomers in Suzuki coupling is therefore: para > meta > ortho .
Experimental Comparison
| Isomer | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzonitrile | Phenylboronic acid | Pd-bpydc-La | K₂CO₃ | H₂O/EtOH | 80 | 2 | 97 | [3] |
| 3-Bromobenzonitrile | Phenylboronic acid | 10% Pd/C | K₂CO₃ | EtOH/H₂O | 80 | 4 | ~95 (Not Isolated) | [6] |
| 2-Bromobenzonitrile | p-Tolylboronic acid | Pd@MIL-101(Cr)-NH₂ | K₂CO₃ | DMF | 100 | 12 | 85 | [7] |
Note: The yields and conditions are representative and may vary based on the specific catalytic system and scale.
The data clearly illustrates that 4-bromobenzonitrile can achieve near-quantitative yields under relatively mild conditions and short reaction times. 3-Bromobenzonitrile also demonstrates high reactivity. In contrast, 2-bromobenzonitrile often requires higher temperatures and longer reaction times to achieve good, albeit generally lower, yields, a direct consequence of steric hindrance.
Experimental Protocols
The following are representative protocols for the Suzuki-Miyaura coupling of each bromobenzonitrile isomer. These should be considered as a starting point and may require optimization based on the specific boronic acid partner and available laboratory equipment.
Protocol 1: Suzuki Coupling of 4-Bromobenzonitrile
This protocol is adapted from a high-yield synthesis of a biaryl precursor.[3]
Materials:
-
4-Bromobenzonitrile (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd-bpydc-La catalyst (0.1 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Ethanol and Water
Procedure:
-
To a round-bottom flask, add 4-bromobenzonitrile, phenylboronic acid, potassium carbonate, and the palladium catalyst.
-
Add a mixture of ethanol and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80 °C with vigorous stirring for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 3-Bromobenzonitrile
This protocol utilizes a heterogeneous palladium on carbon catalyst.[6]
Materials:
-
3-Bromobenzonitrile (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
10% Palladium on activated carbon (Pd/C) (5 mol% Pd)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Ethanol and Deionized water
Procedure:
-
In a round-bottom flask, combine 3-bromobenzonitrile, phenylboronic acid, and potassium carbonate.
-
Add a 1:1 (v/v) mixture of ethanol and deionized water.
-
Add the 10% Pd/C catalyst.
-
Stir the mixture vigorously at 80 °C for 4 hours.
-
Monitor the reaction by TLC.
-
After cooling, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
Protocol 3: Suzuki Coupling of 2-Bromobenzonitrile
This protocol is representative of conditions often required for sterically hindered substrates.[7]
Materials:
-
2-Bromobenzonitrile (1.0 eq)
-
Arylboronic acid (e.g., p-tolylboronic acid) (1.5 eq)
-
Palladium catalyst suitable for hindered substrates (e.g., Pd@MIL-101(Cr)-NH₂) (1 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous, degassed Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-bromobenzonitrile, the arylboronic acid, potassium carbonate, and the palladium catalyst.
-
Add anhydrous, degassed DMF via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate or toluene).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Conclusion and Outlook
The reactivity of bromobenzonitrile isomers in Suzuki-Miyaura coupling follows a clear and predictable trend: para > meta > ortho . This is a direct consequence of the activating, electron-withdrawing nature of the nitrile group and the deactivating steric hindrance it imposes when in the ortho position. For synthetic chemists, this guide underscores the importance of substrate selection in reaction design. 4-Bromobenzonitrile is an excellent substrate for achieving high yields of biaryl products under mild conditions. While 3-bromobenzonitrile is also a viable and reactive substrate, the sterically hindered 2-bromobenzonitrile may necessitate the use of more specialized, bulky phosphine ligands, higher catalyst loadings, and more forcing reaction conditions to achieve satisfactory results. A thorough understanding of these reactivity differences is paramount for the efficient and successful synthesis of complex molecular architectures in drug discovery and materials science.
References
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. Accessed January 10, 2026. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed January 10, 2026. [Link]
- Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Accessed January 10, 2026. [Link]
- ResearchGate. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling.
- ResearchGate. Suzuki cross‐coupling of 2‐bromobenzonitrile with p ‐tolyl boronic acid...
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A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Aminobromobenzonitriles
The synthesis of molecules containing the aminobenzonitrile scaffold is a cornerstone of modern medicinal chemistry, with this motif appearing in a multitude of pharmaceutical agents. The Buchwald-Hartwig amination has emerged as a premier method for forging the critical aryl C–N bond, offering a broad substrate scope and functional group tolerance where classical methods fall short.[1] However, the application of this reaction to substrates such as aminobromobenzonitriles presents a unique set of challenges. These molecules are predisposed to potential side reactions, including self-coupling or competitive coordination to the palladium center by the nitrile and existing amino groups, which can impede catalytic activity.
The success of the Buchwald-Hartwig amination is intrinsically linked to the choice of phosphine ligand.[2] The ligand not only stabilizes the palladium catalyst but also critically influences the rates of oxidative addition and reductive elimination, the two key steps in the catalytic cycle.[1][3] This guide provides a comparative analysis of various ligand classes for the amination of aminobromobenzonitriles, offering insights into their performance and guiding researchers toward rational catalyst selection.
The Catalytic Cycle: A Ligand-Modulated Process
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[1][3] The ligand's steric and electronic properties are crucial at each stage. Bulky, electron-rich ligands facilitate the initial oxidative addition of the aryl bromide to the Pd(0) center and promote the final reductive elimination step to release the desired product.[2]
Caption: Fig. 1: Simplified Buchwald-Hartwig Catalytic Cycle.
Comparative Analysis of Ligand Performance
The choice of ligand is paramount and is highly dependent on the specific electronic and steric features of the substrates.[4] For a challenging substrate like an aminobromobenzonitrile, sterically hindered and electron-rich ligands are generally required to achieve high catalytic activity.[4] Below is a comparative summary of prominent ligand classes.
| Ligand Class | Representative Ligands | Key Characteristics & Performance Insights | Typical Catalyst Loading (mol%) |
| Monodentate Biarylphosphines | XPhos, RuPhos, BrettPhos | "Workhorse" Ligands: These are often the first choice for challenging couplings. Their steric bulk and electron-donating ability promote high catalytic activity for a wide range of aryl chlorides and bromides.[4][5] XPhos is particularly effective for heteroaryl halides.[4] RuPhos often shows superior performance for the coupling of secondary amines.[4] | 0.1 - 2 |
| Bidentate Ferrocene-Based | Josiphos (CyPFtBu) | High Turnover & Selectivity: Josiphos-type ligands are known for their robustness, leading to very high turnover numbers (TONs).[5] Their bidentate nature can offer enhanced stability and prevent ligand displacement, which is beneficial for heteroaromatic substrates.[4][6] They have also shown excellent selectivity for the monoarylation of primary amines.[5][6] | 0.005 - 1 |
| Chelating Bisphosphines | BINAP, DPPF | "Second Generation" Ligands: These were among the first to reliably couple primary amines.[1] While often superseded by the more active biarylphosphines for difficult substrates, they can still be effective, particularly for aryl iodides and triflates.[1] | 1 - 5 |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Alternative to Phosphines: NHCs are strong sigma-donors that can form very stable palladium complexes. They have shown high activity in C-N couplings, sometimes under aerobic conditions, but can be more sensitive to substrate impurities.[4][7] | 0.5 - 3 |
Note: The performance data is generalized from literature sources. Optimal conditions for aminobromobenzonitriles would require specific experimental screening.
Experimental Protocol: A Self-Validating System for Ligand Screening
To objectively compare ligand performance for a specific aminobromobenzonitrile, a high-throughput screening (HTE) approach is recommended.[8][9] This allows for the rapid evaluation of multiple catalysts and conditions in parallel.[10]
Ligand Screening Workflow
The following diagram outlines a logical workflow for a typical ligand screening experiment.
Caption: Fig. 2: A typical workflow for high-throughput ligand screening.
Step-by-Step Protocol
Objective: To identify the optimal ligand for the coupling of 4-amino-2-bromobenzonitrile with morpholine.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable precatalyst (e.g., XPhos Pd G3).[11]
-
Ligands to be screened (e.g., XPhos, RuPhos, Josiphos, BINAP).
-
4-amino-2-bromobenzonitrile (Aryl Bromide).
-
Morpholine (Amine).
-
Sodium tert-butoxide (NaOt-Bu) as a 2M solution in THF.[12]
-
Anhydrous 1,4-dioxane.[12]
-
96-well reaction plate with sealing mat.
-
Inert atmosphere glovebox.
Procedure:
-
Preparation (inside a glovebox):
-
Prepare stock solutions of the aryl bromide, amine, and base in anhydrous dioxane.
-
Prepare stock solutions of the Pd precatalyst and each ligand. The causality behind using a precatalyst is to ensure the rapid and clean formation of the active Pd(0) species, leading to more reproducible results compared to using sources like Pd(OAc)₂ alone.[13][14]
-
-
Reaction Setup:
-
To each well of the 96-well plate, add the palladium source and the respective ligand. A typical Pd:Ligand ratio is 1:1 to 1:2.
-
Add the aryl bromide (1.0 equiv., e.g., 10 µmol).
-
Add the amine (1.5-2.0 equiv.). An excess of the amine is used to drive the reaction forward.
-
Add the base (2.0-3.0 equiv.). A strong, non-nucleophilic base like NaOt-Bu is crucial for deprotonating the amine-palladium complex, a key step before reductive elimination.[15]
-
Add enough solvent to bring the final concentration to 0.1 M.[12]
-
-
Reaction Execution:
-
Seal the reaction plate securely.
-
Place the plate on a heated stirring block (e.g., 100 °C) and stir for a predetermined time (e.g., 12-24 hours). The elevated temperature is necessary to overcome the activation energy for the oxidative addition of the aryl bromide.
-
-
Analysis:
-
After cooling to room temperature, unseal the plate.
-
Take a small aliquot from each well, quench with a suitable solvent (e.g., methanol), and dilute for analysis by LC-MS or GC to determine the percent conversion of the starting material to the desired product.
-
Trustworthiness through Self-Validation: This parallel screening method is inherently self-validating. By running multiple experiments simultaneously, including a control reaction without a ligand, the relative performance of each catalyst system can be directly and reliably compared, minimizing the impact of slight variations in individual experimental setups.
Conclusion and Recommendations
For the Buchwald-Hartwig amination of challenging substrates like aminobromobenzonitriles, the modern bulky biarylphosphine ligands such as XPhos and RuPhos , or robust ferrocenyl-based ligands like Josiphos , represent the most promising starting points.[4][5] Their demonstrated high activity and broad substrate scope make them well-suited to overcome the inherent difficulties of these functionalized aryl bromides.[4] While older ligands like BINAP may be effective, they will likely require higher catalyst loadings and harsher conditions.[1]
Ultimately, the optimal ligand is substrate-dependent. The high-throughput screening protocol described herein provides a robust and efficient framework for empirical determination of the best-performing catalyst system, saving valuable time and resources in the drug development pipeline.[8]
References
- Singleton, J. T. (2003). The Development of New Palladium Catalysts for the Buchwald−Hartwig Amination Reaction.
- Wikipedia. (2023).
- Nolan, S. P., et al. (2011). Highly Active Well-Defined Palladium Precatalysts for the Efficient Amination of Aryl Chlorides. Organic Letters, 13(16), 4432–4436. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]
- Chemistry LibreTexts. (2023).
- Robbins, D. W., & Hartwig, J. F. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Nature Protocols, 16(2), 1152–1169. [Link]
- Spokoyny, A. M., et al. (2019). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligand. ChemRxiv. [Link]
- Springer Nature Experiments. (2021).
- Purdue University Research Repository. (2019). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. [Link]
- Ananikov, V. P., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 11(20), 6826-6838. [Link]
- Purdue University Graduate School. (2019). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
- Cazin, C. S. J., & Nolan, S. P. (2022). Palladium Pre‐Catalysts for Cross‐Coupling Reactions. ChemistryViews. [Link]
- Hartwig, J. F., & Shen, Q. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of chemical research, 41(11), 1534–1544. [Link]
- Ohta, T., et al. (2009). Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Industrial Processes. Organic Process Research & Development, 13(4), 697–712. [Link]
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A Senior Application Scientist's Guide: Validating the Structure of 4-Amino-3-bromobenzonitrile Derivatives using 2D NMR
In the fields of medicinal chemistry and materials science, the unequivocal structural elucidation of newly synthesized compounds is a fundamental requirement for scientific rigor. For researchers engaged with 4-amino-3-bromobenzonitrile and its derivatives, confirming the precise substitution pattern on the aromatic ring presents a critical, and often non-trivial, challenge. The proximate arrangement of amino, bromo, and nitrile functionalities can result in complex and overlapping signals within one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectra, thereby complicating unambiguous assignments. This guide provides a comprehensive, experience-driven comparison of two-dimensional (2D) NMR techniques, showcasing their efficacy in the definitive structural validation of these significant chemical entities.
The Challenge: Ambiguity in 1D NMR
While indispensable, standard 1D ¹H and ¹³C NMR often prove insufficient for substituted benzonitriles. The aromatic region of the ¹H NMR spectrum can manifest as a series of intricate multiplets, where the coupling patterns of the three aromatic protons are not readily decipherable.[1] Similarly, although ¹³C NMR indicates the number of unique carbon atoms, assigning each signal to a specific carbon in the presence of both electron-donating (amino) and electron-withdrawing (bromo, nitrile) groups can be fraught with ambiguity without additional corroborating data.[2] Such uncertainty can precipitate incorrect structural assignments, thereby compromising subsequent research and development endeavors.
The Solution: A Multi-dimensional Approach with 2D NMR
Two-dimensional NMR spectroscopy furnishes the requisite resolution by correlating nuclear spins through chemical bonds or spatial proximity.[3] By distributing the spectral information into a second dimension, overlapping signals can be resolved, and definitive atomic connectivity can be established.[4][5] This guide will concentrate on three pivotal 2D NMR experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, thereby revealing proton adjacencies.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): Discloses longer-range correlations between protons and carbons (typically over 2-3 bonds), which is instrumental in assembling the complete molecular framework.[7]
Experimental Walkthrough: A Case Study
We will now consider the structural validation of the parent compound, this compound.
Figure 2: COSY experimental and analysis workflow.
In our this compound example, we anticipate observing three protons in the aromatic region. The COSY spectrum will reveal their adjacencies. For instance, a cross-peak is expected between H-5 and H-6 due to their strong ortho coupling. A weaker, long-range coupling might be discernible between H-2 and H-6.
Step 3: Direct Carbon-Proton Assignment with HSQC
The HSQC experiment is exceptionally potent for assigning carbons with attached protons. It generates a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak emerges at the coordinates of a proton's chemical shift and the chemical shift of the carbon to which it is directly bonded. [7] Protocol: HSQC Acquisition
-
Setup: Utilize the same sample as for the 1D experiments.
-
Experiment: Execute a standard gradient-selected HSQC (gHSQC) experiment. The pulse sequence is designed to detect correlations exclusively between directly attached ¹H and ¹³C nuclei.
-
Processing: Process the 2D data. The resultant spectrum will display correlations for all C-H bonds. [8] For our example, the HSQC will definitively link the signals of H-2, H-5, and H-6 to their corresponding carbons C-2, C-5, and C-6. This leaves the quaternary carbons (C-1, C-3, C-4, and the nitrile carbon) unassigned, for which HMBC is indispensable.
Step 4: Assembling the Full Picture with HMBC
The HMBC experiment is the linchpin for elucidating the complete carbon skeleton by identifying longer-range (2-3 bond) correlations between protons and carbons. [9]This enables us to connect the molecular fragments, particularly in the assignment of quaternary carbons.
Figure 3: Expected key HMBC correlations for assigning quaternary carbons.
Interpreting the HMBC Data:
-
Assigning C-1 (Nitrile-bearing Carbon): We anticipate correlations from H-2 (a 3-bond correlation, ³J) and H-6 (a 2-bond correlation, ²J) to the carbon of the nitrile group (C-1).
-
Assigning C-3 (Bromo-bearing Carbon): Correlations from H-2 (²J) and H-5 (²J) will pinpoint the carbon atom bonded to the bromine.
-
Assigning C-4 (Amino-bearing Carbon): Correlations from H-5 (³J) and H-6 (²J) will identify the carbon attached to the amino group.
Through a systematic analysis of these correlations, the complete structure can be assembled with a high degree of confidence, obviating any ambiguity.
Data Summary and Comparison
The following table summarizes the anticipated NMR data for this compound, illustrating how the synergistic use of 1D and 2D techniques culminates in a full assignment.
| Atom | ¹H δ (ppm) (Predicted) | ¹³C δ (ppm) (Predicted) | Key HMBC Correlations (from H to C) |
| H-2 | ~7.6 | ~136 | C-1, C-3, C-6 |
| H-5 | ~6.8 | ~116 | C-1, C-3, C-4, C-6 |
| H-6 | ~7.4 | ~134 | C-1, C-2, C-4 |
| C-1 | - | ~103 | H-2, H-6 |
| C-2 | - | ~136 | H-6 |
| C-3 | - | ~111 | H-2, H-5 |
| C-4 | - | ~149 | H-5, H-6 |
| C-5 | - | ~116 | H-6 |
| C-6 | - | ~134 | H-2, H-5 |
| CN | - | ~119 | H-2, H-6 |
Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. [10]
Conclusion: The Indispensable Role of 2D NMR
While 1D NMR serves as the workhorse for routine chemical analysis, it frequently provides an incomplete structural narrative for substituted aromatic systems such as this compound derivatives. The strategic implementation of 2D NMR techniques—specifically COSY, HSQC, and HMBC—is not merely a confirmatory measure but an essential methodology for unambiguous structural validation. [11]This multi-dimensional approach transforms a complex puzzle of overlapping signals into a lucid, interconnected molecular map. By adhering to the systematic workflow delineated in this guide, researchers and drug development professionals can ensure the scientific integrity of their work, thereby establishing a robust foundation for future discoveries.
References
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- Washington State University. (2023). Two-Dimensional (2D) NMR Methods.
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- Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer.
- YouTube. (2020, December 18). Structure Determination of Peptides by simple 2D NMR Spectroscopy.
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- YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules.
- PubChem. (n.d.). This compound.
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- Gyöngyösi, T., et al. (n.d.). Expedited NMR Assignment of Small to Medium-Sized Molecules with Improved HSQC-CLIP-COSY Experiments.
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A Senior Application Scientist's Guide: Quantifying 4-Amino-3-bromobenzonitrile in Reaction Mixtures by qNMR
In the landscape of pharmaceutical and fine chemical synthesis, the ability to accurately monitor reaction progress is paramount. 4-Amino-3-bromobenzonitrile serves as a critical building block for a variety of advanced intermediates and active pharmaceutical ingredients (APIs).[1][2] Its precise quantification within a complex reaction matrix is essential for optimizing reaction yields, minimizing impurities, and ensuring process safety and reproducibility.
This guide provides an in-depth, field-proven comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic techniques for the analysis of this compound. As a primary analytical method, qNMR offers a direct and elegant solution for quantification, often circumventing the need for analyte-specific reference standards, which can be a significant bottleneck in early-phase drug development.[3][4] We will explore the causality behind experimental design, present a self-validating protocol, and objectively compare its performance with established alternatives.
The Foundation of qNMR: A Primary Ratio Method
Quantitative NMR stands apart from many other analytical techniques because it is inherently quantitative without the need for extensive calibration curves for each analyte. The fundamental principle is that the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal, provided specific experimental conditions are met.[3][5]
By introducing a known amount of a highly pure internal standard into the sample, the quantity of the analyte can be determined by a straightforward ratio of the integrals of their respective, non-overlapping signals. This establishes qNMR as a primary ratio method, recognized by major pharmacopeias and capable of providing SI-traceable results.[4][6] This approach eliminates the dependency on relative response factors, a common source of error in chromatographic methods where structurally different molecules can exhibit vastly different detector responses.[7][8]
A Validated qNMR Protocol for this compound
Designing a robust qNMR experiment requires careful consideration of the analyte's properties, the choice of internal standard and solvent, and the specific NMR acquisition parameters.
Spectral Characteristics of this compound
The 1H NMR spectrum of this compound in a solvent like DMSO-d6 is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. Additionally, a broader signal corresponding to the two protons of the amino (-NH2) group will be present. The key is to identify at least one well-resolved signal, free from overlap with other components in the reaction mixture, for accurate integration.
The Critical Choice of Internal Standard
The selection of an appropriate internal standard is the cornerstone of an accurate qNMR assay.[9] An ideal standard should possess the following characteristics:
-
High Purity (≥99.5%): The accuracy of the result is directly tied to the purity of the standard.[9]
-
Chemical Stability: It must not react with the analyte, solvent, or other components of the mixture.
-
Good Solubility: It must be fully soluble in the chosen deuterated solvent.[9][10]
-
Spectrally Simple: A simple spectrum, preferably with a single sharp peak (a singlet), is ideal to minimize overlap and simplify integration.[3]
-
Non-Overlapping Resonances: Its signals must be in a "clean" region of the spectrum, well away from any analyte or impurity signals.[3]
For quantifying this compound in a typical organic reaction mixture, Maleic Acid is an excellent choice. It is a stable, crystalline solid of high purity, highly soluble in DMSO-d6, and its two olefinic protons give a sharp singlet around 6.3 ppm, a region typically free of signals from aromatic compounds.
Solvent Selection: Ensuring Solubility and Clarity
The deuterated solvent must completely dissolve both the reaction mixture aliquot and the internal standard to ensure a homogeneous sample for analysis.[11][12] For this compound, which contains polar functional groups, Deuterated Dimethyl Sulfoxide (DMSO-d6) is a superior choice. It has excellent solvating power for a wide range of organic compounds, including polar ones, and its residual proton signal (~2.50 ppm) and water peak (~3.33 ppm) are unlikely to interfere with the aromatic signals of the analyte.[11][12]
Experimental Protocol: Step-by-Step qNMR Analysis
Objective: To determine the molar quantity of this compound in a reaction mixture sample.
Materials:
-
Reaction mixture containing this compound
-
Internal Standard: Maleic Acid (Certified Reference Material or accurately characterized)
-
Deuterated Solvent: DMSO-d6 (≥99.8% D)
-
High-precision analytical balance (readable to 0.01 mg)
-
NMR tubes, vials, and volumetric flasks
Procedure:
-
Internal Standard Stock Preparation (Optional but Recommended): Accurately weigh approximately 50 mg of maleic acid into a 10 mL volumetric flask and dissolve in DMSO-d6 to the mark. This provides a stable stock solution for multiple experiments.
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the crude reaction mixture into a clean, dry vial. Record the weight precisely.
-
Accurately weigh approximately 10-15 mg of the internal standard (maleic acid) directly into the same vial. Record the weight precisely. Alternatively, add a precise volume of the internal standard stock solution.
-
-
Dissolution: Add approximately 0.7 mL of DMSO-d6 to the vial. Vortex thoroughly for at least 60 seconds to ensure complete dissolution of all components.
-
Transfer: Transfer the resulting solution to a clean, dry NMR tube.
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum using optimized quantitative parameters.
Optimized NMR Acquisition Parameters for Quantification
To ensure that the signal integrals are truly proportional to the molar amounts, the NMR parameters must be set to allow for complete relaxation of the nuclei between pulses. Failure to do so is a primary source of error.
| Parameter | Recommended Value | Rationale |
| Pulse (Flip) Angle | 30° | A small flip angle minimizes saturation effects and reduces the required relaxation delay.[13] |
| Relaxation Delay (D1) | > 30 seconds | This is the most critical parameter. A long delay ensures that all protons, including those with long T1 relaxation times (like quaternary-carbon-adjacent aromatic protons), have fully returned to equilibrium before the next pulse. This guarantees uniform signal response.[3][13] |
| Acquisition Time (AQ) | ≥ 3 seconds | Allows for the collection of the full free induction decay (FID), resulting in better resolution and more accurate integration.[3] |
| Number of Scans (NS) | ≥ 32 | A sufficient number of scans is required to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for <1% integration error).[5] |
| Spectral Width (SW) | ~16 ppm | Ensures all relevant signals, from the internal standard to the analyte, are captured within the spectrum.[3] |
Data Processing and Calculation
-
Processing: Apply a gentle exponential multiplication (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio. Carefully phase the spectrum and perform a meticulous baseline correction across all integrated regions.
-
Integration: Integrate a well-resolved signal for this compound (Analyte, A) and the singlet for maleic acid (Internal Standard, IS).
-
Calculation: The molarity or mass of the analyte is calculated using the following formula:
MassA = (IA / NA) * (NIS / IIS) * (MWA / MWIS) * MassIS
Where:
-
I : Integral area of the signal
-
N : Number of protons giving rise to the signal (for maleic acid, N=2; for an analyte proton, N=1)
-
MW : Molecular Weight (this compound = 197.03 g/mol [1]; maleic acid = 116.07 g/mol )
-
Mass : Weighed mass
-
Visualizing the Process
Clear workflows and logical diagrams are essential for understanding and implementing analytical methods.
Caption: The logical principle of qNMR quantification.
Comparative Analysis: qNMR vs. Chromatographic Methods
While qNMR is a powerful tool, HPLC and GC are well-established techniques for reaction monitoring. An objective comparison is crucial for selecting the right tool for the job.
-
High-Performance Liquid Chromatography (HPLC-UV): This is often the default method in many labs. It offers excellent sensitivity and separation of components in a mixture. However, its accuracy for quantification is entirely dependent on the UV response of each compound. Without isolating every component and creating individual calibration curves, results are often reported as "area %," which may not reflect the true mass or molar distribution. [7][8]Calibrating the HPLC response using a single qNMR experiment can provide the best of both worlds: the high throughput of HPLC with the quantitative accuracy of NMR. [7][14]
-
Gas Chromatography (GC-MS): GC is highly effective for volatile and thermally stable compounds. [15]Given its melting point of 106-110 °C, this compound is amenable to GC analysis. GC offers superb separation efficiency. However, it carries the risk of thermal degradation for more sensitive molecules, and quantification still relies on response factors (e.g., from a Flame Ionization Detector) or calibration curves.
Head-to-Head Performance Comparison
| Feature | qNMR | HPLC-UV | GC-MS/FID |
| Principle | Direct detection; signal proportional to molar quantity. | Physical separation followed by UV-Vis detection. | Separation in the gas phase followed by detection. |
| Calibration | Uses a single, universal internal standard. [16][17] | Requires analyte-specific reference standards for accurate quantification. [4][8] | Requires analyte-specific standards or assumes equal response factors (FID). |
| Accuracy | High (Primary Method). Relative precision typically <1%. [16] | High with proper calibration; potentially misleading without it. | High with proper calibration. |
| Selectivity | Excellent spectral resolution allows for quantification in complex mixtures. | Excellent separation of components. | Unmatched separation power for volatile compounds. [15] |
| Sample Prep | Simple: weigh, dissolve, run. [4] | More complex: mobile phase prep, filtering, potential dilution. | Can require derivatization for non-volatile compounds. |
| Speed/Throughput | Slower per sample due to long relaxation delays, but information-rich. | Faster per sample with established method; suitable for automation. | Fast run times. |
| Environmental Impact | Low; uses ~0.7 mL of deuterated solvent per sample. [18] | High; continuous consumption of mobile phase solvents. | Moderate; requires carrier gas and solvents. |
| Universality | A single probe (¹H) detects nearly all organic molecules. [4] | No universal detector; response varies with chromophore. [4] | Limited to thermally stable and volatile compounds. |
Conclusion
For the accurate quantification of this compound in a reaction mixture, qNMR emerges as a superior technique in terms of accuracy, reliability, and efficiency, particularly in a research and development context. Its status as a primary method provides a high degree of confidence in the results without the laborious and often costly process of synthesizing, isolating, and certifying a specific reference standard for the analyte. [3][19]While HPLC and GC have their merits, especially in high-throughput quality control environments with established methods, qNMR offers a more direct, robust, and fundamentally sound approach for real-time reaction monitoring and process optimization. It provides not just a number, but a verifiable, quantitative snapshot of the chemical reality within the flask.
References
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- Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (n.d.). American Pharmaceutical Review.
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories.
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- NMR solvent selection - that also allows sample recovery. (2018, December 7). BioChromato.
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- Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. (2023, January 23). PubMed.
- QNMR – a modern alternative to HPLC. (n.d.). Almac Group.
- Supplementary Information Acetonitrile and Benzonitrile as Versatile Amino Sources in the Copper-Catalyzed Mild C−H Amidation. (n.d.). MDPI.
- (PDF) Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. (2022, December 5). ResearchGate.
- Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. (2025, August 6). ResearchGate.
- Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2016, June 30). ACG Publications.
- Quantitative NMR Spectroscopy. (2017, November). University of Oxford.
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A Senior Application Scientist's Guide to Palladium Catalyst Efficacy in the Suzuki Coupling of 4-Amino-3-bromobenzonitrile
Introduction: The Strategic Importance of 4-Amino-3-arylbenzonitriles
In the landscape of pharmaceutical and fine chemical synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a titan, celebrated for its mild conditions, broad functional group tolerance, and the formation of carbon-carbon bonds with high precision.[1] A particularly valuable application of this reaction is the synthesis of 4-amino-3-arylbenzonitriles. This scaffold is a key structural motif in a variety of pharmacologically active molecules, making the optimization of its synthesis a critical endeavor for researchers in drug development.[1]
However, the Suzuki coupling of 4-amino-3-bromobenzonitrile is not without its challenges. The substrate itself presents a unique electronic and steric profile. The electron-donating amino group and the electron-withdrawing nitrile group can influence the reactivity of the aryl bromide. Furthermore, the amino group can potentially coordinate with the palladium catalyst, which may affect its catalytic activity. The selection of an appropriate palladium catalyst system is therefore paramount to achieving high yields and reaction efficiency.
This guide provides an in-depth, objective comparison of the efficacy of different classes of palladium catalysts for the Suzuki coupling of this compound and its close analogs. We will delve into the mechanistic rationale behind catalyst selection, present comparative experimental data, and provide detailed, field-tested protocols to empower researchers to make informed decisions for their synthetic campaigns.
Mechanistic Insights: The Heart of the Suzuki-Miyaura Reaction
The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling is intrinsically linked to its ability to efficiently navigate the catalytic cycle. Understanding this cycle is fundamental to appreciating the nuances of catalyst selection. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of palladium source and, critically, the associated ligands, directly influences the rates of these elementary steps. For a substrate like this compound, the electron-rich amino group can potentially slow down the oxidative addition step. Conversely, the electron-withdrawing nitrile group can enhance this step. The key is to select a catalyst system that balances these electronic effects while overcoming potential steric hindrance and catalyst inhibition.
Comparative Analysis of Palladium Catalyst Systems
The selection of the optimal palladium catalyst is a multi-faceted decision, balancing reactivity, cost, and practicality. We will now compare the performance of three major classes of palladium catalysts for the Suzuki coupling of our target substrate and its close analogs.
Traditional Phosphine Ligand Catalysts: The Workhorse
Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have been the traditional workhorses for Suzuki couplings. While often reliable, they can require higher catalyst loadings and temperatures for challenging substrates.
Modern Buchwald Phosphine Ligand Catalysts: The High-Performers
The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling reactions.[3][4] Ligands such as SPhos and XPhos promote the formation of highly active, monoligated Pd(0) species, which accelerate the oxidative addition and reductive elimination steps.[3] This leads to higher yields, lower catalyst loadings, and milder reaction conditions.
N-Heterocyclic Carbene (NHC) Ligand Catalysts: The Robust Alternative
N-Heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands.[5] Their strong σ-donating ability forms very stable bonds with palladium, creating robust catalysts that are often resistant to air and moisture, and can exhibit exceptional activity.[5]
Heterogeneous Catalysts: The Sustainable Choice
Heterogeneous catalysts, such as palladium on carbon (Pd/C), offer significant practical advantages, including ease of separation from the reaction mixture and the potential for recycling.[6] This makes them highly attractive for industrial applications and green chemistry initiatives.
Performance Data Summary
The following table summarizes experimental data for the Suzuki coupling of this compound and its close structural analog, 4-amino-3-bromobenzoic acid, with various palladium catalysts. This data provides a basis for an objective comparison of their efficacy.
| Entry | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ / SPhos | 2 | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | [1] |
| 2 | Pd₂(dba)₃ / XPhos | 1.5 | K₂CO₃ | 1,4-Dioxane/H₂O | 70 | N/A | 80-97 | [1] |
| 3 | Pd(PPh₃)₄ | 3-5 | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | N/A | ~80-90 (expected) | [1] |
Note: Data for entries 1 and 2 are for the coupling of 4-amino-3-bromobenzoic acid. The yield for entry 3 is an expected range for this compound based on typical results for similar substrates.
From the available data, it is evident that the modern Buchwald catalyst systems (Entries 1 & 2) provide excellent to quantitative yields for a very closely related substrate, highlighting their high efficacy. The traditional Pd(PPh₃)₄ catalyst is also a viable option, though it may require slightly higher catalyst loadings.
Experimental Protocols
The following are representative, detailed protocols for performing the Suzuki-Miyaura coupling of this compound using different catalyst systems.
Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.
Protocol 1: Using a Buchwald Catalyst System (Pd(OAc)₂/SPhos)
This protocol is adapted from a high-yielding procedure for the closely related 4-amino-3-bromobenzoic acid and is expected to be highly effective for this compound.[1]
Materials and Equipment:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
Toluene and degassed water (e.g., 10:1 v/v)
-
Schlenk flask or reaction vial with a condenser
-
Magnetic stirrer and hot plate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed toluene and water via syringe.
-
Reaction Execution: Stir the mixture vigorously and heat to 100 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Using a Traditional Catalyst (Pd(PPh₃)₄)
This protocol is a general procedure that is effective for a range of aryl bromides.
Materials and Equipment:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03-0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and degassed water (e.g., 4:1 v/v)
-
Round-bottom flask with a condenser
-
Magnetic stirrer and hot plate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound, the arylboronic acid, and potassium carbonate in the 1,4-dioxane/water solvent mixture.
-
Inert Atmosphere: Bubble argon or nitrogen through the solution for 15-20 minutes to degas the mixture.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purification: Purify the residue by silica gel column chromatography.
Conclusion and Future Perspectives
The Suzuki-Miyaura coupling of this compound is a pivotal transformation in medicinal chemistry. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos offer superior performance, providing higher yields under milder conditions.[1][3] N-Heterocyclic carbene-ligated palladium complexes and heterogeneous catalysts like Pd/C also present compelling advantages in terms of stability, recyclability, and applicability in sustainable manufacturing processes.[5][6]
The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and the desired level of process robustness. The protocols and comparative data presented in this guide provide a solid foundation for researchers to navigate these choices and successfully synthesize the valuable 4-amino-3-arylbenzonitrile scaffold. Future research will likely focus on further lowering catalyst loadings, expanding the substrate scope to more challenging coupling partners, and developing even more sustainable and economically viable catalytic systems.
References
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- Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
- Genêt, J. P., et al. (2002). Palladium-Catalyzed Suzuki Cross-Coupling of Aryl Halides with Aryl Boronic Acids in the Presence of Glucosamine-Based Phosphines. Angewandte Chemie International Edition, 41(10), 1768-1771. [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
- Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia.
- So, C. M., & Kwong, F. Y. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 101, 438-459. [Link]
- Khan, I., et al. (2020). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions.
- Sharma, S., & Vanjari, R. S. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 26(21), 6693. [Link]
- Al-Masri, H., et al. (2021). 4-Amino-1,2,4-triazoles and 1,3,4-oxadiazoles·palladium(II) recoverable complexes as catalysts in the sustainable Suzuki-Miyaura cross-coupling reaction. Journal of Organometallic Chemistry, 954-955, 122088. [Link]
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
- Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024. [Link]
- Köhler, K., et al. (2010). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- NroChemistry. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
- Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(82), 67011-67014. [Link]
- Gök, Y., & Akkoç, S. (2022). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 12(35), 22695-22705. [Link]
- Ichitsuka, T., et al. (2019). Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and phenylboronic acid (2 a) using a Pd/C cartridge. Chemistry–A European Journal, 25(62), 14118-14122. [Link]
- Özer, M. S., et al. (2017). Carbonylative Suzuki–Miyaura coupling reactions of 4‐bromobenzonitrile... Applied Organometallic Chemistry, 31(11), e3771. [Link]
- Nevado, C., et al. (2022). Aminoethylation of (hetero)aryl bromides by Pd‐catalyzed Suzuki–Miyaura cross‐coupling. Angewandte Chemie International Edition, 61(13), e202115981. [Link]
- Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews, 95(7), 2457-2483. [Link]
- Lennox, A. J., & Lloyd-Jones, G. C. (2010). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly.
- Wan, T., et al. (2023). Rapid and Scalable Photocatalytic C(sp2)–C(sp3) Suzuki−Miyaura Cross-Coupling of Aryl Bromides with Alkyl Boranes. ChemRxiv. [Link]
- Scott, J. S., et al. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 9(1), 140-162. [Link]
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The Cornerstone of Purity Analysis: The Phenomenon of Melting Point Depression
An In-depth Technical Guide to the Purity Assessment of 4-Amino-3-bromobenzonitrile by Melting Point Depression
For Researchers, Scientists, and Drug Development Professionals
The rigorous purity assessment of this compound, a pivotal building block in pharmaceutical synthesis, is paramount to ensuring the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs). This guide provides a comprehensive, in-depth comparison of methodologies for purity assessment, with a primary focus on the foundational technique of melting point depression. We will explore the underlying scientific principles, present detailed experimental protocols, and offer a comparative analysis with alternative analytical techniques such as Differential Scanning Calorimetry (DSC) and chromatography. This guide is designed to empower you, as a senior application scientist, to make judicious and technically sound decisions in your analytical workflows.
The melting point of a pure, crystalline organic compound is an intrinsic and highly defined physical property. However, the introduction of impurities disrupts the uniformity of the crystal lattice. This disruption weakens the intermolecular forces, consequently lowering the energy required to transition the substance from a solid to a liquid state. This well-established principle is known as melting point depression.[1] The practical application of this phenomenon for purity assessment is based on two fundamental observations:
-
Depression of the Melting Point: The temperature at which an impure substance begins to melt is invariably lower than that of its pure counterpart.[1]
-
Broadening of the Melting Range: Impure substances melt over a wider temperature range compared to pure compounds, which typically exhibit a sharp melting point, often within a 0.5–1 °C range.[1][2]
This behavior is quantitatively described by the van't Hoff equation , which provides a thermodynamic basis for the relationship between impurity concentration and the depression of the melting point.[3][4][5]
A Comparative Overview of Purity Assessment Methodologies
While melting point depression is a powerful and accessible tool, a comprehensive purity assessment often involves orthogonal methods to provide a complete picture of the sample's integrity. The following table compares the utility of melting point analysis with other common techniques for the purity determination of aromatic nitriles.[6]
| Technique | Principle | Key Information Provided | Advantages | Limitations |
| Capillary Melting Point | Visual observation of the solid-to-liquid phase transition upon heating. | Melting range (T₁-T₂). | Rapid, cost-effective, simple instrumentation. | Primarily qualitative, operator-dependent, less precise. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8] | Precise melting point (onset and peak), enthalpy of fusion (ΔHfus), and quantitative purity (mole %).[3][7][8] | Highly accurate and reproducible, small sample size, provides quantitative data based on the van't Hoff equation.[3][7][8] | Requires specialized instrumentation, may not be suitable for thermally labile compounds.[7][8] |
| High-Performance Liquid Chromatography (HPLC) | Separation of components based on their differential partitioning between a stationary and a mobile phase.[7][8] | Separation, identification, and quantification of non-volatile and thermally labile impurities.[6] | High sensitivity, high resolution, applicable to a wide range of compounds.[6][7][8] | Requires method development, consumes solvents, may not detect all impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components followed by mass-based identification and quantification.[7][8] | Identification and quantification of volatile and semi-volatile impurities.[6] | Excellent for identifying unknown volatile impurities, high sensitivity.[6] | Not suitable for non-volatile or thermally unstable compounds. |
Visualizing the Purity Assessment Workflow
The logical progression from synthesis to the final purity determination of this compound is illustrated in the following workflow diagram.
Caption: A flowchart illustrating the key stages in the purity assessment of this compound.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, where the results from the preliminary method inform the parameters for the more quantitative analyses.
Protocol 1: Preliminary Purity Assessment by Capillary Melting Point
This method, compliant with standards such as USP <741> and ASTM E324, serves as a rapid and essential first-pass assessment of purity.[3][5][9][10]
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to guarantee uniform heat distribution.
-
Capillary Loading: Introduce the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrument Calibration: Verify the calibration of the melting point apparatus using certified reference standards.[3]
-
Heating Profile:
-
Data Recording:
-
Record the temperature (T₁) at which the first droplet of liquid is observed.
-
Record the temperature (T₂) at which the last solid particle melts.
-
The melting range is reported as T₁ – T₂. A narrow range (≤ 1 °C) is indicative of high purity.[1]
-
Protocol 2: Quantitative Purity Determination by Differential Scanning Calorimetry (DSC)
DSC provides a highly accurate and quantitative measure of purity based on the van't Hoff equation. This method is particularly useful for materials with a purity of ≥98.5 mol%.[3][8]
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of the this compound sample into a hermetically sealed aluminum DSC pan.
-
Instrument Setup: Place the sample pan and a reference pan (an empty, sealed pan) into the DSC autosampler.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the melting point (e.g., 50 °C).
-
Heat the sample at a controlled rate (e.g., 2 °C/min) to a temperature sufficiently above the melting point (e.g., 130 °C).
-
-
Data Analysis:
-
The DSC software will record the heat flow as a function of temperature.
-
The software will then integrate the area under the melting endotherm to determine the enthalpy of fusion and apply the van't Hoff equation to calculate the mole percent purity.
-
Interpreting the Data: A Comparative Example
Consider a synthesized batch of this compound. The following table illustrates a hypothetical comparison of results from different analytical techniques.
| Parameter | Result | Interpretation |
| Literature Melting Point | 106-110 °C[7][10][11][12][13] | Benchmark for pure compound. |
| Capillary Melting Point | 104-108 °C | Depressed and broadened range, suggesting the presence of impurities. |
| DSC Analysis | Onset: 105.2 °C, Purity: 99.2 mol% | Quantitative confirmation of high purity with a small amount of eutectic impurities. |
| HPLC Analysis | Main Peak: 99.3% area, Impurity A: 0.5% area, Impurity B: 0.2% area | Corroborates the high purity and identifies two minor impurities. |
Potential Impurities and Their Impact
The synthesis of this compound can potentially lead to several impurities, including unreacted starting materials or isomeric byproducts.[12] For example:
-
3-Bromobenzonitrile: A potential starting material with a significantly lower melting point of 38-40 °C. Its presence would lead to a substantial depression and broadening of the melting range.
-
Isomeric Impurities: The presence of other positional isomers of amino-bromobenzonitrile would also act as impurities and affect the melting point.
The Criticality of the Cryoscopic Constant
For the most accurate quantitative purity determination from melting point depression data, the cryoscopic constant (Kf) of this compound is essential. This constant is a property of the substance itself (acting as the solvent in its molten state) and can be determined experimentally by preparing mixtures with known amounts of a non-isomorphic impurity and measuring the resultant melting point depressions. In the absence of an experimentally determined Kf for this compound, DSC software typically uses an iterative approach based on the van't Hoff equation to provide a reliable estimate of purity.
Conclusion
The purity assessment of this compound is a critical step in drug development and manufacturing. While capillary melting point provides a rapid and valuable preliminary indication of purity, it is essential to employ more quantitative and robust methods like Differential Scanning Calorimetry for accurate and reliable purity determination. The integration of orthogonal techniques, such as HPLC or GC-MS, provides a comprehensive purity profile, ensuring the quality and consistency of this vital pharmaceutical intermediate. This guide provides the foundational knowledge and practical protocols to implement a scientifically sound purity assessment strategy for this compound.
References
- ASTM International. (n.d.). Standard Test Method for Purity by Differential Scanning Calorimetry (ASTM E928).
- ASTM International. (n.d.). Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals (ASTM E324).
- Mettler Toledo. (n.d.). Melting Point Determination.
- NETZSCH Analyzing & Testing. (n.d.). Purity Determination of Nipagin by Means of DSC.
- IBChem. (n.d.). Melting point depression.
- TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology.
- NETZSCH Analyzing & Testing. (2020, July 28). Investigating the Purity of Substances by Means of DSC.
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- Gabhe, S. Y., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(3), 627-631.
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A Comparative Guide to Thin-Layer Chromatography (TLC) Analysis of 4-Amino-3-bromobenzonitrile Reactions
For researchers, scientists, and professionals in drug development, thin-layer chromatography (TLC) is an indispensable technique for the real-time monitoring of chemical reactions.[1][2][3][4] Its simplicity, speed, and cost-effectiveness make it a powerful tool for assessing reaction progress, identifying the formation of products, and detecting potential byproducts. This guide provides an in-depth comparison of TLC methodologies specifically tailored for the analysis of reactions involving 4-Amino-3-bromobenzonitrile, a key intermediate in the synthesis of various pharmaceuticals.[5]
This compound, also known as 2-Bromo-4-cyanoaniline, is a pale yellow crystalline solid soluble in common organic solvents like methanol, ethanol, and dichloromethane.[5] Its molecular structure, featuring an aromatic amine, a nitrile group, and a bromine atom, presents unique considerations for chromatographic analysis. This guide will explore optimal stationary phases, mobile phase compositions, and visualization techniques to achieve clear and reproducible TLC results for common transformations of this versatile building block.
I. Foundational Principles: The Stationary and Mobile Phase
The separation of compounds on a TLC plate is governed by the principle of differential partitioning between a stationary phase (typically silica gel or alumina) and a mobile phase (an eluting solvent or solvent mixture). For aromatic amines like this compound, the polarity of both phases is a critical determinant of separation efficiency.
-
Stationary Phase Selection: Standard silica gel plates are the most common choice for the TLC analysis of reactions involving this compound. The polar nature of silica gel allows for strong interactions with polar functional groups, such as the amino group in our target molecule.[6][7] However, the acidic nature of silica can sometimes lead to tailing or streaking of basic compounds like aromatic amines.[8][9] In such cases, using alumina plates or adding a small amount of a basic modifier like triethylamine to the mobile phase can mitigate these effects.[8][9]
-
Mobile Phase Optimization: The choice of the mobile phase, or eluent, is paramount for achieving good separation. The polarity of the eluent dictates how far the compounds will travel up the TLC plate. A common starting point for moderately polar aromatic compounds is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2][8] The ratio of these solvents can be adjusted to optimize the separation, aiming for Retention Factor (Rf) values ideally between 0.3 and 0.7.[8]
-
To increase the Rf value (move the spots further up the plate): Increase the polarity of the mobile phase. This can be achieved by increasing the proportion of the more polar solvent (e.g., ethyl acetate) in the mixture.[1][2][9]
-
To decrease the Rf value (keep the spots lower on the plate): Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., hexane).[1][9]
-
The following diagram illustrates the general workflow for conducting a TLC experiment:
Caption: General experimental workflow for thin-layer chromatography.
II. Comparative Analysis of Eluent Systems for this compound Reactions
The optimal eluent system will depend on the specific reaction being monitored. Here, we compare suitable mobile phase compositions for two common transformations of this compound: Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds.[10][11] When this compound undergoes a Suzuki coupling with a boronic acid, the product is generally less polar than the starting material.
| Reactant/Product | Structure | Polarity | Expected Rf in Hexane/EtOAc (4:1) |
| This compound | ![]() | More Polar | ~0.3 |
| Arylated Product | ![]() | Less Polar | ~0.5 |
Rationale: The replacement of the polar C-Br bond with a less polar C-C bond, along with the introduction of a potentially non-polar aryl group, leads to a decrease in the overall polarity of the molecule. This results in a higher Rf value for the product compared to the starting material in a normal-phase TLC system. A mixture of hexane and ethyl acetate is often a good starting point for monitoring these reactions.[12]
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[13][14][15][16] Coupling this compound with an amine will result in a product with a polarity that is dependent on the nature of the coupled amine.
| Reactant/Product | Structure | Polarity | Expected Rf in Hexane/EtOAc (3:2) |
| This compound | ![]() | Polar | ~0.4 |
| Aminated Product | ![]() | Variable | ~0.2 - 0.6 |
Rationale: The change in polarity upon Buchwald-Hartwig amination can be less predictable than in a Suzuki coupling. If the coupled amine is large and non-polar, the product may have a higher Rf. Conversely, if the amine is small and polar, the product may have a similar or even lower Rf than the starting material. Experimentation with different solvent ratios is crucial. For instance, a slightly more polar eluent system like a 3:2 mixture of hexane and ethyl acetate might be necessary to achieve good separation.
The following diagram illustrates the relationship between compound polarity and its migration on a TLC plate:
Caption: Relationship between compound polarity and Rf value on a TLC plate.
III. Visualization Techniques: Making the Invisible Visible
Since this compound and many of its reaction products are colorless, visualization techniques are required to see the spots on the TLC plate.[17]
A. Non-Destructive Methods
-
UV Light (254 nm): This is the most common and convenient method for visualizing aromatic compounds.[9][17][18][19] TLC plates containing a fluorescent indicator will appear green under UV light, and compounds that absorb UV light will appear as dark spots.[17][19] This method is non-destructive, meaning the plate can be subjected to other visualization techniques afterward.
B. Destructive Methods
If compounds are not UV-active, chemical stains can be used. These methods are destructive as they involve a chemical reaction with the compounds on the plate.[18][19]
-
Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain for compounds that can be oxidized, such as amines and alcohols.[19][20] It typically produces yellow to brown spots on a purple background.
-
Ninhydrin Stain: This stain is highly specific for primary and secondary amines, producing a characteristic purple or yellow color upon heating.[9][21] This can be particularly useful for confirming the consumption of the starting material and the formation of a new amine-containing product.
-
p-Anisaldehyde Stain: This is a versatile stain that can produce a range of colors for different functional groups, aiding in the differentiation of spots on the TLC plate.[19][21][22]
-
Iodine Chamber: Exposing the TLC plate to iodine vapor is a simple and effective method for visualizing many organic compounds, which will appear as brown spots.[9][18][19][21]
IV. Experimental Protocols
A. General TLC Monitoring Protocol
-
Prepare the TLC Chamber: Line a developing jar with filter paper and add the chosen eluent to a depth of about 0.5 cm. Cover the jar and allow the atmosphere to saturate for 5-10 minutes.[12]
-
Prepare the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate: Dissolve a small amount of the starting material in a suitable solvent (e.g., ethyl acetate) to create a reference solution. On the baseline, spot the starting material, the reaction mixture, and a "co-spot" (a spot containing both the starting material and the reaction mixture).
-
Develop the Plate: Carefully place the spotted TLC plate in the developing chamber, ensuring the baseline is above the eluent level. Allow the eluent to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber, immediately mark the solvent front with a pencil, and allow the plate to dry. Visualize the spots using an appropriate method (e.g., UV lamp, chemical stain).[12]
-
Analyze the Results: Compare the spots in the reaction mixture lane to the starting material reference. The appearance of a new spot and the disappearance of the starting material spot indicate the progress of the reaction.
B. Protocol for Suzuki Coupling of this compound
-
Reaction Monitoring: Use a 4:1 hexane/ethyl acetate eluent system. The product should have a higher Rf than the starting material.
-
Visualization: UV light (254 nm) is typically sufficient.
C. Protocol for Buchwald-Hartwig Amination of this compound
-
Reaction Monitoring: Start with a 3:2 hexane/ethyl acetate eluent system and adjust the polarity as needed based on the polarity of the amine coupling partner.
-
Visualization: Use UV light (254 nm) first. If necessary, follow with a ninhydrin stain to specifically visualize amine-containing compounds.
V. Troubleshooting Common TLC Issues
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or Tailing Spots | - Sample is too concentrated.- Strong interaction between the basic amine and acidic silica gel.[8][9] | - Dilute the sample before spotting.- Add a small amount of triethylamine (0.1-1%) to the eluent.[9] |
| Spots Remain at the Baseline (Low Rf) | - Eluent is not polar enough. | - Increase the polarity of the eluent by adding more of the polar solvent.[9] |
| Spots Run with the Solvent Front (High Rf) | - Eluent is too polar. | - Decrease the polarity of the eluent by adding more of the non-polar solvent.[9] |
| No Spots Visible | - Sample is too dilute.- Compound is not UV-active.- Compound is volatile and evaporated. | - Concentrate the sample or spot multiple times in the same location.- Use a chemical stain for visualization.- Minimize heating of the plate before visualization.[17] |
VI. Conclusion
Thin-layer chromatography is a fundamental and powerful technique for monitoring the progress of reactions involving this compound. By carefully selecting the stationary and mobile phases and employing appropriate visualization techniques, researchers can gain valuable insights into their chemical transformations. This guide provides a comparative framework and practical protocols to enable the effective use of TLC for the analysis of Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and other reactions of this important synthetic intermediate.
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A Comparative Benchmarking Guide to the Synthesis of Kinase Inhibitors from Aminobromobenzonitrile Isomers
In the landscape of modern medicinal chemistry, the pursuit of potent and selective kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. The aminopyrimidine scaffold is a well-established pharmacophore that effectively targets the ATP-binding site of numerous kinases. The strategic synthesis of these scaffolds often relies on the versatile aminobromobenzonitrile building block. However, the positional isomerism of the amino and bromo substituents on the benzonitrile ring can significantly influence synthetic accessibility, reaction efficiency, and ultimately, the choice of the optimal starting material.
This guide provides a comprehensive comparison of the synthesis of a model kinase inhibitor scaffold, N-(4-aminophenyl)pyrimidin-2-amine, using three distinct aminobromobenzonitrile isomers: 2-amino-5-bromobenzonitrile, 3-amino-4-bromobenzonitrile, and 4-amino-2-bromobenzonitrile. We will delve into the nuances of palladium-catalyzed cross-coupling reactions, providing detailed experimental protocols, comparative data, and expert insights to guide researchers in their synthetic endeavors.
The Strategic Importance of Isomer Selection
The selection of an aminobromobenzonitrile isomer is not a trivial decision. The relative positions of the amino, bromo, and nitrile groups dictate the electronic and steric environment of the molecule, which in turn affects its reactivity in key synthetic transformations.
-
2-Amino-5-bromobenzonitrile : The para-position of the bromine atom to the amino group and meta to the nitrile group presents a sterically accessible site for cross-coupling reactions. The electron-donating nature of the amino group can, however, influence the reactivity of the C-Br bond.
-
3-Amino-4-bromobenzonitrile : Here, the bromine atom is ortho to the amino group, which can introduce steric hindrance and potentially lead to lower reaction yields or require more forcing conditions. The amino group's electronic influence is also more pronounced.
-
4-Amino-2-bromobenzonitrile : With the bromine atom positioned ortho to the nitrile group and meta to the amino group, this isomer presents a unique electronic and steric profile that can impact catalyst-substrate interactions.
This guide will benchmark the synthesis of a common kinase inhibitor core through two pivotal palladium-catalyzed reactions: the Suzuki-Miyaura coupling for the formation of a C-C bond and the Buchwald-Hartwig amination for a C-N bond formation pathway.
Synthetic Pathways to an Aminopyrimidine Kinase Inhibitor Scaffold
The target scaffold for this comparative study is a substituted aminopyrimidine, a core structure found in numerous kinase inhibitors. We will explore two convergent synthetic strategies, each starting from the aminobromobenzonitrile isomers.
Pathway A: Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[1][2] In this approach, we will couple the aminobromobenzonitrile isomers with a suitable pyrimidine-boronic acid derivative.
Sources
A Comparative Guide to the Isomeric Purity Analysis of 4-Amino-3-bromobenzonitrile
In the landscape of pharmaceutical synthesis and drug development, the structural integrity of chemical building blocks is paramount. 4-Amino-3-bromobenzonitrile serves as a critical intermediate, where its isomeric purity can profoundly impact reaction yields, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). The presence of closely related isomers, arising from non-selective bromination or amination during synthesis, presents a significant analytical challenge.
This guide provides an in-depth comparison of robust analytical methodologies for the separation and quantification of this compound from its potential isomers. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer data-driven comparisons to empower researchers and quality control analysts in selecting the optimal strategy for their specific needs.
The Core Challenge: Structural Isomers
The primary analytical hurdle is the differentiation of this compound from its positional isomers. All share the same molecular formula (C₇H₅BrN₂) and molecular weight (197.03 g/mol ), making them indistinguishable by simple mass spectrometry alone.[1] Separation is therefore essential. The most common and challenging isomers include:
-
Target Analyte: this compound
-
Potential Isomeric Impurities:
-
2-Amino-3-bromobenzonitrile
-
3-Amino-4-bromobenzonitrile
-
5-Amino-2-bromobenzonitrile
-
And other positional isomers.
-
Effective analytical control requires methods with sufficient selectivity to resolve these structurally similar compounds.
Overall Analytical Strategy
The logical workflow for assessing isomeric purity involves a primary separation technique, typically chromatography, followed by detection and quantification. For complex cases or method development, confirmatory identification with spectroscopic techniques provides an orthogonal layer of validation.
Sources
A Senior Application Scientist's Guide to Cross-Reactivity of Antibodies Against 4-Amino-3-bromobenzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic antibody development and diagnostic assay design, ensuring the specificity of an antibody is paramount. This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of antibodies developed against 4-Amino-3-bromobenzonitrile and its derivatives. Understanding the potential for off-target binding is critical for accurate and reliable results.[1][2][3]
The Challenge of Small Molecule Immunogenicity and Cross-Reactivity
This compound is a small molecule that, on its own, is generally not immunogenic.[4][5][6] To elicit an antibody response, it must be conjugated to a larger carrier protein, a process that can sometimes lead to the generation of antibodies that recognize not only the target molecule but also structurally similar compounds. This phenomenon, known as cross-reactivity, can lead to false-positive results in immunoassays and potential off-target effects in therapeutic applications.[3][7]
The core of the issue lies in the structural similarities between the target antigen and other molecules. An antibody's binding site, or paratope, recognizes a specific three-dimensional shape on the antigen, the epitope. If another compound shares a similar epitope, the antibody may bind to it, leading to cross-reactivity.[8]
Foundational Methodologies for Assessing Cross-Reactivity
Two primary techniques form the cornerstone of antibody cross-reactivity analysis: Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
1. Competitive ELISA: A Workhorse for Screening
Competitive ELISA is a widely used and cost-effective method for determining the specificity of an antibody against a panel of potentially cross-reactive molecules.[9][10][11] The principle of this assay is the competition between the target analyte (this compound derivative) and a labeled version of the analyte for a limited number of antibody binding sites.[7][11] A lower signal indicates a higher concentration of the unlabeled analyte in the sample, signifying greater binding and thus, higher affinity.[11]
Figure 1. Workflow for a competitive ELISA to assess antibody cross-reactivity.
Protocol for Competitive ELISA:
-
Plate Coating: Coat a 96-well microplate with a conjugate of the this compound derivative and a carrier protein (e.g., BSA). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound conjugate.[12]
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding of the antibody.[13] Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Prepare a series of dilutions of the test compounds (potential cross-reactants). In a separate plate, pre-incubate the antibody with each dilution of the test compounds.
-
Addition to Plate: Transfer the antibody-test compound mixtures to the coated and blocked microplate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enzyme-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Signal Development: Add the appropriate enzyme substrate and incubate until a color change is visible.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
Data Interpretation: The percentage of cross-reactivity is typically calculated using the IC50 values (the concentration of the test compound that inhibits 50% of the antibody binding).
2. Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis
Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time data on the kinetics of molecular interactions.[14] This allows for a more detailed characterization of antibody binding, including association (on-rate) and dissociation (off-rate) constants, which together determine the binding affinity (KD).[14][15]
Figure 2. General workflow for an SPR experiment to measure antibody-antigen binding kinetics.
Protocol for SPR Analysis:
-
Chip Preparation and Antibody Immobilization: Activate the surface of an SPR sensor chip. Immobilize the antibody against the this compound derivative onto the chip surface.
-
Analyte Injection: Prepare a series of dilutions of the this compound derivative and each potential cross-reactant.
-
Association Phase: Inject a specific concentration of the analyte over the sensor surface and monitor the binding in real-time.
-
Dissociation Phase: Replace the analyte solution with buffer and monitor the dissociation of the analyte from the antibody.
-
Regeneration: Inject a regeneration solution to remove all bound analyte from the antibody on the chip surface, preparing it for the next cycle.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Data Interpretation: By comparing the KD values obtained for the target analyte and the potential cross-reactants, a quantitative measure of cross-reactivity can be determined. A lower KD value indicates a higher binding affinity.
Comparative Analysis of Methodologies
| Feature | Competitive ELISA | Surface Plasmon Resonance (SPR) |
| Principle | Competition for limited antibody binding sites.[7][11] | Real-time measurement of changes in refractive index upon binding.[14] |
| Data Output | Endpoint measurement (IC50).[16] | Real-time kinetic data (ka, kd, KD).[15] |
| Throughput | High (96- or 384-well plates). | Lower, but can be automated. |
| Labeling Requirement | Requires a labeled competitor or antibody.[17] | Label-free.[14][18] |
| Sensitivity | Generally lower than SPR.[10][19] | High sensitivity.[20] |
| Cost | Relatively low. | Higher initial instrument cost. |
| Information Richness | Provides a relative measure of cross-reactivity. | Provides detailed kinetic and affinity information. |
Causality Behind Experimental Choices
The choice between competitive ELISA and SPR depends on the specific research question and the stage of antibody development.
-
Early-stage Screening: Competitive ELISA is an excellent choice for high-throughput screening of a large number of potential cross-reactants due to its cost-effectiveness and scalability.[10] It provides a rapid assessment of which compounds are likely to cross-react.
-
In-depth Characterization: For a more detailed and quantitative understanding of cross-reactivity, SPR is the preferred method.[14][20] The kinetic data it provides can be crucial for selecting lead antibody candidates for therapeutic or diagnostic applications where precise binding characteristics are critical.
Self-Validating Systems and Trustworthiness
To ensure the trustworthiness of cross-reactivity data, it is essential to incorporate a self-validating system into the experimental design. This involves:
-
Positive and Negative Controls: Including known cross-reactants (if available) as positive controls and structurally unrelated molecules as negative controls.[21]
-
Dose-Response Curves: Generating full dose-response curves for both the target analyte and potential cross-reactants to accurately determine IC50 or KD values.
-
Orthogonal Methods: Whenever possible, confirming results from one method with another.[22] For instance, initial screening with ELISA can be followed by SPR analysis for lead candidates.
Conclusion
A thorough investigation of antibody cross-reactivity is a non-negotiable step in the development of antibodies against small molecules like this compound derivatives. While competitive ELISA offers a robust platform for initial high-throughput screening, SPR provides the detailed kinetic and affinity data necessary for the comprehensive characterization and selection of highly specific antibodies. By employing these methodologies with rigorous experimental design and data analysis, researchers can confidently advance their antibody-based projects, ensuring both accuracy and reliability.
References
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- The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. Reichert Technologies.
- Types Of Immunoassay - And When To Use Them. Quanterix.
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- Antibody Specificity Validation. Creative Diagnostics.
- Ten Basic Rules of Antibody Validation. Journal of Applied Laboratory Medicine.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-3-bromobenzonitrile
This guide provides essential, step-by-step procedures for the safe handling and disposal of 4-Amino-3-bromobenzonitrile (CAS No. 50397-74-5). As a crucial building block in pharmaceutical research and drug development, its proper management is paramount to ensuring laboratory safety, regulatory compliance, and environmental stewardship. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, synthesizing technical data with field-proven safety practices.
Core Principle: Hazard-Aware Waste Management
The foundation of any chemical disposal protocol is a thorough understanding of the substance's intrinsic hazards. This compound is not benign; its disposal pathway is dictated by its toxicological and chemical properties. Mismanagement can lead to personnel exposure, dangerous chemical reactions, and environmental contamination.
Hazard Profile
A comprehensive risk assessment begins with the Globally Harmonized System (GHS) classifications and physical properties of the compound. This data directly informs the necessary handling precautions and disposal requirements.[1]
| Parameter | Data | Implication for Disposal |
| GHS Pictogram | GHS07 (Exclamation Mark) | Indicates that the substance can cause less serious health effects, such as skin irritation or sensitization. |
| Hazard Statements | H302: Harmful if swallowed[1] H317: May cause an allergic skin reaction[1] | Ingestion is a key exposure route to avoid. Skin contact can lead to sensitization, requiring diligent use of PPE. All waste must be considered toxic. |
| Physical Form | Solid[2] | Dust generation is a primary risk. Disposal procedures must minimize aerosolization. |
| Melting Point | 106 - 110 °C[2] | Stable solid at room temperature. |
| Incompatibilities | Strong oxidizing agents, Strong bases[3], Strong acids[4] | Critical for waste segregation. Co-disposal with incompatible materials can cause violent reactions, fire, or the release of toxic gases.[4] |
| Environmental Hazard | Harmful to aquatic life with long lasting effects[3][5] | Direct disposal into the sewer system is strictly prohibited. All waste streams must be contained to prevent environmental release.[2] |
Expertise in Action: The classification "May cause an allergic skin reaction" (H317) is particularly significant. Unlike simple irritation, sensitization can be a permanent condition where subsequent, even minimal, exposures can trigger a severe response. Therefore, treating all contaminated materials, including PPE, as hazardous is a non-negotiable aspect of the disposal protocol.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process that begins the moment the material is designated as waste. This workflow ensures compliance with regulations such as the Resource Conservation and Recovery Act (RCRA), which mandates "cradle-to-grave" management of hazardous materials.[6][7]
Caption: Disposal workflow for this compound waste streams.
Protocol 2.1: Unused or Expired Pure Compound
This protocol applies to the original chemical container that is expired or no longer needed.
-
Do Not Open: Keep the container sealed in its original packaging if possible.
-
Labeling: Affix a hazardous waste label directly to the container. Clearly write "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Sensitizer").
-
Segregation: Store this container in a designated satellite accumulation area away from incompatible materials, particularly strong acids.[4]
-
Transfer: Arrange for transfer to your institution's central hazardous waste storage facility for professional disposal.
Rationale: Treating the original, sealed container as a single waste item prevents unnecessary handling and potential exposure. The final disposal method, typically high-temperature incineration by a licensed contractor, is the only acceptable way to destroy the chemical safely.[8]
Protocol 2.2: Contaminated Labware and Materials
This includes items like weighing boats, contaminated gloves, bench paper, pipette tips, and empty vials.
-
Gross Decontamination (if applicable): For heavily contaminated items, rinse with a minimal amount of a suitable solvent (e.g., ethanol or acetone) into a designated liquid hazardous waste container.
-
Containment: Place all solid contaminated items into a dedicated, puncture-resistant hazardous waste container lined with a heavy-duty plastic bag.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" with the chemical name of the contaminant.
-
Closure: Keep the container sealed when not in use. Once full, securely seal the inner bag and the outer container.
-
Disposal: Transfer to the central hazardous waste facility.
Rationale: Physical contact is a primary exposure route. Containing all contaminated items prevents the spread of the chemical within the lab and protects support and housekeeping staff.[9]
Protocol 2.3: Contaminated Solutions (Aqueous & Organic)
-
Dedicated Container: Use a dedicated, chemically compatible (e.g., glass or HDPE) container for all liquid waste containing this compound.
-
Waste Segregation: Crucially, do not mix this waste stream with acidic waste. [4] Nitriles can react with acids to produce toxic gases. Maintain separate waste streams for halogenated and non-halogenated solvents as per your institution's policy.
-
Labeling: Label the container with "Hazardous Waste" and list all chemical constituents, including solvents and an estimated concentration of the target compound.
-
Closure: The container must be kept tightly sealed with a proper cap when not in use to prevent the release of vapors.
-
Disposal: When the container is ready for disposal, ensure it is clean on the outside and transfer it to the central hazardous waste storage area.
Caption: Waste segregation logic for this compound.
Emergency Spill Procedures
In the event of an accidental spill of solid this compound, immediate and correct action is critical to prevent exposure.
-
Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Don PPE: At a minimum, wear a lab coat, double nitrile gloves, and safety goggles. For larger spills, an N95 respirator is required to prevent inhalation of dust.[2]
-
Containment: Gently cover the spill with an absorbent material from a chemical spill kit to prevent dust from becoming airborne. Do not dry sweep.
-
Collection: Carefully scoop the material and absorbent into a sealable container.
-
Final Cleaning: Wipe the area with a cloth dampened with a soap and water solution, followed by a clean water rinse. Place all cleaning materials into the same hazardous waste container.
-
Disposal: Seal and label the container as hazardous waste and dispose of it according to Protocol 2.2.
-
Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) office.
Trustworthiness through Validation: This spill protocol is a self-validating system. By containing the spill without creating dust, collecting all contaminated materials, and decontaminating the surface, you systematically eliminate the hazard and the potential for residual exposure, aligning with OSHA guidelines for handling hazardous chemicals.[10][11]
References
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- Learn the Basics of Hazardous Waste. (2025). U.S. Environmental Protection Agency.
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Personal protective equipment for handling 4-Amino-3-bromobenzonitrile
An In-Depth Guide to Personal Protective Equipment for Handling 4-Amino-3-bromobenzonitrile
Understanding the Compound: A Proactive Hazard Assessment
This compound (CAS No: 50397-74-5) is a solid organic building block used in chemical synthesis. While its utility is significant, its handling requires a thorough understanding of its toxicological profile. This compound belongs to two chemical classes of note: aromatic amines and nitriles. Aromatic amines as a class are known for potential toxicity, including carcinogenicity and mutagenicity, and can be readily absorbed through the skin.[1][2]
A full risk assessment is the foundation of safe laboratory practice. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound.
Table 1: GHS Hazard Profile of this compound
| Hazard Statement | GHS Code | Implication and Risk | Source(s) |
| Harmful if swallowed | H302 | Ingestion of even small quantities can cause illness. | [3] |
| Harmful in contact with skin | H312 | The compound can be absorbed through the skin, leading to systemic toxicity. | [4] |
| Causes skin irritation | H315 | Direct contact can cause redness, itching, and inflammation. | [4] |
| May cause an allergic skin reaction | H317 | Repeated exposure may lead to sensitization, causing an allergic rash upon subsequent contact. | [3] |
| Causes serious eye irritation | H319 | Direct contact with eyes can cause significant, potentially damaging, irritation. | [4] |
| Toxic if inhaled | H331 | Inhalation of the dust can be highly toxic. | [4] |
| May cause respiratory irritation | H335 | Inhaled dust can irritate the nose, throat, and lungs. | [4] |
This hazard profile mandates the use of stringent engineering controls and a multi-layered Personal Protective Equipment (PPE) approach to prevent all routes of exposure: dermal (skin), ocular (eye), inhalation, and ingestion.
Core Directive: Selecting and Using Appropriate PPE
The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific procedure, the quantity of the substance being handled, and the potential for exposure. The following sections detail the minimum required PPE and provide guidance for escalating protection based on risk.
Hand Protection: The Primary Barrier
Given the compound's dermal toxicity and ability to cause skin irritation and sensitization, robust hand protection is non-negotiable.
-
Glove Type: Nitrile gloves are the standard recommendation for handling a wide range of chemicals, including aromatic amines and nitriles.[5][6] They offer superior chemical and puncture resistance compared to latex, which can also cause allergies.[6][7]
-
Protocol:
-
Always inspect gloves for tears or punctures before use.[8]
-
For high-risk operations, such as handling large quantities or cleaning spills, double-gloving is recommended. This provides an additional protective layer and allows for the safe removal of the outer, contaminated glove without exposing the skin.
-
Change gloves frequently (e.g., hourly) or immediately if you suspect contamination.[9] Permeability increases with time and exposure.
-
Practice proper glove removal techniques to avoid cross-contamination. Peel the glove off from the cuff, turning it inside out, without touching the outer surface with your bare hand. Dispose of used gloves in a designated hazardous waste container.[8]
-
Eye and Face Protection: Shielding from Dust and Splashes
This compound is a solid that can easily become airborne as a fine dust, posing a significant risk of serious eye irritation.[4]
-
Minimum Requirement: ANSI-rated safety glasses with side shields are mandatory for all work with this compound.
-
Elevated Risk: When there is a higher potential for dust generation or splashing (e.g., during transfer of material or preparing solutions), a full-face shield worn over safety glasses is required.[8] Ensure that eyewash stations are readily accessible and unobstructed.[10]
Respiratory Protection: Preventing Inhalation
The "Toxic if inhaled" classification is a critical warning.[4] Engineering controls are the primary method to mitigate this risk, but respiratory protection is a crucial secondary defense.
-
When is a Respirator Needed? A respirator is required whenever engineering controls are insufficient to keep exposure below established limits or during activities with a high likelihood of generating dust. This includes:
-
Weighing or transferring the powder outside of a certified chemical fume hood or ventilated balance enclosure.
-
Cleaning up spills of the solid material.
-
-
Respirator Type: A NIOSH-approved N95 dust mask is the minimum recommended protection for this solid. For higher-risk scenarios, a respirator with a higher protection factor may be necessary. All personnel required to wear respirators must be medically cleared and fit-tested as part of a comprehensive respiratory protection program.
Protective Clothing: Minimizing Skin Exposure
To protect against accidental spills and contamination, appropriate body protection is essential.
-
Standard Use: A clean, buttoned laboratory coat should be worn at all times.
-
Enhanced Protection: For tasks involving larger quantities or a significant risk of contamination, a disposable, moisture-resistant gown with cuffed sleeves should be used.[11][12] Contaminated clothing must be removed immediately and decontaminated or disposed of as hazardous waste. Do not wear lab coats outside of the laboratory area.[11]
Operational Plan: From Handling to Disposal
Effective use of PPE is part of a larger operational plan that includes engineering controls and safe work practices.
Engineering Controls: Your First Line of Defense
All manipulations of this compound powder should be performed within a certified chemical fume hood or other ventilated enclosure to minimize the generation of airborne dust.[4] This is the most effective way to control respiratory exposure.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area for handling the compound. Cover the work surface with an absorbent, disposable mat.[13]
-
Donning PPE: Before handling the primary container, don all required PPE in the correct order: lab coat, inner gloves, respirator (if needed), eye protection, face shield (if needed), and outer gloves.
-
Weighing: If possible, weigh the material directly in the fume hood. Use a ventilated balance enclosure if available.
-
Transfer: Use spatulas and other tools that minimize dust generation. Avoid pouring the dry powder.
-
Post-Handling: After handling, carefully decontaminate any reusable equipment. Wipe down the work surface.
-
Doffing PPE: Remove PPE in the reverse order, taking care not to contaminate yourself. The outer gloves should be removed first and disposed of as hazardous waste. Wash hands thoroughly with soap and water after all work is complete.[4][8]
Diagram: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the task's risk profile.
Caption: PPE selection based on task risk level.
Spill Management and Disposal
Accidents can happen, and a clear plan is essential.
-
Spill Kit: An appropriate spill kit must be readily available.[11][13] It should contain absorbent material (e.g., vermiculite), bags for hazardous waste, and the necessary PPE for cleanup (industrial-thickness gloves, gown, face shield, N95 respirator).[12]
-
Procedure: In case of a spill, evacuate the immediate area and alert others. Wearing the appropriate enhanced PPE, contain and collect the spilled material without creating dust.[4] Clean the area and dispose of all cleanup materials as hazardous waste.
-
Waste Disposal: All materials contaminated with this compound, including empty containers, used PPE, and cleanup debris, must be disposed of as hazardous waste according to local, state, and federal regulations.[4] Place waste in a sealed, clearly labeled, and leak-proof container.[11] Do not empty into drains.[4]
Emergency First Aid Procedures
In the event of an exposure, immediate and correct action is critical.
Table 2: Emergency First Aid for this compound Exposure
| Exposure Route | First Aid Action | Source(s) |
| Eye Contact | Immediately rinse cautiously and thoroughly with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |
| Skin Contact | Immediately take off contaminated clothing. Wash off with soap and plenty of water. | [4] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. | [4] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. | [4] |
| All Cases | Consult a physician immediately. Show them the Safety Data Sheet (SDS) for the product. | [4] |
By integrating this expert guidance into your laboratory's standard operating procedures, you can significantly mitigate the risks associated with handling this compound, ensuring a safer environment for all personnel.
References
- ChemicalBook. (2025). This compound - Safety Data Sheet.
- PubMed Central. (n.d.). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL).
- GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling.
- Nitrile Gloves. (n.d.). Nitrile Gloves: Advancing PPE and Industrial Hand Safety.
- Armbrust American. (n.d.). Are Nitrile Gloves Considered PPE?.
- PPS Gloves. (2025). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
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- S&S Glove. (2025). WHAT DO NITRILE GLOVES PROTECT US AGAINST?.
- Kingston Health Sciences Centre. (2019). Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01. Retrieved from Kingston Health Sciences Centre website.
- Thompson Rivers University. (n.d.). Cytotoxic Drug Safety.
- ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Benchchem. (n.d.). Navigating the Safe Handling of Cytostatin: A Guide for Laboratory Professionals.
- SAFETY DATA SHEET. (2021). 4-Amino-3-nitrobenzonitrile.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs.
- SKC Inc. (2024). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd.
- SAFETY DATA SHEET. (n.d.). 4-Bromobenzonitrile.
- Area. (n.d.). Aromatic Amine Limits.
- ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Sigma-Aldrich. (n.d.). This compound 97 50397-74-5.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


